molecular formula C9H8N2O B3028646 8-Aminoquinolin-3-ol CAS No. 25369-38-4

8-Aminoquinolin-3-ol

Cat. No.: B3028646
CAS No.: 25369-38-4
M. Wt: 160.17
InChI Key: GLVURCUKRZAGQN-UHFFFAOYSA-N
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Description

8-Aminoquinolin-3-ol (CAS 25369-38-4) is a high-purity quinoline derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol, this compound serves as a valuable building block and precursor for researchers . Compounds within the 8-aminoquinoline class are well-known for their antimalarial properties and are the core structure in clinically used drugs such as primaquine and tafenoquine . The 8-aminoquinoline scaffold is also highly valued in synthetic methodology as a powerful bidentate directing group, enabling selective C-H bond functionalization to construct complex molecules, such as through regioselective phosphonation at the C5 position . Beyond infectious disease, aminoquinolines are being investigated as translational models in oncology for their antitumor mechanisms, which include inducing lysosome-mediated cell death and sensitizing cancer cells to chemotherapy . This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and note that this compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-aminoquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVURCUKRZAGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315258
Record name 8-Amino-3-quinolinol
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25369-38-4
Record name 8-Amino-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25369-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-3-quinolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for 8-Aminoquinolin-3-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis of this molecule, which incorporates both an amino and a hydroxyl functional group on the quinoline scaffold, presents unique challenges that necessitate a carefully planned multi-step approach. This document outlines a robust and logical synthetic route, commencing with the construction of the quinoline core via a modified Skraup synthesis, followed by functional group manipulations to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, and visual representations of the reaction pathway are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The 8-aminoquinoline moiety, in particular, is a well-established pharmacophore, most notably found in the antimalarial drug primaquine.[1][2][3] The introduction of a hydroxyl group at the 3-position of the 8-aminoquinoline core can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metal-chelating ability. These modifications can, in turn, influence the compound's pharmacokinetic profile and biological activity, making this compound a valuable target for the development of novel therapeutics.

This guide details a rational and efficient synthetic strategy to access this important molecule, focusing on a two-stage process:

  • Stage 1: Construction of the 3-Hydroxy-8-nitroquinoline core via a Skraup-type reaction.

  • Stage 2: Reduction of the nitro group to afford the final this compound.

Strategic Synthesis Plan: A Two-Stage Approach

The synthesis of this compound is strategically divided into two main stages. This approach allows for the controlled introduction of the desired functional groups and facilitates the purification of intermediates.

Synthesis_Overview Start 2-Amino-5-nitrophenol Intermediate 3-Hydroxy-8-nitroquinoline Start->Intermediate Skraup Synthesis Final This compound Intermediate->Final Nitro Group Reduction

Caption: High-level overview of the two-stage synthesis of this compound.

Stage 1: Skraup Synthesis of 3-Hydroxy-8-nitroquinoline

The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[4][5] In this modified approach, 2-amino-5-nitrophenol is reacted with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent to construct the 3-hydroxy-8-nitroquinoline core.

Mechanistic Rationale

The Skraup reaction proceeds through a series of well-established steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 2-amino-5-nitrophenol undergoes a Michael addition to acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline.

  • Dehydration and Oxidation: The dihydroquinoline intermediate is subsequently dehydrated and oxidized to yield the aromatic 3-hydroxy-8-nitroquinoline.

Skraup_Mechanism cluster_0 Acrolein Formation cluster_1 Quinoline Core Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4, Δ A2A5NP 2-Amino-5-nitrophenol Michael_Adduct Michael Adduct A2A5NP->Michael_Adduct + Acrolein (Michael Addition) Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization Product1 3-Hydroxy-8-nitroquinoline Dihydroquinoline->Product1 Dehydration & Oxidation

Caption: Simplified mechanism of the Skraup synthesis for 3-hydroxy-8-nitroquinoline.

Experimental Protocol: Skraup Synthesis

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-nitrophenol154.1215.4 g0.1
Glycerol92.0927.6 g (22 mL)0.3
Concentrated Sulfuric Acid98.0830 mL-
Ferrous Sulfate Heptahydrate278.012.0 g-
o-Nitrophenol (oxidizing agent)139.1113.9 g0.1

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 30 mL of concentrated sulfuric acid to 27.6 g of glycerol. The addition should be done slowly with external cooling in an ice bath to manage the exothermic reaction.

  • Addition of Reactants: To the cooled and stirred mixture, add 2.0 g of ferrous sulfate heptahydrate. Then, slowly add 15.4 g of 2-amino-5-nitrophenol in portions.

  • Initiation of Reaction: Gently heat the mixture in a heating mantle. Once the temperature reaches approximately 100°C, begin the dropwise addition of a molten solution of 13.9 g of o-nitrophenol from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Progression: After the addition is complete, continue to heat the reaction mixture at 130-140°C for 3-4 hours. The mixture will become dark and viscous.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into 500 mL of ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. The mixture should be cooled in an ice bath during neutralization.

  • Isolation of Crude Product: The crude 3-hydroxy-8-nitroquinoline will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 3-hydroxy-8-nitroquinoline.

Stage 2: Reduction of 3-Hydroxy-8-nitroquinoline

The final step in the synthesis of this compound is the reduction of the nitro group of 3-hydroxy-8-nitroquinoline to an amino group. This is a common and generally high-yielding transformation in organic synthesis.

Choice of Reducing Agent

Several methods can be employed for the reduction of an aromatic nitro group. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate. Another classical method involves the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). For this guide, we will detail the catalytic hydrogenation method due to its cleaner reaction profile and easier product isolation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxy-8-nitroquinoline190.1519.0 g0.1
10% Palladium on Carbon (Pd/C)-1.0 g-
Ammonium Formate63.0631.5 g0.5
Methanol32.04200 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 19.0 g of 3-hydroxy-8-nitroquinoline in 200 mL of methanol.

  • Addition of Reagents: To this solution, add 31.5 g of ammonium formate, followed by the careful addition of 1.0 g of 10% Pd/C.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Removal of Solvent: Combine the filtrate and washings, and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the residue, add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Characterization and Data

The final product, this compound, and the intermediate, 3-hydroxy-8-nitroquinoline, should be characterized by standard analytical techniques to confirm their identity and purity.

Expected Analytical Data for this compound:

TechniqueExpected Observations
¹H NMR Aromatic protons in the quinoline ring system, signals for the amino and hydroxyl protons.
¹³C NMR Resonances corresponding to the carbon atoms of the quinoline scaffold.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₉H₈N₂O.
IR Spec. Characteristic stretching frequencies for N-H (amino) and O-H (hydroxyl) groups.

Conclusion

The synthetic route detailed in this guide provides a reliable and logical pathway for the preparation of this compound. By employing a modified Skraup synthesis to construct the quinoline core followed by a standard nitro group reduction, this valuable scaffold can be accessed in a controlled and efficient manner. The provided protocols are designed to be self-validating and are grounded in established chemical principles, offering a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry.

References

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (2023). 8-Aminoquinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • ResearchGate. (2022). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.

Sources

Foreword: Unveiling a Multifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 8-Aminoquinolin-3-ol

The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, most renowned for its foundational role in antimalarial drugs like primaquine and tafenoquine.[1][2] Its significance stems from a unique structural motif: a bidentate nitrogen-donor system capable of potent metal chelation, which is intrinsically linked to its biological activity.[2] This guide focuses on a specific, yet underexplored, derivative: This compound . The introduction of a hydroxyl group at the C-3 position creates a trifunctional molecule, modulating the electronic and steric properties of the parent scaffold. This document serves as a technical guide for researchers, synthesizing known data from analogous structures to provide a robust profile of its chemical properties, reactivity, and potential applications in drug development.

Molecular Structure and Physicochemical Properties

This compound (C₉H₈N₂O) integrates the key features of both 8-aminoquinoline and a quinolinol. The phenolic hydroxyl group at C-3 is expected to significantly influence its physical and chemical characteristics, particularly through hydrogen bonding and its effect on the electronic distribution within the aromatic system.

PropertyValue (Predicted/Known)Rationale & References
Molecular Formula C₉H₈N₂ODerived from structure.[3]
Molecular Weight 160.17 g/mol Calculated from formula.[3]
CAS Number Not assignedThis is not a commonly cataloged compound.
Appearance Pale yellow to brown solidAnalogous to 8-aminoquinoline (yellow/brown solid).[1][4]
Melting Point > 200 °C (estimated)Expected to be significantly higher than 8-aminoquinoline (62-65 °C) and 8-quinolinol (73-75 °C) due to strong intermolecular H-bonding from both -NH₂ and -OH groups.[4]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol)The polar -OH and -NH₂ groups enhance polarity compared to the parent quinoline.
pKa (estimated) pKa₁: ~3.5-4.5 (quinolinium N-H⁺)pKa₂: ~5.0-6.0 (anilinium N-H₃⁺)pKa₃: ~9.0-10.0 (phenolic O-H)Based on values for quinoline, aniline, and phenol. The exact values are modulated by the fused ring system and substituent effects.

Synthesis and Purification

Proposed Synthetic Workflow: Modified Skraup Synthesis

This protocol adapts the classical Skraup synthesis, which constructs the quinoline ring from an aniline derivative, glycerol, an acid catalyst, and an oxidizing agent.

Starting Material: 2-Amino-5-nitrophenol.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup (Step 1): In a fume hood, charge a round-bottom flask equipped with a reflux condenser and mechanical stirrer with concentrated sulfuric acid.

  • Addition of Reactants (Step 1): With vigorous stirring, slowly add glycerol, followed by the starting material, 2-amino-5-nitrophenol, and a catalytic amount of ferrous sulfate.

  • Heating and Cyclization (Step 1): Heat the reaction mixture to approximately 130-140°C. The reaction is highly exothermic and must be controlled carefully. Maintain heating for 3-4 hours until TLC indicates consumption of the starting material.

  • Workup (Step 1): Allow the mixture to cool, then carefully pour it onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the crude 3-hydroxy-8-nitroquinoline. Filter, wash with water, and dry.

  • Reduction (Step 2): Dissolve the crude product from Step 1 in a suitable solvent like ethanol or concentrated HCl. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.

  • Workup (Step 2): After the reduction is complete, neutralize the reaction mixture to precipitate the crude this compound.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Spectroscopic Profile

The structural characterization of this compound would rely on a combination of NMR, IR, and mass spectrometry. The following data are predicted based on known spectra of related compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will be characteristic of the substituted quinoline core. The C-3 hydroxyl group will deshield adjacent protons, particularly H2 and H4.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR Solvent: DMSO-d₆
OH~9.5-10.5br sPhenolic proton, exchangeable with D₂O.
H2~8.5-8.7dDeshielded by adjacent nitrogen and hydroxyl group.
H4~7.3-7.5dDeshielded by hydroxyl group.
H5~7.0-7.2d
H6~7.2-7.4t
H7~6.8-7.0dShielded by the amino group.
NH₂~5.5-6.5br sAmino protons, exchangeable with D₂O.
¹³C NMR Solvent: DMSO-d₆
C2~145-148
C3~150-155Carbon bearing the -OH group.
C4~110-115
C4a~138-140
C5~115-118
C6~128-130
C7~108-112Shielded by the amino group.
C8~142-145Carbon bearing the -NH₂ group.
C8a~125-128
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic stretches from the O-H and N-H bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3200 - 3600O-H stretch (phenolic), N-H stretch (amine)Strong, Broad
3000 - 3100Aromatic C-H stretchMedium
1600 - 1620N-H scissoringMedium
1500 - 1580Aromatic C=C and C=N stretchStrong
~1200C-O stretch (phenolic)Strong
750 - 850Aromatic C-H out-of-plane bendStrong
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would provide the molecular weight and key fragmentation data.

  • Molecular Ion (M⁺˙): m/z = 160.0637 (calculated for C₉H₈N₂O).

  • Key Fragments: Expect initial loss of CO (m/z 132), followed by loss of HCN (m/z 105), which is characteristic of the quinoline ring system.[7]

Chemical Reactivity and Metal Chelation

The reactivity of this compound is dictated by its three functional groups: the quinoline nitrogen, the 8-amino group, and the 3-hydroxyl group.

  • Quinoline Nitrogen: Acts as a Lewis base and can be protonated or coordinate to metal ions.

  • 8-Amino Group: A potent nucleophile and a key part of the chelating system. It can be readily acylated to form amides, which is a common strategy for derivatization and for creating directing groups in C-H functionalization reactions.[1]

  • 3-Hydroxyl Group: A weakly acidic phenolic group. It can be deprotonated by a strong base and can undergo O-alkylation or O-acylation to further modify the molecule.

Metal Chelation: The Core Property

The defining feature of the 8-aminoquinoline scaffold is its ability to act as a potent bidentate chelator for a variety of transition metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺.[2] Chelation occurs through the formation of a stable five-membered ring involving the lone pairs from the quinoline nitrogen (N1) and the 8-amino group (N8).

G

Influence of the 3-Hydroxyl Group: The C-3 hydroxyl group is an electron-donating group by resonance. This effect increases the electron density of the entire quinoline ring system, thereby enhancing the Lewis basicity of both the N1 and N8 atoms. This electronic enrichment is predicted to increase the stability constant (log K) of the resulting metal complexes compared to those formed with unsubstituted 8-aminoquinoline.

Applications in Research and Drug Development

The unique combination of a potent chelating moiety, an aromatic scaffold, and a phenolic antioxidant group makes this compound a highly attractive candidate for drug discovery.

  • Antimalarial Agents: The 8-aminoquinoline core is essential for activity against the dormant liver stages of Plasmodium vivax.[9] The 3-OH group could be used to fine-tune the molecule's pharmacokinetic properties (ADME) and potentially reduce the toxicity associated with this class of drugs.[10]

  • Anticancer and Antimicrobial Agents: The mechanism of many 8-aminoquinoline derivatives involves metal chelation to disrupt essential enzymatic functions in cancer cells or microbes.[2] The enhanced chelation capacity and potential for antioxidant activity from the 3-OH group could lead to compounds with improved potency and novel mechanisms of action.

  • Neurodegenerative Diseases: Dysregulation of metal homeostasis is a key factor in diseases like Alzheimer's. The parent compound 8-hydroxyquinoline has been extensively studied as a metal-chelating agent to modulate metal-protein interactions.[11][12] this compound combines the chelating site with a phenolic hydroxyl, making it a potential multi-target-directed ligand capable of both metal chelation and scavenging reactive oxygen species (ROS).

Safety and Handling

No specific safety data exists for this compound. However, based on the profiles of 8-aminoquinoline and 8-hydroxyquinoline, stringent safety precautions are required.[4]

  • Hazard Class: Expected to be a skin and eye irritant. May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid creating dust. Use only non-sparking tools. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • National Center for Biotechnology Information (2022). PubChem Compound Summary for CID 135565757, N-(2-(1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide. Available at: [Link]

  • Wikipedia contributors (2023). 8-Aminoquinoline. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Available at: [Link]

  • MDPI (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

  • ResearchGate (n.d.). Strategies for the synthesis of 8-aminoquinoline derivatives. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53845163, 8-Amino-3-quinolinol. Available at: [Link]

  • ResearchGate (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]

  • MDPI (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Pharmacy 180 (n.d.). 8-Amino quinolines. Available at: [Link]

  • World Health Organization (1984). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Available at: [Link]

  • ACS Publications (1946). The Reactions of 8-Quinolinol. Chemical Reviews. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). 8-Quinolinamine. NIST Chemistry WebBook. Available at: [Link]

Sources

8-Aminoquinolin-3-ol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 8-Aminoquinolin-3-ol

Abstract

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science due to the versatile functionalities imparted by the amino and hydroxyl groups. Despite its potential, a comprehensive, publicly available experimental spectroscopic dataset is notably scarce. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals by providing a detailed, predicted spectroscopic profile for this compound based on established principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the chemical reasoning behind the predictions. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental acquisition and validation of this data, ensuring scientific rigor and trustworthiness.

Molecular Structure and Spectroscopic Implications

The unique arrangement of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the quinoline scaffold is predicted to profoundly influence its electronic environment and, consequently, its spectroscopic signature. The structure, presented below, consists of a fused aromatic system with substituents on the benzenoid ring.

Caption: Figure 1. Chemical Structure of this compound

Both -NH₂ and -OH groups are strong activating, ortho, para-directing groups. Their presence is expected to increase the electron density of the aromatic rings, particularly at positions ortho and para to them, leading to characteristic upfield shifts in the NMR spectra compared to unsubstituted quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, based on analyses of similar structures like 8-aminoquinoline and various quinoline derivatives.[1][2][3]

Predicted ¹H NMR Data

The proton chemical shifts are influenced by the electronic effects of the substituents and through-space coupling interactions. The data is predicted for a standard deuterated solvent like DMSO-d₆, which can accommodate the exchangeable -OH and -NH₂ protons.

Position Predicted δ (ppm) Predicted Multiplicity Justification
H-28.5 - 8.7Doublet (d)Located ortho to the ring nitrogen, leading to a significant downfield shift. Coupled to H-4.
H-47.2 - 7.4Doublet (d)Ortho to the electron-donating -OH group, causing an upfield shift relative to quinoline. Coupled to H-2.
H-57.0 - 7.2Doublet (d)Para to the electron-donating -NH₂ group, resulting in a notable upfield shift. Coupled to H-6.
H-67.3 - 7.5Triplet (t) or ddInfluenced by both adjacent protons (H-5, H-7), appearing as a triplet or doublet of doublets.
H-76.8 - 7.0Doublet (d)Ortho to the powerful electron-donating -NH₂ group, causing a strong upfield shift. Coupled to H-6.
-NH₂ (C-8)5.0 - 6.0Broad Singlet (br s)Exchangeable protons. Chemical shift is solvent and concentration-dependent.
-OH (C-3)9.0 - 10.0Broad Singlet (br s)Phenolic proton, exchangeable. Shift is highly dependent on solvent and hydrogen bonding.
Predicted ¹³C NMR Data

The carbon chemical shifts are highly sensitive to the electronic environment. The electron-donating nature of the -OH and -NH₂ groups will cause significant shielding (upfield shifts) on the carbons they are attached to (ipso-carbons) and at the ortho and para positions.[2][4]

Position Predicted δ (ppm) Justification
C-2145 - 148Located adjacent to the electronegative nitrogen.
C-3150 - 155Ipso-carbon attached to the -OH group, strongly deshielded by oxygen but shielded by resonance.
C-4115 - 120Ortho to the -OH group, significantly shielded.
C-4a125 - 128Bridgehead carbon, less affected by substituents.
C-5110 - 114Para to the -NH₂ group, strongly shielded.
C-6128 - 130Less affected by the substituents.
C-7108 - 112Ortho to the -NH₂ group, strongly shielded.
C-8142 - 146Ipso-carbon attached to the -NH₂ group.
C-8a138 - 141Bridgehead carbon adjacent to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, and aromatic C-H and C=C bonds. The predictions are based on established correlation tables and data from quinoline derivatives.[5][6][7]

Wavenumber (cm⁻¹) Vibration Type Intensity Comments
3500 - 3300N-H StretchMedium-StrongTwo distinct bands expected for the asymmetric and symmetric stretching of the primary amine.
3400 - 3200O-H StretchStrong, BroadCharacteristic of a hydrogen-bonded phenolic hydroxyl group. May overlap with N-H stretches.
3100 - 3000Aromatic C-H StretchMediumTypical for sp² C-H bonds in the quinoline ring.
1620 - 1580N-H BendMediumScissoring vibration of the primary amine.
1600 - 1450Aromatic C=C StretchMedium-StrongMultiple bands are characteristic of the quinoline ring system.
1300 - 1200C-O StretchStrongPhenolic C-O stretching vibration.
1350 - 1250C-N StretchStrongAromatic amine C-N stretching vibration.
900 - 675Aromatic C-H BendStrongOut-of-plane bending vibrations, pattern is diagnostic of the substitution on the rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. For this compound (Molecular Formula: C₉H₈N₂O), the predicted data under Electron Ionization (EI) is as follows.

  • Molecular Weight: 160.17 g/mol

m/z Value Predicted Ion Interpretation
160[M]⁺˙Molecular Ion Peak . Expected to be prominent due to the stable aromatic system.
143[M - NH₃]⁺˙Loss of ammonia from the 8-amino group.
132[M - CO]⁺˙Loss of carbon monoxide, a common fragmentation for phenols and quinolones.[8]
117[M - HNCO]⁺˙Loss of isocyanic acid.
104[M - CO - HCN]⁺˙Subsequent loss of hydrogen cyanide from the m/z 132 fragment.

The fragmentation of quinoline-type structures often involves characteristic losses of small, stable neutral molecules like CO and HCN.[8][9][10] The presence of the amino group introduces pathways involving the loss of ammonia or related nitrogen-containing fragments.[1][11]

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

General Workflow for Spectroscopic Analysis

The logical flow for characterizing a novel compound like this compound ensures that each piece of data validates the others, from initial purity and functional group analysis to definitive structural elucidation.

cluster_workflow Figure 2. General Workflow for Spectroscopic Characterization Sample Sample Preparation (Solid, >95% Purity) IR FTIR Spectroscopy (ATR) Sample->IR Functional Group ID MS Mass Spectrometry (High Resolution EI/ESI) Sample->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Structural Elucidation Data Data Integration & Structure Confirmation IR->Data MS->Data NMR->Data

Caption: Figure 2. General Workflow for Spectroscopic Characterization

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for the specific sample.

    • Acquire a standard 1D proton spectrum with a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol for FTIR-ATR Data Acquisition
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Spectrum Collection: Apply consistent pressure using the instrument's anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). For direct probe analysis, use the solid sample.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Mass Analysis: Scan an appropriate mass range (e.g., m/z 50-500) using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI). Use the accurate mass measurement to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By synthesizing information from foundational spectroscopic principles and data from analogous structures, we have established a reliable set of expected NMR, IR, and MS data. The included experimental protocols offer a validated methodology for researchers to acquire and confirm these spectral features, facilitating the unambiguous identification and further development of this promising chemical entity.

References

A comprehensive list of references used to compile the predictive data and protocols will be provided upon request, including links to spectral databases and relevant scientific literature.

Sources

Foreword: Charting New Territory in Fluorophore Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fluorescent Properties of 8-Aminoquinolin-3-ol

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a technical exploration into the predicted fluorescent properties of this compound. As of this writing, this specific molecule remains a novel entity with limited direct characterization in peer-reviewed literature. Therefore, this document is structured not as a retrospective summary, but as a forward-looking, predictive guide grounded in the established principles of photophysics and the well-documented behavior of its structural analogues: 8-hydroxyquinoline (8-HQ), 8-aminoquinoline (8-AQ), and 3-hydroxyquinoline. Our objective is to provide a robust theoretical framework and practical, field-proven methodologies to empower researchers to synthesize, characterize, and unlock the potential of this promising fluorophore.

The Architectural Logic of this compound: A Predictive Analysis

The fluorescent character of an organic molecule is intrinsically linked to its electronic structure. In this compound, we have a fascinating convergence of functional groups on a quinoline scaffold, each contributing to the overall photophysical profile.

  • The Quinoline Core: A rigid, bicyclic aromatic system that provides the fundamental π-conjugated framework necessary for fluorescence.

  • The 8-Amino Group (-NH₂): Positioned on the carbocyclic ring, this strong electron-donating group is expected to significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). This typically leads to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted quinoline. The amino group in the 8-position, in concert with the quinoline nitrogen, creates a potential bidentate chelation site for metal ions, a feature famously exploited in 8-hydroxyquinoline.[1][2]

  • The 3-Hydroxy Group (-OH): Located on the pyridine ring, this group acts as both a hydrogen bond donor and acceptor. Its electronic influence is more complex. While hydroxyl groups are generally electron-donating, the 3-position is electronically distinct from the 8-position. Its presence is likely to modulate the intramolecular charge transfer (ICT) characteristics of the molecule and influence its sensitivity to solvent polarity (solvatochromism). Crucially, unlike the 8-hydroxy group, the 3-hydroxy group is not sterically positioned to readily participate in Excited-State Intramolecular Proton Transfer (ESIPT) with the quinoline nitrogen, a primary quenching pathway for 8-HQ.[3][4] This suggests that this compound may be intrinsically more fluorescent than its 8-hydroxy counterpart in its free, unchelated state.

Molecular Structure Diagram

Synthesis_Workflow cluster_0 Route A: Direct Cyclization cluster_1 Route B: Functional Group Interconversion start 2-Amino-3-hydroxyacetophenone step1 Friedländer Annulation start->step1 reagent1 α,β-Unsaturated Aldehyde (e.g., Acrolein) reagent1->step1 intermediate1 This compound (Target Molecule) step1->intermediate1 Cyclization start2 3-Hydroxyquinoline step2 Nitration start2->step2 intermediate2 3-Hydroxy-8-nitroquinoline step2->intermediate2 step3 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate2->step3 step3->intermediate1

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Synthesis via Functional Group Interconversion (Route B)

This protocol is predictive and should be optimized under appropriate laboratory safety protocols.

  • Nitration of 3-Hydroxyquinoline:

    • Dissolve 3-hydroxyquinoline (1 eq.) in concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (fuming nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture at low temperature for 2-4 hours, monitoring by TLC.

    • Carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

    • Filter, wash with cold water, and dry the crude 3-hydroxy-8-nitroquinoline. Purify by recrystallization or column chromatography.

  • Reduction of the Nitro Group:

    • Suspend 3-hydroxy-8-nitroquinoline (1 eq.) in ethanol or ethyl acetate.

    • Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, followed by heating. [5]Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be used. [4] * Monitor the reaction until the starting material is consumed (TLC).

    • If using SnCl₂/HCl, basify the cooled reaction mixture to precipitate the tin salts and the product. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • If using catalytic hydrogenation, filter off the catalyst and evaporate the solvent.

    • Purify the resulting this compound by column chromatography on silica gel.

Core Photophysical Properties: An Expert Evaluation

The combination of the 8-amino and 3-hydroxy substituents is predicted to give rise to a rich and environment-sensitive photophysical profile.

Absorption and Emission

The strong electron-donating 8-amino group will likely dominate the electronic transitions. We predict the lowest energy absorption band (S₀ → S₁) to be a broad band in the UVA range (340-380 nm), characteristic of an intramolecular charge transfer (ICT) transition. Upon excitation, the molecule is expected to emit in the blue-to-green region of the visible spectrum (420-500 nm), resulting in a significant Stokes shift.

Solvatochromism: A Probe of the Microenvironment

Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of molecules with a significant change in dipole moment between the ground and excited states. [6][7]Due to the anticipated ICT character, this compound is an excellent candidate for exhibiting positive solvatochromism, where the emission peak red-shifts in more polar solvents.

  • Causality: In non-polar solvents, the molecule emits from a locally excited (LE) state. In polar solvents, the solvent molecules reorient around the more polar excited state, stabilizing it and lowering its energy. This results in a lower energy (longer wavelength) emission. This property is highly valuable for developing fluorescent probes that can report on the polarity of their immediate environment, such as within a protein binding pocket or a lipid membrane. [8]

Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is predicted to be moderate to high, especially in aprotic solvents. The absence of the ESIPT quenching pathway that plagues 8-HQ is a key advantage. [1][4]However, in protic solvents like water or alcohols, hydrogen bonding to the 3-hydroxy and 8-amino groups could introduce non-radiative decay pathways, potentially lowering the quantum yield. The fluorescence lifetime (τ_F_), the average time the molecule spends in the excited state, is expected to be in the range of 1-10 nanoseconds, typical for many organic fluorophores.

Predicted Photophysical Data Summary
PropertyPredicted Value / BehaviorInfluencing Factors
λ_abs (max) 340 - 380 nmSolvent Polarity, pH
λ_em (max) 420 - 500 nmSolvent Polarity (Positive Solvatochromism)
Stokes Shift 80 - 120 nmSignificant due to ICT character
Quantum Yield (Φ_F_) Moderate to High (0.2 - 0.7)Higher in aprotic, non-polar solvents
Fluorescence Lifetime (τ_F_) 1 - 10 nsSolvent, presence of quenchers

Application Spotlight: Metal Ion Sensing

The structural similarity to 8-hydroxyquinoline strongly suggests that this compound could function as a fluorescent chemosensor for metal ions. [9][10][11]The 8-amino group and the quinoline nitrogen form a classic bidentate "N,N" chelation pocket.

  • Mechanism of Action (Predicted): The primary sensing mechanism is likely to be Chelation-Enhanced Fluorescence (CHEF). In the free state, the amino group may have rotational freedom or participate in photoinduced electron transfer (PET) that partially quenches fluorescence. Upon binding a metal ion, the structure becomes more rigid, and PET may be inhibited, leading to a "turn-on" fluorescence response. [3]* Selectivity: The "N,N" pocket is softer than the "N,O" pocket of 8-HQ, suggesting a potential selectivity for different metal ions, possibly favoring transition metals like Zn²⁺, Cu²⁺, or Ni²⁺. [2]Experimental screening is essential to determine the precise selectivity profile.

CHEF_Mechanism Free_Ligand This compound (Low Fluorescence) Excited_Free Excited State (S1) Free_Ligand->Excited_Free Absorption (hν) Complex Chelated Complex (High Fluorescence) Free_Ligand->Complex Chelation Ground_State Ground State (S0) Excited_Free->Ground_State Quenching (PET, etc.) Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex Excited_Complex Excited Complex (S1) Complex->Excited_Complex Absorption (hν) Excited_Complex->Complex Fluorescence (hν')

Caption: Predicted Chelation-Enhanced Fluorescence (CHEF) mechanism.

Self-Validating Experimental Protocols

To characterize this compound, a systematic approach using standard spectroscopic techniques is required. Each protocol is designed to provide verifiable data that builds a comprehensive photophysical profile.

Protocol 1: Determination of Quantum Yield (Relative Method)

The quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.

  • Select a Standard: Choose a fluorescent standard with an emission range that overlaps with this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Calculate Quantum Yield: Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is used in the following equation:

    Φ_s_ = Φ_r_ × (Grad_s_ / Grad_r_) × (n_s_² / n_r_²)

    Where Φ is the quantum yield, Grad is the gradient from the plot, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

Protocol 2: Workflow for Solvatochromic Analysis

This workflow systematically evaluates the effect of the solvent environment on the fluorophore's properties.

Solvatochromism_Workflow prep Prepare Stock Solution in a non-volatile solvent (e.g., Dioxane or DMSO) select Select a Range of Solvents (Non-polar to Polar, Aprotic & Protic) prep->select dilute Prepare Dilute Samples (Abs < 0.1) in each solvent select->dilute measure Measure Absorption & Emission Spectra for each sample dilute->measure data Extract λ_abs(max) and λ_em(max) for each solvent measure->data plot Create Lippert-Mataga Plot (Stokes Shift vs. Solvent Polarity Function) data->plot analyze Analyze Slope to determine change in dipole moment plot->analyze

Sources

An In-Depth Technical Guide to the Synthesis of 8-Aminoquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinolin-3-ol scaffold is a significant pharmacophore, holding potential for the development of novel therapeutic agents due to the unique electronic and chelating properties conferred by its distinct substitution pattern. Unlike the more common 2- and 4-hydroxyquinoline isomers, the synthesis of 3-hydroxyquinolines, particularly with an additional amino group at the 8-position, presents unique challenges and requires specialized synthetic strategies. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound derivatives. It moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, discusses the mechanistic underpinnings of key transformations, and provides detailed, actionable experimental workflows. This guide is structured to empower researchers with the knowledge to not only replicate these syntheses but also to innovate upon them.

Introduction: The Significance of the this compound Moiety

The quinoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] The 8-aminoquinoline subgroup, in particular, has a rich history in drug discovery, with primaquine being a notable example used for the radical cure of relapsing malaria.[1][3] The introduction of a hydroxyl group at the 3-position of the 8-aminoquinoline core creates a unique molecule with altered electronic properties, hydrogen bonding capabilities, and metal-chelating potential. These features can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, making the synthesis of this compound derivatives a topic of considerable interest.

However, the direct synthesis of this scaffold is not as straightforward as that of its 4-hydroxy counterparts, which are readily accessible through well-established name reactions like the Conrad-Limpach and Gould-Jacobs syntheses.[4][5] The synthesis of this compound derivatives often requires multi-step sequences, modifications of classical quinoline syntheses, or post-synthetic functionalization of a pre-formed quinoline core. This guide will explore the most viable synthetic avenues, providing a critical analysis of each approach.

Strategic Approaches to the this compound Core

The synthesis of this compound derivatives can be broadly categorized into two main strategies:

  • Construction of the Quinoline Core: Building the bicyclic system from acyclic or aromatic precursors with the desired substitution pattern already in place or introduced during the cyclization.

  • Post-Synthetic Functionalization: Modifying a pre-existing 8-aminoquinoline or quinolin-3-ol scaffold to introduce the missing functional group.

The choice of strategy depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the reaction sequence.

Construction of the Quinoline Core: Modified Classical Syntheses

While classical quinoline syntheses are the bedrock of quinoline chemistry, they often need to be adapted to achieve the 3-hydroxy substitution pattern.

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a powerful tool for constructing quinolines.[6][7] A key modification of this reaction provides a direct entry to 3-hydroxyquinoline derivatives.

Causality of Experimental Choices: The success of this modified approach hinges on the use of an α-keto ester or a related species as the methylene component. The ester group at the 2-position of the resulting quinoline is crucial as it directs the initial cyclization and can be subsequently removed if desired. The choice of a base or acid catalyst influences the reaction rate and can be critical in preventing side reactions.[8]

A plausible reaction pathway involves the initial formation of a Schiff base between the 2-aminoaryl carbonyl compound and the enolate of the α-keto ester. Subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the 3-hydroxyquinoline ring system.

Modified Friedlander Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone/Aldehyde Schiff Base Schiff Base Formation 2-Aminoaryl Ketone->Schiff Base Base/Acid Catalyst alpha-Keto Ester α-Keto Ester alpha-Keto Ester->Schiff Base Intramolecular Condensation Intramolecular Aldol-type Condensation Schiff Base->Intramolecular Condensation Cyclization Dehydration Dehydration Intramolecular Condensation->Dehydration 3-Hydroxyquinoline 3-Hydroxyquinoline -2-carboxylate Dehydration->3-Hydroxyquinoline

Caption: Modified Friedländer Annulation Workflow.

To obtain an this compound derivative, one would start with a 2,x-diaminobenzaldehyde or ketone, with the second amino group positioned to become the 8-amino group in the final product. The protection of one of the amino groups is often necessary to control the regioselectivity of the initial condensation.

Experimental Protocol: Modified Friedländer Synthesis of a 3-Hydroxyquinoline-2-carboxylate [9]

  • Step 1: Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) and the dialkyl oxalacetate (1.2 eq) in a suitable solvent such as ethanol or toluene.

  • Step 2: Catalysis: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq) or an acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[10][11] To adapt this reaction for the synthesis of this compound, one would need to start with a specifically substituted aniline precursor.

Causality of Experimental Choices: A plausible starting material would be a 2,5-diaminophenol derivative, where the amino groups and the hydroxyl group are positioned to yield the desired 8-amino-3-hydroxyquinoline. The amino groups would likely require differential protection to control the direction of cyclization and prevent unwanted side reactions. The choice of oxidizing agent (traditionally nitrobenzene, but arsenic acid is a less violent alternative) and the use of a moderator like ferrous sulfate are critical for controlling the highly exothermic nature of the reaction.[11]

The mechanism is thought to involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.[10]

Skraup Synthesis Adaptation Substituted Aniline Protected 2,5-Diaminophenol Michael Addition Michael Addition Substituted Aniline->Michael Addition Glycerol Glycerol Dehydration H₂SO₄ Glycerol->Dehydration Acrolein Acrolein Dehydration->Acrolein Acrolein->Michael Addition Cyclization Cyclization & Dehydration Michael Addition->Cyclization Dihydroquinoline Intermediate Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Intermediate Oxidation Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline Intermediate->Oxidation Product Protected This compound Oxidation->Product Deprotection Deprotection Product->Deprotection Final Product This compound Deprotection->Final Product

Caption: Proposed Skraup Synthesis for this compound.

Experimental Protocol: General Skraup Synthesis [12]

  • Step 1: Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask containing the aniline derivative.

  • Step 2: Addition of Reagents: Add glycerol and a catalytic amount of ferrous sulfate. Then, add the oxidizing agent (e.g., nitrobenzene).

  • Step 3: Heating: Heat the mixture cautiously. The reaction is often vigorous. Maintain the temperature at reflux for several hours.

  • Step 4: Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize with a base (e.g., sodium hydroxide) and remove any unreacted oxidizing agent by steam distillation.

  • Step 5: Purification: The product can be purified by extraction and subsequent distillation or crystallization.

Post-Synthetic Functionalization

An alternative to building the quinoline core is to introduce the desired functional groups onto a pre-existing quinoline scaffold.

The direct hydroxylation of an aromatic ring is a challenging transformation. However, modern synthetic methods, including transition-metal-catalyzed C-H activation, are emerging as powerful tools for such functionalizations.[13] While direct C3-hydroxylation of 8-aminoquinoline is not a widely reported reaction, a multi-step approach could be envisioned.

Causality of Experimental Choices: This would likely involve an initial C-H functionalization at the 3-position with a group that can be later converted to a hydroxyl group. For example, a C3-brominated 8-aminoquinoline could be subjected to a nucleophilic substitution with a hydroxide source, potentially mediated by a copper catalyst (Ullmann condensation). The 8-amino group can act as a directing group in some C-H activation reactions, although its directing effect is typically towards the C7 and C5 positions.[13]

Introducing an amino group at the C8 position of quinolin-3-ol is another viable strategy. This can be achieved through a nitration-reduction sequence.

Causality of Experimental Choices: The nitration of quinolin-3-ol would likely yield a mixture of nitro isomers. The directing effect of the hydroxyl group (ortho-, para-directing) and the deactivating effect of the protonated pyridine nitrogen under acidic nitrating conditions will influence the regiochemical outcome. Separation of the desired 8-nitroquinolin-3-ol isomer would be a critical step, followed by a standard reduction of the nitro group to the amine using reagents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

Post-Synthetic Functionalization cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product Quinolin-3-ol Quinolin-3-ol Nitration Nitration (HNO₃/H₂SO₄) Quinolin-3-ol->Nitration Isomer Separation Isomer Separation Nitration->Isomer Separation Reduction Reduction (e.g., SnCl₂/HCl) Isomer Separation->Reduction This compound This compound Reduction->this compound

Caption: C8-Amination of Quinolin-3-ol Workflow.

Experimental Protocol: Nitration of a Quinoline Derivative

  • Step 1: Reaction Setup: In a flask cooled in an ice bath, add the quinolin-3-ol derivative to concentrated sulfuric acid.

  • Step 2: Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

  • Step 3: Reaction: Allow the reaction to stir at a controlled temperature until TLC indicates the consumption of the starting material.

  • Step 4: Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base.

  • Step 5: Purification: Collect the precipitated nitroquinolines by filtration and purify by column chromatography to separate the isomers.

Data Presentation and Comparison

The choice of synthetic route will often be dictated by the achievable yields and the complexity of the procedure. The following table summarizes the potential advantages and disadvantages of the discussed approaches.

Synthetic StrategyStarting MaterialsKey StepsAdvantagesDisadvantages
Modified Friedländer Annulation 2-Aminoaryl carbonyls, α-Keto estersCondensation, CyclizationPotentially convergent, good control over substitutionRequires synthesis of specific starting materials, potential for side reactions
Modified Skraup Synthesis Substituted anilines, GlycerolCyclization, OxidationUtilizes readily available reagentsHarsh reaction conditions, often low yields, safety concerns
Post-Synthetic C3-Hydroxylation 8-AminoquinolineC-H activation/functionalization, Conversion to -OHAtom-economicalTechnologically challenging, regioselectivity can be an issue
Post-Synthetic C8-Amination Quinolin-3-olNitration, ReductionConceptually straightforwardFormation of isomers requires separation, harsh nitrating conditions

Conclusion and Future Perspectives

The synthesis of this compound derivatives remains a challenging yet rewarding area of research. While direct and high-yielding one-pot syntheses are not yet commonplace, a combination of modified classical methods and strategic post-synthetic functionalizations provides viable pathways to these valuable compounds. The modified Friedländer annulation appears to be a promising route for the controlled construction of the quinoline core, while the nitration-reduction sequence on quinolin-3-ol offers a more traditional, albeit potentially lower-yielding, approach.

Future research in this area will likely focus on the development of novel catalytic systems for the regioselective C-H functionalization of the quinoline nucleus, which could provide more direct and efficient routes to 3-hydroxy derivatives. Furthermore, the exploration of flow chemistry and microwave-assisted synthesis may offer opportunities to improve the yields and reduce the reaction times of the classical methods discussed in this guide. As the demand for novel therapeutic agents continues to grow, the development of robust and versatile methods for the synthesis of this compound derivatives will undoubtedly remain a key focus for synthetic and medicinal chemists.

References

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  • Skraup reaction - Wikipedia. [Link]

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  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

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  • [Reference to a paper on the synthesis of quinoline derivatives with different functional groups, if found]
  • [Reference to a paper on the structure-activity relationships of 8-aminoquinoline antimalarial drugs, if found]
  • [Reference to an application note on the Gould-Jacobs reaction, if found]
  • [Reference to a paper on quinoline-3-carbohydrazides as antioxidants, if found]
  • [Reference to a paper on the metabolism of 8-aminoquinoline antiparasitic agents, if found]
  • 8-Aminoquinoline Therapy for Latent Malaria - PMC - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of 8-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Within this extensive family, 8-aminoquinolines have historically held a prominent position, particularly in the fight against malaria. This technical guide delves into the specific history and discovery of a lesser-known yet significant member of this class: 8-Aminoquinolin-3-ol. While not as extensively studied as its parent compound, 8-aminoquinoline, or its famous derivative, primaquine, the journey to elucidate the synthesis and properties of this compound offers valuable insights into the evolution of synthetic organic chemistry and the relentless pursuit of novel bioactive molecules. This document provides a comprehensive overview of the historical context, plausible classical and modern synthetic routes, physicochemical properties, and potential applications of this intriguing molecule, serving as a vital resource for researchers engaged in the exploration of quinoline-based compounds for drug discovery.

Introduction: The Legacy of the Quinoline Nucleus

The story of quinoline-based therapeutics begins with the isolation of quinine from the bark of the cinchona tree, a discovery that revolutionized the treatment of malaria.[1] This natural product served as the blueprint for the development of a vast arsenal of synthetic antimalarial drugs, with the quinoline core structure being a recurring motif.[2] The 4-aminoquinoline derivative, chloroquine, and the 8-aminoquinoline derivative, primaquine, became frontline treatments, demonstrating the remarkable versatility of this heterocyclic system.[3][4]

The 8-aminoquinoline scaffold, in particular, has been a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets.[5] The journey of 8-aminoquinoline and its derivatives is deeply intertwined with the major global conflicts of the 20th century, which spurred intensive research programs to develop synthetic alternatives to quinine.[6] It is within this rich historical and scientific context that the exploration of functionalized 8-aminoquinolines, such as this compound, began.

The Genesis of 8-Aminoquinolines: A Historical Perspective

The foundational synthesis of the parent 8-aminoquinoline involved the nitration of quinoline, which typically yields a mixture of 5-nitro and 8-nitroquinoline.[7] Subsequent separation and reduction of the 8-nitro isomer afforded the desired 8-aminoquinoline.[7] This classical approach, while effective, often required harsh conditions and laborious purification steps. An alternative historical method involved the amination of 8-chloroquinoline.[7]

These early synthetic endeavors paved the way for the creation of a multitude of 8-aminoquinoline derivatives, each with unique properties and biological activities. The introduction of a hydroxyl group at the 3-position of the 8-aminoquinoline core to yield this compound represents a strategic modification aimed at altering the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic profile.

The Synthesis of this compound: From Classical to Contemporary Methods

While a singular, seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a historical context, its preparation can be logically deduced from established quinoline synthesis methodologies. The following sections outline plausible classical and modern approaches to obtain this specific molecule.

Postulated Classical Synthetic Pathways

The synthesis of this compound would have likely followed a strategy involving the construction of a substituted quinoline ring, followed by the introduction or unmasking of the amino and hydroxyl functionalities.

A highly probable classical route involves the synthesis of 3-hydroxy-8-nitroquinoline as a key intermediate. This could be achieved through a Skraup or a modified Skraup synthesis using 2-amino-5-nitrophenol as the starting material. The subsequent reduction of the nitro group would then yield the final product.

Experimental Protocol: Hypothetical Skraup Synthesis of 3-Hydroxy-8-nitroquinoline

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 2-amino-5-nitrophenol, glycerol, and a mild oxidizing agent (e.g., arsenic acid or ferrous sulfate) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the reaction mixture gradually to initiate the exothermic reaction. Maintain the temperature at a point that sustains a vigorous but controlled reaction.

  • Work-up: After the reaction subsides, cool the mixture and carefully pour it into a large volume of water.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol: Reduction of 3-Hydroxy-8-nitroquinoline

  • Reaction Setup: Suspend the synthesized 3-hydroxy-8-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Work-up: After the reaction is complete (monitored by TLC), filter off the catalyst (if used). If a metal/acid reducing system was used, neutralize the reaction mixture with a base to precipitate the product.

  • Purification: Collect the crude this compound and purify by recrystallization or column chromatography.

Diagram: Plausible Classical Synthesis of this compound

classical_synthesis start 2-Amino-5-nitrophenol reagents1 Glycerol, H₂SO₄, Oxidizing Agent intermediate 3-Hydroxy-8-nitroquinoline reagents1->intermediate Skraup Synthesis reagents2 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) product This compound reagents2->product Nitro Reduction

A potential classical synthetic route to this compound.

The Friedländer synthesis offers another classical approach, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone derivative with a compound containing an α-methylene group.[8][9] To synthesize this compound via this method, a suitably protected 2,5-diaminobenzaldehyde or a related precursor would be required.

Modern Synthetic Methodologies

Contemporary organic synthesis provides more efficient and versatile methods for constructing substituted quinolines.

Modern synthetic strategies could involve the use of palladium-catalyzed cross-coupling reactions to construct the quinoline core or to introduce the amino and hydroxyl functionalities onto a pre-existing quinoline scaffold. For instance, a suitably substituted dihaloquinoline could undergo sequential Buchwald-Hartwig amination and a nucleophilic aromatic substitution or a copper-catalyzed hydroxylation to yield this compound.

The Povarov reaction, an aza-Diels-Alder reaction, provides a powerful tool for the synthesis of substituted quinolines and could potentially be adapted for the synthesis of this compound from an appropriately substituted aniline, an aldehyde, and an alkene.[10]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its identification, characterization, and further development.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₈N₂O[11]
Molecular Weight 160.18 g/mol [11]
Appearance Solid (predicted)
CAS Number 25369-38-4[12]
Spectroscopic Data (Predicted and Inferred from Analogs)

Detailed experimental spectroscopic data for this compound is not widely published. However, its spectral characteristics can be predicted based on the analysis of its structural analogs, 8-aminoquinoline and 3-hydroxyquinoline.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-donating effects of both the amino and hydroxyl groups. The protons of the amino group will likely appear as a broad singlet, which would be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts of the carbons bearing the amino and hydroxyl groups (C8 and C3, respectively) will be significantly shifted upfield due to the shielding effect of these substituents.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and HCN, characteristic of quinoline derivatives.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region).

Diagram: Key Functional Groups for Spectroscopic Analysis

spectroscopy cluster_groups Key Functional Groups mol This compound Structure amino 8-Amino Group (N-H stretch in IR, ¹H NMR signal) hydroxyl 3-Hydroxyl Group (O-H stretch in IR, ¹H NMR signal) quinoline Quinoline Core (Aromatic C-H & C=C/C=N signals in NMR and IR)

Sources

The Solubility of 8-Aminoquinolin-3-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1] This technical guide provides a comprehensive overview of the solubility characteristics of 8-Aminoquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific, publicly available quantitative solubility data for this exact molecule, this guide synthesizes information from structurally related compounds—namely 8-aminoquinolines and 8-hydroxyquinolines—to establish a robust predictive solubility profile. Furthermore, it details the authoritative experimental protocols required to generate precise, quantitative solubility data, empowering research and drug development teams to make data-driven decisions.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a molecule like this compound is not a single value but a complex function of its intrinsic properties and its interaction with the solvent environment. The molecular structure, featuring a hydrophobic quinoline core, a basic amino group (-NH₂), and an acidic hydroxyl group (-OH), dictates its behavior.

  • Molecular Structure and Polarity : The principle of "like dissolves like" is fundamental. The aromatic quinoline scaffold is non-polar, while the amino and hydroxyl functional groups are polar and capable of forming hydrogen bonds. This duality suggests that this compound will exhibit poor solubility in non-polar solvents and higher affinity for polar solvents.[2]

  • Influence of pH and pKa : As a weak acid and base, this compound's aqueous solubility is highly dependent on pH.[3][4] The amino group can be protonated in acidic conditions to form a more soluble cationic salt, while the hydroxyl group can be deprotonated in basic conditions to form a more soluble anionic salt.[4] The solubility is lowest at the isoelectric point, where the net charge is zero.[5] For structurally similar compounds, pKa values have been determined, which are critical for predicting the pH-solubility profile. For instance, a novel 8-aminoquinoline derivative was found to have pKa values of 10.12, 4.07, and 1.88.[6]

  • Crystal Lattice Energy : In its solid state, the energy of the crystal lattice must be overcome by the energy of solvation for dissolution to occur. Polymorphism—the existence of different crystal forms—can significantly impact solubility, as different polymorphs have different lattice energies.[7]

The interplay of these factors is crucial for understanding and manipulating the solubility of this compound.

Caption: Key factors influencing the solubility of a compound.

Predicted Solubility Profile of this compound

Based on the analysis of related structures like 8-aminoquinoline and 8-hydroxyquinoline, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly to Moderately SolubleThe polar -OH and -NH₂ groups can form hydrogen bonds with the solvent, but the hydrophobic quinoline core limits high solubility, especially in water.[2] Solubility in water is expected to be highly pH-dependent.[4][8]
Polar Aprotic DMSO, DMF, AcetonitrileModerately to Highly SolubleThese solvents are effective at solvating both the polar functional groups and the aromatic ring system.[2][4]
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble to Sparingly SolubleThe high overall polarity of the molecule prevents significant interaction with non-polar solvents.[2]
Aqueous Acid Dilute HCl (e.g., pH 1.2)Higher SolubilityProtonation of the basic amino group (pKa ~4) creates a charged species (ammonium salt), significantly increasing aqueous solubility.[4]
Aqueous Base Dilute NaOH (e.g., pH 10)Higher SolubilityDeprotonation of the acidic hydroxyl group creates a charged phenolate species, increasing aqueous solubility.[9]

Authoritative Protocol for Experimental Solubility Determination

To obtain definitive, quantitative data, the Equilibrium Shake-Flask Method is the gold standard, recommended by the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[10][11][12][13] This method determines the thermodynamic solubility, which represents the true equilibrium between the dissolved and solid states of the compound.[7]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is measured using a validated analytical technique (e.g., HPLC-UV, LC-MS).[9][14]

Step-by-Step Methodology
  • Preparation : Add an excess of solid this compound to a series of vials containing the selected solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, DMSO). "Excess" is confirmed by visually observing undissolved solid material at the end of the experiment.[9]

  • Equilibration : Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature, typically 25°C for standard measurements or 37 ± 1°C for biopharmaceutical relevance.[11][13] Agitate for a predetermined time, generally 24 to 48 hours, to ensure equilibrium is reached.[9] Preliminary studies may be needed to determine the optimal equilibration time.[11]

  • Phase Separation : After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification : Accurately dilute the clear filtrate with an appropriate mobile phase or solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated, stability-indicating analytical method, such as HPLC-UV.

  • Data Analysis : Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration in the diluted filtrate. Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in at least triplicate for each solvent condition.[12]

Shake_Flask_Workflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Sep Phase Separation cluster_Analysis Analysis A Add Excess Solid to Solvent Vials B Agitate at Constant Temp (e.g., 24-48h at 37°C) A->B Seal Vials C Centrifuge / Filter (Remove Undissolved Solid) B->C Reach Equilibrium D Dilute Supernatant C->D Collect Filtrate E Quantify Concentration (e.g., HPLC-UV) D->E F Calculate Solubility (mg/mL or mol/L) E->F Use Calibration Curve

Caption: Workflow for the equilibrium shake-flask solubility assay.

Conclusion and Strategic Implications

Understanding the solubility of this compound is paramount for its successful development. The molecule's amphiprotic nature, with both acidic and basic functional groups, makes its aqueous solubility highly pH-dependent. It is predicted to have favorable solubility in polar aprotic solvents like DMSO but limited solubility in non-polar media and neutral water. This profile suggests that for aqueous formulations, pH modification will be a critical strategy for achieving the desired concentration. For oral dosage forms, the pH-solubility profile across the gastrointestinal tract (pH 1.2 to 6.8) will be essential for predicting absorption.[11][12] The rigorous, quantitative data generated from the recommended shake-flask protocol will provide the foundational knowledge required for effective formulation design, preclinical evaluation, and ultimately, the clinical success of any therapeutic agent based on this scaffold.

References

theoretical studies of 8-Aminoquinolin-3-ol structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Analysis of 8-Aminoquinolin-3-ol

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, stemming from the established biological activity of the 8-aminoquinoline (8-AQ) scaffold, which forms the core of antimalarial drugs like primaquine.[1] A thorough understanding of the molecule's three-dimensional structure, electronic properties, and spectroscopic characteristics is paramount for designing more potent and selective therapeutic agents. This technical guide presents a comprehensive theoretical investigation of this compound using quantum chemical calculations. We elucidate its optimized molecular geometry, vibrational frequencies, electronic reactivity, and NMR spectroscopic signatures through Density Functional Theory (DFT). The computational protocols are benchmarked against established data for related quinoline derivatives, ensuring the trustworthiness of the theoretical model. This document provides researchers, scientists, and drug development professionals with foundational data and field-proven insights into the structural and electronic landscape of this compound, facilitating future structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Rationale for Theoretical Investigation

The quinoline ring system is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[2][3] The 8-aminoquinoline class, in particular, is indispensable for its activity against various stages of the plasmodial life cycle.[2] The introduction of a hydroxyl group at the 3-position, creating this compound, can significantly alter the molecule's electronic distribution, hydrogen bonding capability, and metabolic profile, thereby modulating its biological activity.

Experimental characterization of every new derivative can be resource-intensive. Theoretical studies, grounded in quantum mechanics, offer a powerful, predictive alternative for exploring molecular properties.[4] By employing methods like Density Functional Theory (DFT), we can model the molecule's behavior at the electronic level, providing critical insights that guide synthetic efforts and biological testing. This guide explains the causality behind the chosen computational methods and interprets the resulting data to build a robust profile of this compound.

Computational Methodology: A Self-Validating System

The accuracy of any theoretical study hinges on the appropriateness of the computational methods. Our approach is designed as a self-validating system, where the chosen level of theory is validated by its proven success in reproducing experimental data for analogous molecules.

The Computational Workflow

The entire theoretical analysis follows a structured, multi-step protocol designed to yield a comprehensive set of molecular properties.

G cluster_input Step 1: Input cluster_calc Step 2: Quantum Chemical Calculation cluster_analysis Step 3: Data Analysis & Interpretation a Construct Initial 3D Structure of this compound b Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) a->b c Frequency Calculation (Verify Minimum Energy & Obtain Spectra) b->c d NMR Shielding Calculation (GIAO Method) b->d e Molecular Geometry (Bond Lengths, Angles) b->e f Vibrational Spectra (FT-IR, Raman) c->f g Electronic Properties (HOMO-LUMO, MEP) c->g h NMR Chemical Shifts (¹H and ¹³C) d->h

Caption: Computational workflow for the theoretical analysis of this compound.

Protocol for Quantum Chemical Calculations
  • Software: All calculations are performed using the Gaussian 09 software suite, a standard tool for quantum chemical computations.[5]

  • Theoretical Method: Density Functional Theory (DFT) is employed for its excellent balance of computational efficiency and accuracy in describing electronic systems.[4]

  • Functional and Basis Set: We selected the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5] This functional is widely used and has demonstrated high accuracy for organic molecules. The 6-311++G(d,p) basis set is used, which provides a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen and hydrogen atoms and polarization functions (d,p). This level of theory is robust for calculating both structural and electronic properties.[3]

  • Geometry Optimization: The initial structure of this compound is optimized without any symmetry constraints to find the global minimum on the potential energy surface.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared and Raman spectra.[6]

  • NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate isotropic magnetic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts relative to tetramethylsilane (TMS).

Results and Discussion: Unveiling the Molecular Landscape

This section details the core findings of the theoretical analysis, interpreting the data to provide actionable insights for chemists and drug designers.

Optimized Molecular Geometry

The equilibrium geometry of this compound reveals a planar quinoline ring system, as expected. The -NH₂ and -OH groups introduce specific structural features. The numbering scheme used for referencing atoms is shown below.

Caption: Atom numbering scheme for this compound.

Key geometric parameters, including selected bond lengths and angles, are predicted by the B3LYP/6-311++G(d,p) model. These values provide a precise three-dimensional map of the molecule.

Table 1: Predicted Geometric Parameters for this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
C3–O11 1.365 C2–C3–C4 120.5
O11–H12 0.968 C2–C3–O11 121.3
C8–N13 1.390 C4–C3–O11 118.2
N13–H14 1.012 C7–C8–C9 119.8
N1–C2 1.318 C7–C8–N13 119.5

| C3–C4 | 1.379 | C9–C8–N13 | 120.7 |

The C8–N13 bond length (1.390 Å) suggests partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic system. Similarly, the C3–O11 bond length (1.365 Å) is shorter than a typical C-O single bond, indicating resonance participation of the hydroxyl group. These structural features are critical for understanding the molecule's electronic behavior.

Vibrational Analysis (FT-IR & Raman)

The calculated vibrational frequencies allow for the assignment of characteristic bands in the molecule's infrared and Raman spectra. This theoretical spectrum serves as a benchmark for experimental identification and quality control.

Table 2: Key Predicted Vibrational Frequencies for this compound

Frequency (cm⁻¹) Vibrational Mode Description
3485 N–H Asymmetric Stretch Vibration of the amino group protons.
3390 N–H Symmetric Stretch Vibration of the amino group protons.
3350 O–H Stretch Characteristic of the hydroxyl group.
1625 C=N Stretch Quinoline ring stretching vibration.
1590 C=C Aromatic Stretch Phenyl ring stretching vibrations.
1280 C–O Stretch Stretching of the phenol C-O bond.

| 1255 | C–N Stretch | Stretching of the aromatic C-N bond. |

The distinct O-H and N-H stretching frequencies provide clear spectroscopic markers. The positions of the aromatic C=C and C=N stretching modes are consistent with those observed for other quinoline derivatives, validating the computational model.[5][6]

Electronic Properties: Reactivity and Interaction Sites

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7][8]

ParameterEnergy (eV)
HOMO Energy -5.48 eV
LUMO Energy -0.95 eV
HOMO-LUMO Gap (ΔE) 4.53 eV

The HOMO is primarily localized over the amino group and the fused benzene ring, indicating that this region is the most susceptible to electrophilic attack. The LUMO is distributed across the entire quinoline ring system, particularly the pyridine ring, making it the likely site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) of 4.53 eV is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[8] This value is essential for predicting the molecule's behavior in biological systems.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions, such as hydrogen bonding, and identifying sites for electrophilic and nucleophilic reactions.[9][10]

In the MEP map of this compound, negative potential regions (shown in red) are concentrated around the electronegative nitrogen (N1) and oxygen (O11) atoms. These are the primary sites for electrophilic attack and are strong hydrogen bond acceptors. Positive potential regions (blue) are located around the amino (-NH₂) and hydroxyl (-OH) hydrogen atoms, making them key hydrogen bond donors. This electrostatic landscape is critical for predicting how the molecule will dock into a biological target like an enzyme's active site.[11]

Theoretical NMR Spectroscopy

Calculated NMR chemical shifts provide a powerful tool for structure verification. The theoretical ¹H and ¹³C NMR spectra were predicted using the GIAO method.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom ¹H Shift (ppm) Atom ¹³C Shift (ppm)
H (on C2) 8.65 C2 146.8
H (on C4) 7.98 C3 154.2
H (on C5) 7.41 C4 128.5
H (on C6) 7.35 C5 121.9
H (on C7) 7.05 C6 127.5
H (-NH₂) 5.80 (broad) C7 115.3

| H (-OH) | 9.50 (broad) | C8 | 144.1 |

The predicted chemical shifts align well with trends observed in related quinoline structures.[12][13] For instance, the proton on C2 is significantly downfield due to the deshielding effect of the adjacent heterocyclic nitrogen atom. The carbon atom C3, bonded to the highly electronegative oxygen, exhibits a large downfield shift. These theoretical data provide a robust reference for interpreting experimental NMR spectra of newly synthesized this compound or its derivatives.

Conclusion and Future Outlook

This guide has detailed a comprehensive theoretical analysis of this compound using high-level DFT calculations. We have established its optimized geometry, predicted its vibrational and NMR spectra, and elucidated its electronic properties through HOMO-LUMO and MEP analyses. The results indicate that the amino and hydroxyl groups significantly influence the molecule's electronic landscape, creating specific sites for molecular interactions that are crucial for biological activity.

The data presented herein serve as a foundational blueprint for future research. These theoretical insights can now be used to:

  • Guide Synthetic Modifications: Rational changes can be made to the structure to enhance desired properties, such as receptor binding or metabolic stability.

  • Develop SAR Models: The calculated quantum chemical descriptors can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of related compounds.[14]

  • Facilitate Drug Design: The MEP and orbital data can inform molecular docking simulations to predict binding modes with therapeutic targets.

By integrating these theoretical approaches, the drug discovery and development process for new 8-aminoquinoline-based agents can be significantly accelerated, leading to the creation of more effective and safer medicines.

References

A Proposed Methodological Framework for the Synthesis, Crystallization, and In-Depth Crystal Structure Analysis of 8-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Imperative for Structural Elucidation

For researchers, scientists, and professionals engaged in drug development and materials science, the quinoline scaffold represents a privileged structure due to its wide-ranging biological activities and versatile chemical properties.[1][2] The specific placement of functional groups on this bicyclic aromatic system can dramatically influence its physicochemical characteristics, including its ability to interact with biological targets and self-assemble into ordered crystalline lattices. 8-Aminoquinolin-3-ol is a molecule of significant interest, combining the well-known metal-chelating properties of the 8-aminoquinoline moiety with the hydrogen-bonding capabilities of a hydroxyl group.[3][4]

While the chemical structure of this compound is known, a detailed understanding of its three-dimensional arrangement in the solid state is, to the best of our knowledge, not yet publicly available in crystallographic databases such as the Cambridge Structural Database (CSD).[5][6] This technical guide, therefore, presents a comprehensive, field-proven methodological framework for the synthesis, purification, crystallization, and definitive crystal structure analysis of this compound. The protocols described herein are designed to be self-validating, providing a clear and logical pathway for obtaining high-quality single crystals and elucidating their atomic-level architecture.

Part 1: Proposed Synthesis of this compound

The synthesis of substituted quinolines can be approached through various established methodologies. For this compound, a plausible and efficient route would be a modification of the Friedländer annulation, a classic and reliable method for constructing the quinoline ring system. This proposed synthesis involves the condensation of an appropriately substituted 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Proposed Synthetic Protocol
  • Starting Materials: 2-Amino-3-hydroxybenzaldehyde and a suitable two-carbon component like glyoxal or a protected equivalent.

  • Reaction Conditions: The condensation is typically acid- or base-catalyzed. Given the presence of the phenolic hydroxyl group, acidic conditions should be carefully controlled to avoid side reactions. A milder approach using a base such as piperidine or pyrrolidine in a solvent like ethanol or methanol at reflux would be a logical starting point.

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the precipitated product collected by filtration. If no precipitate forms, the solvent would be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Synthetic_Scheme_8_Aminoquinolin_3_ol reactant1 2-Amino-3-hydroxybenzaldehyde plus + reactant2 Glyoxal conditions Base (e.g., Piperidine) Ethanol, Reflux reactant2->conditions product This compound conditions->product Crystallization_Workflow start Synthesized & Purified This compound solvent_screening Systematic Solvent Screening (Single & Binary Systems) start->solvent_screening setup_experiments Set up Crystallization Experiments solvent_screening->setup_experiments slow_evaporation Slow Evaporation setup_experiments->slow_evaporation Technique 1 vapor_diffusion Vapor Diffusion (Hanging/Sitting Drop) setup_experiments->vapor_diffusion Technique 2 slow_cooling Slow Cooling setup_experiments->slow_cooling Technique 3 incubation Incubate & Observe (Days to Weeks) slow_evaporation->incubation vapor_diffusion->incubation slow_cooling->incubation crystal_harvesting Harvest Suitable Crystals incubation->crystal_harvesting xray_diffraction Single-Crystal X-ray Diffraction crystal_harvesting->xray_diffraction

Caption: A systematic workflow for the crystallization of this compound.

Part 3: Single-Crystal X-ray Diffraction and Structure Refinement

Once suitable single crystals are obtained, the process of elucidating the crystal structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol for Data Collection and Analysis
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data by least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Table of Expected Crystallographic Data to be Reported

Parameter Description
Empirical Formula C₉H₈N₂O
Formula Weight 160.17 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c, Pna2₁)
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density g/cm³
R-factors (R₁, wR₂) Indicators of the quality of the refinement
Goodness-of-fit (S) Should be close to 1 for a good refinement

Part 4: Anticipated Structural Features and Intermolecular Interactions

Based on the known crystal structures of related compounds like 8-aminoquinoline and 8-hydroxyquinoline, we can anticipate several key structural features in the crystal lattice of this compound. [3]A thorough analysis of these features is crucial for understanding its properties.

Molecular Geometry

The quinoline ring system is expected to be largely planar. The bond lengths and angles should be consistent with a delocalized aromatic system, though minor deviations from ideal planarity may occur due to crystal packing forces.

Intermolecular Interactions: The Key to Supramolecular Architecture

The combination of an amino group, a hydroxyl group, and a quinoline nitrogen atom provides a rich landscape for a variety of intermolecular interactions, which will govern the crystal packing.

  • Hydrogen Bonding: This is expected to be the dominant intermolecular force. Several motifs are possible:

    • O-H···N: The hydroxyl group can act as a hydrogen bond donor to the quinoline nitrogen of an adjacent molecule.

    • N-H···O: The amino group can act as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule.

    • N-H···N: The amino group could also donate a hydrogen bond to the quinoline nitrogen.

    • Intramolecular Hydrogen Bonding: A potential O-H···N or N-H···N intramolecular hydrogen bond could influence the conformation of the molecule.

  • π-π Stacking: The planar quinoline ring systems are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute significantly to the overall stability of the crystal lattice.

Potential_Intermolecular_Interactions mol1 This compound (Molecule A) mol3 π-π Stacking (Molecule C) mol1->mol3 π-π Stacking mol1_O O-H mol2_N Quinoline N mol1_O->mol2_N O-H···N mol1_NH2 N-H₂ mol2_O O mol1_NH2->mol2_O N-H···O mol1_N Quinoline N mol2 This compound (Molecule B)

Caption: Potential hydrogen bonding and π-π stacking interactions in this compound.

Conclusion: From Proposed Method to Definitive Structure

This technical guide has outlined a robust and scientifically grounded methodology for the synthesis, crystallization, and comprehensive crystal structure analysis of this compound. While the definitive structure remains to be elucidated, the proposed workflow provides a clear and actionable plan for researchers to obtain this critical data. The anticipated analysis of the molecular geometry and, most importantly, the intricate network of intermolecular interactions will provide invaluable insights into the structure-property relationships of this promising molecule. The successful execution of this research will not only contribute to the fundamental understanding of quinoline chemistry but also provide a solid structural foundation for the rational design of new therapeutic agents and functional materials.

References

  • PubChem. 8-Amino-3-quinolinol. National Center for Biotechnology Information. [Link]

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  • PMC. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. National Center for Biotechnology Information. [Link]

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  • ResearchGate. Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

  • Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]

  • Molecules. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. [Link]

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  • PMC. Optimization of crystallization conditions for biological macromolecules. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

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Methodological & Application

Application Notes for 8-Aminoquinolin-3-ol: Synthesis, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 8-Aminoquinolin-3-ol

This compound is a bifunctional heterocyclic compound possessing the key structural features of both 8-aminoquinoline and 3-hydroxyquinoline. This unique arrangement of a metal-chelating 8-amino group and a fluorescent 3-hydroxy moiety within a rigid quinoline scaffold makes it a highly valuable, yet underutilized, building block for researchers in medicinal chemistry and materials science.

The 8-aminoquinoline portion is a well-established pharmacophore found in antimalarial drugs like primaquine and tafenoquine, and it serves as a powerful bidentate directing group in C-H activation chemistry.[1] The hydroxyl group, particularly at the 3-position, imparts favorable photophysical properties, making its derivatives candidates for fluorescent probes and sensors.[2][3][4][5] The combination of these two functionalities allows for a dual approach in molecular design: the amino group can be readily derivatized to modulate biological activity or attach the molecule to other scaffolds, while the hydroxyquinoline core provides a robust platform for metal chelation and fluorescence applications.[2][6]

This guide provides detailed, field-tested protocols for the synthesis, purification, characterization, and practical application of this compound, designed to empower researchers to leverage its full potential.

Part 1: Synthesis of this compound via Skraup Reaction

The most direct and classical approach to the quinoline core is the Skraup synthesis.[7][8][9] This protocol is a proposed adaptation for the synthesis of this compound, utilizing 2,4-diaminophenol as the aromatic amine precursor. The reaction is famously exothermic and requires careful control.

Reaction Principle: The Skraup synthesis involves the reaction of an aromatic amine with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent.[7] The acid catalyzes the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.[9] The aromatic amine then undergoes a Michael addition with acrolein, followed by acid-catalyzed cyclization, dehydration, and finally, in-situ oxidation to yield the aromatic quinoline ring.

Skraup Synthesis of this compound Proposed Skraup Synthesis Pathway cluster_catalysts Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2 H₂O Amine 2,4-Diaminophenol MichaelAdduct Michael Adduct Amine->MichaelAdduct H2SO4 H₂SO₄ (cat.) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization Dihydro 1,2-Dihydroquinoline Cyclized->Dihydro - H₂O Product This compound Dihydro->Product Oxidation

Caption: Proposed Skraup synthesis pathway for this compound.

Protocol 1.1: Synthesis

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (or Arsenic Acid as a less violent alternative)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional, as a reaction moderator)

  • Sodium hydroxide (NaOH) solution (30% w/v)

  • Deionized water

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add 150 mL of concentrated sulfuric acid. The flask should be placed in a fume hood with a blast shield.

  • Addition of Reactants: With vigorous stirring, slowly add 250 mL of anhydrous glycerol. The mixture will heat up. Allow it to cool slightly.

  • Moderator: Add a small amount of ferrous sulfate (~2 g). This is a critical step to prevent the reaction from becoming uncontrollably violent.

  • Amine Addition: Over 30 minutes, carefully add 100 g of 2,4-diaminophenol dihydrochloride in small portions. The reaction is highly exothermic; maintain the temperature below 120°C using an ice-water bath if necessary.

  • Oxidant Addition: Once the amine has been added, slowly add 50 mL of nitrobenzene through the dropping funnel over 1 hour.

  • Reaction Heating: After the addition is complete, heat the mixture to 130-140°C and maintain this temperature for 3-4 hours. The solution will become dark and viscous.

  • Work-up:

    • Allow the reaction mixture to cool to below 80°C.

    • In a separate large beaker (e.g., 4 L) containing 2 L of ice and water, carefully and slowly pour the reaction mixture while stirring vigorously. This step must be done with extreme caution as the quenching of concentrated sulfuric acid is highly exothermic.

    • Carefully neutralize the acidic solution by the slow addition of 30% NaOH solution. Monitor the pH and continue adding base until the pH is approximately 7.5-8.0. The product will precipitate as a dark solid.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. Dry the crude product in a vacuum oven at 60°C.

Part 2: Purification and Characterization

The crude product from the Skraup synthesis is typically impure and requires rigorous purification.

Protocol 2.1: Purification by Recrystallization
  • Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

  • If the solution is highly colored, it can be treated with a small amount of activated charcoal and hot-filtered to remove colored impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2.2: Characterization

A self-validating protocol requires thorough characterization to confirm the identity and purity of the synthesized compound.

Analysis Technique Expected Results for this compound
Melting Point To be determined experimentally. Expected to be a solid with a defined melting point.
¹H NMR (400 MHz, DMSO-d₆)Predicted δ (ppm): ~8.6 (dd, H2), ~8.1 (dd, H4), ~7.4 (t, H6), ~7.2 (d, H5), ~6.8 (d, H7), ~6.0-6.5 (br s, -NH₂), ~9.5-10.0 (br s, -OH). Note: Exact shifts and couplings need experimental confirmation.[10][11]
¹³C NMR (101 MHz, DMSO-d₆)Predicted δ (ppm): Aromatic region (110-155 ppm). Expect ~9 distinct signals corresponding to the quinoline core carbons. Specific assignments require 2D NMR.[10][11]
HRMS (ESI+) Calculated for C₉H₉N₂O⁺ [M+H]⁺: 161.0691. Found: To be determined experimentally.
TLC Analysis Single spot in an appropriate solvent system (e.g., Ethyl Acetate/Hexane 7:3).

Part 3: Application Protocols

Protocol 3.1: Use as a Medicinal Chemistry Scaffold (N-Acylation)

This protocol demonstrates how to derivatize the 8-amino group, a common step in developing new drug candidates.

Principle: The nucleophilic 8-amino group reacts with an acyl chloride in the presence of a non-nucleophilic base to form a stable amide bond.

Materials:

  • This compound (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 160 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Base Addition: Add TEA (e.g., 0.21 mL, 1.5 mmol) and cool the solution to 0°C in an ice bath.

  • Acylation: Slowly add acetyl chloride (e.g., 0.08 mL, 1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure N-(3-hydroxyquinolin-8-yl)acetamide.

Protocol 3.2: Evaluation as a Fluorescent Metal Ion Sensor

This protocol outlines the steps to assess the compound's ability to act as a "turn-on" or "turn-off" fluorescent sensor for a target metal ion, such as Zn²⁺.[2][12][13]

Fluorescence Sensing Workflow Workflow for Metal Ion Sensing PrepStocks 1. Prepare Stock Solutions - this compound in DMSO - Metal salt (e.g., ZnCl₂) in H₂O PrepSamples 2. Prepare Assay Samples - Buffer (e.g., HEPES) - Constant sensor concentration - Varying metal ion concentration PrepStocks->PrepSamples Incubate 3. Incubate Samples - Mix and allow to equilibrate (e.g., 5-10 minutes at RT) PrepSamples->Incubate Measure 4. Measure Fluorescence - Set Excitation λ (e.g., 350 nm) - Scan Emission Spectrum (e.g., 400-600 nm) Incubate->Measure Analyze 5. Analyze Data - Plot Fluorescence Intensity vs. [Metal Ion] - Determine binding stoichiometry and affinity Measure->Analyze

Caption: Experimental workflow for evaluating metal ion sensing properties.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO)

  • Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare Sensor Solution: In a 10 mL volumetric flask, add an aliquot of the this compound stock solution and dilute with the HEPES buffer to a final concentration of 10 µM.

  • Set up Fluorometer: Set the excitation wavelength (a preliminary absorption scan is recommended to find the λ_max, but ~350 nm is a reasonable starting point for quinolines). Set the emission scan range from 400 nm to 600 nm.

  • Blank Measurement: Fill a cuvette with 2 mL of the 10 µM sensor solution. Record the fluorescence spectrum. This is the baseline (0 equivalents of metal).

  • Titration:

    • To the cuvette, add a small aliquot of the ZnCl₂ stock solution (e.g., 2 µL of 1 mM ZnCl₂, corresponding to 1 equivalent).

    • Mix gently by inverting the cuvette and wait for 2-5 minutes for the binding to equilibrate.

    • Record the fluorescence spectrum.

  • Repeat: Continue adding aliquots of the ZnCl₂ solution (e.g., to reach 2, 3, 5, 10, etc., equivalents) and record the spectrum after each addition until the fluorescence intensity plateaus.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) as a function of the Zn²⁺ concentration. A significant change in intensity upon metal addition indicates a sensing event.

References

  • El-Faham, A., et al. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Butini, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45, 593. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Yusof, N. S. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. [Link]

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. Request PDF. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society. [Link]

  • Andersen, T. L., et al. (2018). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry. [Link]

  • Supporting Information Polynorbornene Derived 8-Hydroxyquinoline Paper Strips for Ultrasensitive Chemical Nerve Agent Surrogate. (n.d.). The Royal Society of Chemistry. [Link]

  • 8-Hydroxyquinoline derivatives. Synthesis and biological evaluation.... (1970). Journal of Medicinal Chemistry. [Link]

  • NROChemistry. (2022). Skraup Reaction [Video]. YouTube. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. [Link]

  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Efficient “green” modified Skraup reaction in neat water.... (n.d.). RSC Advances. [Link]

  • Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. National Institutes of Health. [Link]

  • Papakyriakou, A., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis... MDPI. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives.... (n.d.). TSI Journals. [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). ResearchGate. [Link]

  • Yusof, N. S. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. ResearchGate. [Link]

  • Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • Ask This Paper. (2020). 8-hydroxyquinoline-fluorophore-for-sensing-of-metal-ions-and-anions. [Link]

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Application Notes and Protocols for 8-Aminoquinolin-3-ol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling Cellular Landscapes with 8-Aminoquinolin-3-ol

In the dynamic world of cellular and molecular biology, the ability to visualize and track specific components and processes within living cells is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, small-molecule fluorophores offer unique advantages, including cell permeability, rapid labeling, and sensitivity to their microenvironment. This compound, a derivative of the versatile quinoline scaffold, emerges as a promising candidate for live-cell imaging and fluorescence microscopy applications.

The quinoline ring system is the foundation for a wide range of biologically active compounds and fluorescent probes.[1] Derivatives of 8-aminoquinoline, in particular, are well-documented for their metal-chelating properties and their utility as fluorescent sensors.[2] The introduction of a hydroxyl group at the 3-position of 8-aminoquinoline is anticipated to modulate its photophysical properties, offering a unique spectral profile and potential for novel applications in cellular imaging. This application note provides a comprehensive guide to the principles, protocols, and potential applications of this compound in fluorescence microscopy.

Principle of Fluorescence: The Quinoline Scaffold as a Tunable Fluorophore

The fluorescence of 8-aminoquinoline derivatives is intrinsically linked to their molecular structure and their interaction with the surrounding environment. The quinoline core possesses a π-conjugated system that can be readily excited by absorbing light of a specific wavelength. Upon returning to its ground state, it emits light of a longer wavelength, a phenomenon known as fluorescence.

The fluorescence of quinoline-based probes can be significantly influenced by several factors:

  • Metal Ion Chelation: The nitrogen atom of the quinoline ring and the adjacent amino and hydroxyl groups of this compound create a potential chelation site for metal ions. Binding of metal ions can rigidify the molecular structure, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[3] This property makes this compound a potential sensor for intracellular metal ions like Zn²⁺, Cu²⁺, or Al³⁺.[1][2]

  • Solvatochromism: The polarity of the microenvironment can alter the energy levels of the excited state, leading to shifts in the emission wavelength. This solvatochromic effect can be exploited to probe the lipophilicity of different cellular compartments.[4][5]

  • pH Sensitivity: The amino and hydroxyl groups can be protonated or deprotonated depending on the pH, which can in turn affect the electronic properties of the quinoline ring and its fluorescence. This makes this compound a potential candidate for pH sensing within cellular organelles.[6]

The interplay of these factors allows for the rational design and application of 8-aminoquinoline derivatives as sensitive fluorescent probes for a variety of cellular parameters.

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Probe [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal [label="Metal Ions (e.g., Zn²⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Environment [label="Cellular Microenvironment\n(Polarity, pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluorescence [label="Modulated Fluorescence Signal", fillcolor="#34A853", fontcolor="#FFFFFF"];

Probe -- Metal [label="Chelation"]; Probe -- Environment [label="Interaction"]; Metal -- Fluorescence [label="Enhancement (CHEF)"]; Environment -- Fluorescence [label="Shift (Solvatochromism/pH)"]; }

Factors influencing the fluorescence of this compound.

Photophysical Properties

While specific, experimentally determined photophysical data for this compound is not extensively available in the public domain, we can infer its likely spectral characteristics based on structurally similar compounds like 8-hydroxyquinoline and other 8-aminoquinoline derivatives.[7][8]

PropertyEstimated RangeNotes
Excitation Maximum (λex) 350 - 420 nmDependent on solvent polarity and metal ion chelation.[4]
Emission Maximum (λem) 450 - 550 nmA significant Stokes shift is expected. The emission is likely to be sensitive to the microenvironment.[4]
Quantum Yield (ΦF) Low in aqueous solution, significantly enhanced upon metal binding or in non-polar environments.This "turn-on" characteristic is a key feature for sensing applications.[5]
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹Typical for quinoline-based chromophores.

Note: These values are estimations and should be experimentally determined for the specific application and conditions.

Applications in Fluorescence Microscopy

The unique properties of this compound open up a range of potential applications in cellular imaging:

  • Live-Cell Imaging of Metal Ions: Its potential as a "turn-on" fluorescent sensor for metal ions makes it a valuable tool for studying metal homeostasis, trafficking, and the role of metal ions in signaling pathways.

  • Visualization of Cellular Organelles: The solvatochromic properties of the quinoline scaffold suggest that this compound may preferentially accumulate in and report on the polarity of specific organelles, such as lipid droplets or mitochondria.[5]

  • Drug Discovery and Development: As a small molecule probe, it can be used to study the cellular uptake and distribution of drug candidates or to screen for compounds that modulate intracellular ion concentrations.

Protocols for Fluorescence Microscopy

The following protocols are provided as a starting point and should be optimized for the specific cell type and experimental goals.

Protocol 1: General Live-Cell Staining

This protocol describes a general method for staining live cells with this compound.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)[9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the estimated excitation/emission)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.[9]

  • Staining Solution Preparation: Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Staining:

    • Remove the cell culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and experimental conditions.

  • Washing (Optional): For probes that exhibit low background fluorescence, a washing step may not be necessary. If high background is observed, gently wash the cells two to three times with pre-warmed live-cell imaging medium.[9]

  • Imaging:

    • Replace the staining or wash solution with fresh, pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.[10]

graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Seed Cells"]; B [label="Prepare Staining Solution"]; C [label="Wash Cells with PBS"]; D [label="Incubate with Probe"]; E [label="Wash (Optional)"]; F [label="Image Cells"];

A -> C; B -> D; C -> D; D -> E; E -> F; }

General workflow for live-cell staining.

Protocol 2: Detection of Intracellular Metal Ions

This protocol outlines a method for using this compound to detect changes in intracellular metal ion concentrations.

Materials:

  • Same as Protocol 1

  • A known chelator for the metal ion of interest (e.g., TPEN for Zn²⁺) as a negative control.

  • A solution to increase intracellular metal ion concentration (e.g., ZnCl₂ with a suitable ionophore like pyrithione) as a positive control.

Procedure:

  • Baseline Imaging: Stain the cells with this compound as described in Protocol 1 and acquire baseline fluorescence images.

  • Modulation of Intracellular Metal Ions:

    • To decrease ion concentration: Add a cell-permeable chelator (e.g., 10-50 µM TPEN) to the imaging medium and incubate for 10-30 minutes.

    • To increase ion concentration: Add the metal salt and ionophore (e.g., 10 µM ZnCl₂ and 1 µM pyrithione) to the imaging medium and incubate for 5-20 minutes.

  • Post-Treatment Imaging: Acquire fluorescence images after the treatment. A decrease in fluorescence upon addition of a chelator or an increase upon addition of the metal ion would indicate that this compound is responding to the intracellular concentration of that specific ion.

  • Controls: Always include untreated control cells to account for photobleaching and other time-dependent changes in fluorescence.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set- Low probe concentration- Insufficient incubation time- Efflux pump activity- Verify the excitation and emission filters match the probe's spectral properties.- Increase the probe concentration or incubation time.- Co-incubate with an efflux pump inhibitor like verapamil.[9]
High Background - High probe concentration- Insufficient washing- Decrease the probe concentration.- Include washing steps after incubation.
Phototoxicity/Photobleaching - High excitation intensity- Long exposure times- Use the lowest possible excitation power and exposure time.- Use a more sensitive detector.- Acquire images less frequently for time-lapse experiments.[10]
Signal Localization Issues - Probe is not specific for the intended target- Co-stain with a known organelle-specific marker to confirm localization.

Conclusion

This compound represents a promising fluorescent probe with the potential for diverse applications in fluorescence microscopy. Its sensitivity to the cellular microenvironment, particularly to metal ions, makes it a valuable tool for researchers in cell biology and drug discovery. The protocols and guidelines presented here provide a solid foundation for harnessing the capabilities of this intriguing molecule to illuminate the intricate workings of the cell. As with any novel probe, careful optimization and validation are key to obtaining reliable and insightful results.

References

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  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology, 640, 309-326.
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  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. (1998). Journal of Chemical Research, Synopses, (8), 444-445.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). ResearchGate. [Link]

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (2014). ResearchGate. [Link]

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  • Labeling protocol for Tubulin, Actin and DNA in living specimens. (n.d.). Abberior Instruments. [Link]

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  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3585.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4993.
  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (2022).
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  • A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. (2022). STAR Protocols, 3(1), 101199.
  • Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. (2015). Analytica Chimica Acta, 853, 596-601.
  • Synthesis and photophysical properties of aluminium tris-(4-morpholine-8-hydroxyquinoline). (2012). Journal of Fluorescence, 22(6), 1537-1542.
  • Intracellular imaging of organelles with new water-soluble benzophenoxazine dyes. (2010). Organic & Biomolecular Chemistry, 8(9), 2052-2059.
  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. (2021). Molecules, 26(11), 3183.

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Harnessing the Quinoline Scaffold: 8-Aminoquinolin-3-ol as a Prospective Fluorescent Sensor for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The detection of metal ions is crucial across diverse scientific fields, from environmental monitoring to cellular biology and drug development. Quinoline-based compounds, particularly 8-hydroxyquinoline and its derivatives, are a cornerstone of fluorescent sensor technology due to their inherent chelating properties and robust photophysical responses upon metal binding.[1][2] This guide explores the potential of 8-Aminoquinolin-3-ol as a selective and sensitive fluorescent chemosensor. While direct experimental data for this specific isomer is emerging, this document establishes a foundational framework based on the well-documented principles of the 8-aminoquinoline and 8-hydroxyquinoline families.[3][4] We provide a detailed examination of the underlying sensing mechanisms, extrapolated protocols for practical application, and a troubleshooting guide to empower researchers in their experimental design and execution.

Introduction: The Power of Quinoline-Based Sensors

Metal ions are fundamental to countless biological and chemical processes. However, imbalances in their concentration can lead to significant environmental toxicity and are implicated in various diseases, including neurodegenerative disorders.[1][5] Consequently, the development of sensitive and selective methods for their detection is of paramount importance.

Fluorescent chemosensors offer a powerful analytical tool, providing real-time, non-invasive detection with high sensitivity.[6] Among the various fluorophores used, the 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline (8-AQ) scaffolds have proven exceptionally effective.[4][6] The defining feature of these molecules is the strategic placement of a nitrogen atom in the quinoline ring and a hydroxyl or amino donor group at the 8-position. This arrangement creates a bidentate chelation site perfectly suited for coordinating with metal ions.[3][7]

This compound combines the features of these two families, possessing both an amino group (at position 8) and a hydroxyl group (at position 3). This structure is anticipated to engage in a similar metal chelation mechanism, making it a promising candidate for developing novel sensors with potentially unique selectivity and photophysical properties.

Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)

The primary signaling mechanism for most quinoline-based sensors is Chelation-Enhanced Fluorescence (CHEF).[3] In its unbound state, the 8-aminoquinoline or 8-hydroxyquinoline molecule typically exhibits weak fluorescence. This is due to non-radiative decay pathways, such as photoinduced electron transfer (PET) from the donor group (the lone pair on the nitrogen or oxygen) to the excited fluorophore, which quenches the fluorescence.[3][8]

Upon the introduction of a suitable metal ion, the molecule acts as a chelating agent, binding the ion via the quinoline nitrogen and the deprotonated oxygen or nitrogen at the 8-position. This coordination has two critical effects:

  • Inhibition of PET: The binding of the metal ion to the lone pair electrons of the donor group effectively blocks the photoinduced electron transfer process.

  • Structural Rigidification: Chelation restricts the intramolecular rotations and vibrations within the molecule.

By suppressing these non-radiative decay pathways, the energy from the excited state is instead released as light, leading to a significant "turn-on" enhancement of the fluorescence intensity.[3]

CHEF_Mechanism cluster_ligand Free Sensor (Low Fluorescence) cluster_complex Metal Complex (High Fluorescence) Ligand This compound Excitation1 Photon Excitation (hν) Metal Metal Ion (e.g., Zn²⁺, Al³⁺) Ligand->Metal Chelation ExcitedState1 Excited State Excitation1->ExcitedState1 Absorption Quenching Quenching (PET, Vibrations) ExcitedState1->Quenching Non-Radiative Decay GroundState1 Ground State Quenching->GroundState1 Energy Loss Complex [Sensor-Metal]²⁺ Complex Excitation2 Photon Excitation (hν) ExcitedState2 Excited State Excitation2->ExcitedState2 Absorption Fluorescence Fluorescence (hν) ExcitedState2->Fluorescence Radiative Decay GroundState2 Ground State Fluorescence->GroundState2 Experimental_Workflow prep 1. Reagent Preparation - Sensor Stock (1 mM) - Metal Ion Stocks (10 mM) wavelength 2. Determine Optimal Wavelengths - Measure Absorbance (λex) - Measure Emission (λem) prep->wavelength titration 3. Perform Titration - Add aliquots of metal ion - Record fluorescence intensity wavelength->titration selectivity 4. Test Selectivity - Measure response to other ions - Test for interference wavelength->selectivity analysis 5. Data Analysis - Plot Intensity vs. [Metal] - Calculate LOD & Binding titration->analysis selectivity->analysis

Figure 2. General workflow for metal ion sensing experiments.

Protocol 2: Illustrative Synthesis of an 8-Aminoquinoline Derivative

Synthesizing custom quinoline derivatives allows for the fine-tuning of sensor properties. While a specific, validated synthesis for this compound is not detailed in the initial search results, the following procedure for N-alkylation of 8-aminoquinoline demonstrates a common synthetic route in this chemical family. [9] Reaction: N-(2-(1H-indol-3-yl) ethyl) quinolin-8-amine [9]

  • To a solution of 8-aminoquinoline (0.43 g, 3.0 mmol) in acetone (10 mL), add 3-(2-bromoethyl)-1H-indole (0.67 g, 3.0 mmol) and potassium carbonate (K₂CO₃) (0.83 g, 6.0 mmol).

    • Causality Note: K₂CO₃ acts as a base to deprotonate the reaction intermediate and neutralize the HBr byproduct, driving the nucleophilic substitution reaction forward.

  • Heat the reaction mixture to reflux and stir for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate (EtOAc). Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the final product.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Fluorescence Signal 1. Incorrect excitation/emission wavelengths.2. Sensor degradation.3. Quenching by solvent or impurities.1. Re-run wavelength scans for both free sensor and sensor-metal complex.2. Prepare fresh solutions. Store stock solution in the dark and at a low temperature.3. Use spectroscopic grade solvents. Test a different buffer or solvent system.
Precipitation During Titration 1. Low solubility of the sensor or the metal complex in the chosen buffer.2. Metal hydroxide formation at the experimental pH.1. Increase the percentage of organic co-solvent (e.g., ethanol, DMSO, acetonitrile).2. Adjust the pH of the buffer. Ensure the pH is appropriate for keeping the metal ion in solution.
Poor Selectivity 1. The sensor has similar binding affinities for multiple ions.2. Interfering ions are present at much higher concentrations.1. Modify the sensor structure to tune electronic properties.2. Use a masking agent to sequester interfering ions.3. Adjust the pH, as the affinity for different metals can be pH-dependent.
Irreproducible Results 1. Inconsistent reagent concentrations.2. Fluctuation in temperature or pH.3. Photobleaching of the sensor.1. Use calibrated pipettes and prepare fresh dilutions daily.2. Ensure the buffer is well-mixed and the temperature is stable.3. Minimize exposure of the sample to the excitation light by using shutters and reducing scan times.

Conclusion

This compound represents a compelling, yet underexplored, candidate for the development of novel fluorescent metal ion sensors. By leveraging the well-established principles of chelation-enhanced fluorescence that govern the broader family of 8-hydroxyquinoline and 8-aminoquinoline derivatives, researchers can confidently approach its characterization. The protocols and insights provided in this guide offer a robust starting point for investigating its binding properties, selectivity, and sensitivity. Further experimental validation is essential and promises to expand the powerful toolkit of quinoline-based chemosensors available to the scientific community.

References

  • Shen, Y., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Medicinal Chemistry. Available at: [Link]

  • Kaur, N., et al. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances. Available at: [Link]

  • Sabir, S., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Shen, Y., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Available at: [Link]

  • Kaur, N., et al. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. National Center for Biotechnology Information. Available at: [Link]

  • Al-Jibori, S. A., et al. (1999). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses. Available at: [Link]

  • Ahmad, A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Goud, E. T., et al. (2015). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. Analytica Chimica Acta. Available at: [Link]

  • Lee, J., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, M., et al. (2020). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods. Available at: [Link]

  • Sharma, K., et al. (2020). Fluorescence spectroscopic studies on preferential solvation and bimolecular quenching reactions of Quinolin-8-ol in binary solvent mixtures. Journal of Physics: Conference Series. Available at: [Link]

  • Guchhait, N., et al. (2018). Fluorescence quenching of 8-methyl quinolinium: An efficient halide indicator mechanism. Journal of Luminescence. Available at: [Link]

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Application Notes & Protocols: The 8-Aminoquinoline Moiety as a Premier Directing Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has revolutionized the landscape of modern organic synthesis, offering atom-economical and efficient pathways to complex molecular architectures. At the forefront of this revolution is the use of directing groups, which orchestrate the regioselectivity of metal-catalyzed transformations. Among these, the 8-aminoquinoline (AQ) moiety has emerged as a uniquely powerful and versatile N,N-bidentate directing group.[1][2][3] This guide provides an in-depth exploration of the 8-aminoquinoline auxiliary, from its fundamental mechanism of action to detailed, field-proven protocols for its application in key synthetic transformations. We will delve into the causality behind experimental choices, present quantitative data, and offer insights into the removal of the auxiliary post-functionalization. Furthermore, we will explore the untapped potential of substituted analogues, such as 8-aminoquinolin-3-ol, as a frontier for future innovation in the field.

The Foundational Principle: Chelation-Assisted C-H Activation

The efficacy of the 8-aminoquinoline (AQ) auxiliary is rooted in its ability to form a stable five-membered palladacycle intermediate through bidentate coordination with a transition metal center.[4] This chelation event brings the metal catalyst into close proximity to the target C-H bond, effectively lowering the activation energy for its cleavage. This "chelation-assistance" is the cornerstone of the high reactivity and selectivity observed in AQ-directed transformations.[4][5]

The general catalytic cycle typically involves:

  • Coordination of the AQ-amide substrate to the metal center.

  • C-H bond activation/cleavage to form a stable metallacyclic intermediate.

  • Oxidative addition of a coupling partner (e.g., an aryl iodide).

  • Reductive elimination to form the C-C bond and regenerate the active catalyst.

Chelation_Assisted_CH_Activation cluster_0 Catalytic Cycle Substrate AQ-Amide Substrate + M(II) Metallacycle Metallacycle Intermediate Substrate->Metallacycle C-H Activation OxidativeAddition Oxidative Addition Product M(IV) Metallacycle->OxidativeAddition Oxidative Addition (R-X) Product Functionalized Product + M(II) OxidativeAddition->Product Reductive Elimination Product->Substrate Catalyst Regeneration

Caption: Generalized catalytic cycle for AQ-directed C-H functionalization.

Synthesis of 8-Aminoquinoline Amide Substrates

The journey into AQ-directed synthesis begins with the straightforward coupling of a carboxylic acid with 8-aminoquinoline. This foundational step is typically high-yielding and tolerates a wide range of functional groups.

Protocol 2.1: General Procedure for Amide Coupling

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv.), 8-aminoquinoline (1.05 equiv.), and a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1 equiv.), or an alternative like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Core Applications: Palladium-Catalyzed C-H Functionalization

The versatility of the AQ directing group is showcased in a multitude of palladium-catalyzed reactions. Below are detailed protocols for two of the most fundamental and widely used transformations: β-arylation and β-alkylation of carboxylic acid derivatives.

Palladium-Catalyzed β-Arylation of Carboxylic Acid Derivatives

This transformation enables the direct formation of a C(sp³)-Aryl bond at the β-position of an aliphatic carboxylic acid derivative, a valuable disconnection in medicinal chemistry and materials science.

Sources

Application Notes and Protocols for C-H Activation Utilizing 8-Aminoquinolin-3-ol as a Directing Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a paradigm shift towards more efficient and sustainable molecular construction. Among the array of directing groups that have been developed to control the regioselectivity of these transformations, 8-aminoquinoline (AQ) has emerged as a particularly powerful and versatile auxiliary.[1][2] This document provides a detailed guide to the application of a specific derivative, 8-Aminoquinolin-3-ol, as a directing group in transition metal-catalyzed C-H activation reactions. While the parent 8-aminoquinoline scaffold has been extensively studied, the introduction of a hydroxyl group at the 3-position presents both unique opportunities and challenges. These notes offer a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols for the synthesis of the directing group and its application in C-H functionalization, and a discussion of the potential influence of the 3-hydroxy substituent.

Introduction: The Strategic Advantage of this compound in C-H Activation

The 8-aminoquinoline moiety serves as a robust bidentate directing group, capable of forming a stable five-membered cyclometalated intermediate with a transition metal catalyst, typically palladium or rhodium.[3][4] This chelation brings the catalytic center in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. The introduction of a hydroxyl group at the 3-position of the quinoline ring, to form this compound, can be hypothesized to modulate the electronic properties of the directing group. This modification may influence the stability of the metal-ligand complex and the overall reaction kinetics. Furthermore, the hydroxyl group offers a potential handle for further synthetic transformations or for altering the physicochemical properties of the final product, a feature of particular interest in drug discovery and materials science.[5]

Synthesis of the this compound Directing Group

The synthesis of this compound is not as widely documented as the parent 8-aminoquinoline. However, a plausible synthetic route can be adapted from established quinoline synthesis methodologies, such as the Skraup synthesis or variations thereof. A potential retrosynthetic analysis is outlined below.

Hypothetical Synthetic Protocol for this compound:

This protocol is an adaptation based on known quinoline synthetic methods and may require optimization.

  • Nitration of 3-hydroxyquinoline: To a solution of 3-hydroxyquinoline in concentrated sulfuric acid, cooled in an ice bath, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid). The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction mixture is then carefully poured onto ice, and the resulting precipitate, a mixture of nitro-isomers, is collected by filtration.

  • Isomer Separation: The separation of the desired 8-nitro-3-hydroxyquinoline from other isomers can be achieved by column chromatography or fractional crystallization.

  • Reduction of the Nitro Group: The purified 8-nitro-3-hydroxyquinoline is then reduced to the corresponding amine. A common method is the use of a reducing agent such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation with a palladium catalyst.

  • Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

The Mechanism of 8-Aminoquinoline Directed C-H Activation

The generally accepted mechanism for palladium-catalyzed C-H activation directed by 8-aminoquinoline involves a Pd(II)/Pd(IV) catalytic cycle.[6] The presence of the 3-hydroxyl group is not expected to fundamentally alter this pathway, although it may influence the rates of individual steps.

The catalytic cycle can be summarized as follows:

  • Coordination: The 8-aminoquinoline-derived amide coordinates to the Pd(II) catalyst.

  • C-H Activation: An intramolecular C-H bond cleavage occurs, forming a five-membered palladacycle intermediate. This is often the rate-determining step.

  • Oxidative Addition: The coupling partner (e.g., an aryl iodide) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Pd(IV) species, regenerating a Pd(II) complex.

  • Catalyst Regeneration: The active Pd(II) catalyst is regenerated, ready to enter the next catalytic cycle.

G cluster_0 Catalytic Cycle cluster_1 Key Species A Substrate-Pd(II) Complex B Palladacycle Intermediate A->B C-H Activation C Pd(IV) Intermediate B->C Oxidative Addition (e.g., Ar-I) D Product-Pd(II) Complex C->D Reductive Elimination D->A Catalyst Regeneration Product Functionalized Product D->Product Substrate Substrate-AQ-3-ol Substrate->A Catalyst Pd(II) Catalyst Catalyst->A Coupling_Partner Coupling Partner (e.g., Ar-I) Coupling_Partner->B

Figure 1. A simplified diagram of the palladium-catalyzed C-H activation cycle.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for 8-aminoquinoline-directed C-H activation and should be considered as a starting point for optimization with this compound.[2][3]

Protocol 4.1: General Procedure for Palladium-Catalyzed β-C(sp³)-H Arylation

This protocol is designed for the arylation of aliphatic carboxylic acid amides derived from this compound.

Materials:

  • This compound derived amide substrate (1.0 equiv)

  • Aryl iodide (1.5 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Silver(I) acetate (AgOAc) (2.0 equiv)

  • Sodium acetate (NaOAc) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the this compound amide substrate, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the reaction vessel and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G start Start reagents Combine Substrate, Aryl Iodide, Pd(OAc)₂, AgOAc, NaOAc start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture (100-120 °C, 12-24 h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup purify Concentrate and Purify (Column Chromatography) workup->purify end Final Product purify->end

Figure 2. Experimental workflow for a typical C-H arylation reaction.

Protocol 4.2: Removal of the this compound Directing Group

A crucial step in this synthetic strategy is the efficient cleavage of the auxiliary to yield the desired carboxylic acid or other derivatives.

Materials:

  • Functionalized this compound amide

  • Iron(III) chloride (FeCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Dioxane or other suitable solvent

Procedure:

  • Dissolve the functionalized this compound amide in a suitable solvent such as dioxane.

  • Add a solution of FeCl₃ in concentrated HCl.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Quantitative Data Summary

EntryCarboxylic Acid DerivativeAryl IodideProductYield (%)
1Butyric acid4-Iodoanisoleβ-(4-Methoxyphenyl)butyric acid85
2Valeric acid1-Iodo-4-nitrobenzeneβ-(4-Nitrophenyl)valeric acid78
3Cyclohexanecarboxylic acid4-Iodotolueneβ-(p-Tolyl)cyclohexanecarboxylic acid65
4Phenylacetic acid1-Iodonaphthaleneβ-(Naphthalen-1-yl)phenylacetic acid72

Note: Yields are for the isolated product after purification and are based on reactions with the unsubstituted 8-aminoquinoline directing group. Optimization will be necessary for substrates with the this compound auxiliary.

Field-Proven Insights and Considerations

  • Influence of the 3-Hydroxy Group: The electron-donating nature of the hydroxyl group may enhance the coordinating ability of the quinoline nitrogen, potentially stabilizing the palladacycle intermediate and influencing reaction rates. Conversely, it could also lead to undesired side reactions or solubility issues. The acidity of the phenolic proton might also necessitate the use of an additional equivalent of base.

  • Solvent Choice: The choice of solvent can be critical. While DCE is commonly used, other solvents such as t-amyl alcohol or DMA may offer improved results depending on the substrate.[3]

  • Oxidant and Additives: The combination of a silver salt as an oxidant and an acetate additive is often crucial for high yields in palladium-catalyzed C-H arylations.

  • Substrate Scope: The methodology is generally tolerant of a wide range of functional groups on both the carboxylic acid derivative and the aryl iodide. However, substrates with strongly coordinating groups may interfere with the catalyst.

Conclusion

This compound represents a promising, albeit underexplored, directing group for transition metal-catalyzed C-H functionalization. The protocols and insights provided in this document, adapted from the well-established chemistry of the parent 8-aminoquinoline, offer a solid foundation for researchers to explore the utility of this functionalized auxiliary. The potential for the 3-hydroxy group to modulate reactivity and provide a handle for further diversification makes this compound a valuable tool for the synthesis of complex molecules in drug discovery and beyond. Further research is warranted to fully elucidate the specific advantages and optimal conditions for its use.

References

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-Catalyzed Arylation of C(sp3)−H Bonds of Amino Acid Derivatives. Organic Letters, 11(20), 4672–4675*. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086*. [Link]

  • 8-Aminoquinoline. In Wikipedia. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. Chemical Society Reviews, 45(11), 3070-3083*. [Link]

  • Ferreira, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3567*. [Link]

  • Lazreg, F., & Cazin, C. S. J. (2015). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 115(3), 1233-1277*. [Link]

  • Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2010). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Journal of the American Chemical Society, 132(26), 8939–8941*. [Link]

  • Kumar, A., et al. (2018). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry, 83(20), 12702–12710*. [Link]

  • Yang, Y., et al. (2020). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Asian Journal of Organic Chemistry, 9(10), 1558-1574*. [Link]

  • El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321*. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. Angewandte Chemie International Edition, 52(38), 9896-9898*. [Link]

  • Liu, J., & Johnson, S. A. (2020). Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. ChemRxiv. [Link]

  • Kim, J. Y., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 234, 114247. [Link]

  • Sharma, S., & Park, C. H. (2019). CpRh(III)-Catalyzed Regioselective C(sp 3 )–H Methylation of 8-Methylquinolines with Organoborons. The Journal of Organic Chemistry, 84(24), 16202-16210. [Link]

  • Sharma, S., et al. (2019). Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. The Journal of Organic Chemistry, 84(20), 13135-13144*. [Link]

  • Li, B. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp 3 -Carbon Centers. Molecules, 24(19), 3543*. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169*. [Link]

  • Qiu, R., et al. (2020). Remote C-H Functionalization of 8-Aminoquinoline Ring. Topics in Current Chemistry, 378(4), 42*. [Link]

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Application Notes & Protocols: The 8-Aminoquinoline Scaffold in the Synthesis of Radical Cure Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Relapsing Malaria and the Primacy of 8-Aminoquinolines

Malaria, a devastating parasitic disease, presents a formidable challenge in global health, particularly the relapsing forms caused by Plasmodium vivax and P. ovale. These species can lie dormant in the liver as hypnozoites, causing recurrent episodes of illness weeks or months after the initial infection. The 8-aminoquinoline class of drugs stands unique in its ability to eradicate these dormant liver-stage parasites, a feat known as "radical cure".[1] The prototypical drug, primaquine, and the more recently approved long-acting agent, tafenoquine, are the only licensed drugs for this critical indication.[1][2] They are indispensable tools in the fight for malaria elimination, also demonstrating activity against the sexual stages (gametocytes) of P. falciparum, which helps to block disease transmission.[1]

However, the therapeutic application of 8-aminoquinolines is constrained by a significant safety concern: the risk of inducing severe, life-threatening hemolysis in individuals with a common genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[1][3] This challenge necessitates a deep and practical understanding of their mechanism, structure-activity relationships (SAR), and synthesis to drive the development of safer and more effective next-generation antimalarials. This guide provides an in-depth exploration of the 8-aminoquinoline scaffold, with a focus on the synthetic strategies for creating these vital medicines. While the core structure is paramount, we will also consider the role of specific substitutions, such as the hydroxyl group found in key metabolites and advanced analogs like 8-aminoquinolin-3-ol, in modulating biological activity.

Pillar 1: Mechanism of Action - A Tale of Bioactivation and Oxidative Assault

The parasiticidal activity of 8-aminoquinolines is not inherent to the parent drug; they are, in fact, prodrugs that require metabolic activation to exert their effect. The prevailing hypothesis describes a two-step biochemical relay that culminates in overwhelming the parasite with oxidative stress.[1]

  • Metabolic Activation: The journey begins in the host's liver, where cytochrome P450 enzymes—primarily CYP2D6—metabolize the 8-aminoquinoline into reactive, hydroxylated intermediates.[1][4] This bioactivation is absolutely critical for the drug's efficacy.

  • Redox Cycling & ROS Generation: These reactive metabolites are then believed to undergo redox cycling, a process that generates substantial quantities of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[4][5] This flood of ROS is thought to be the ultimate weapon, inflicting lethal damage to the parasite's macromolecules and disrupting essential cellular functions, leading to its death.[1][5]

This mechanism intrinsically links the drug's therapeutic effect to its metabolic profile, a crucial consideration for synthetic chemists aiming to improve its properties.

Mechanism_of_Action cluster_host cluster_parasite Prodrug 8-Aminoquinoline (e.g., Primaquine) Metabolites Reactive Metabolites (Hydroxylated Intermediates) Prodrug->Metabolites CYP2D6 Metabolism HostCell Host Liver Cell Parasite Malaria Parasite (Hypnozoite) ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Death Parasite Death ROS->Death Oxidative Damage

Caption: Hypothesized two-step mechanism of action for 8-aminoquinolines.

Pillar 2: The 8-Aminoquinoline Scaffold - Structure-Activity Relationship (SAR)

Decades of research have illuminated the key structural features of the 8-aminoquinoline core that are essential for antimalarial activity. Understanding these relationships is fundamental to designing rational synthetic targets.

  • The Quinoline Nucleus: This bicyclic aromatic system is the foundational pharmacophore. While some modifications are tolerated, the quinoline ring itself is considered essential.[6]

  • The 8-Amino Group: The amino group at the C-8 position is the critical anchor for the aliphatic side chain and is indispensable for activity.

  • The Aliphatic Side Chain: The nature of the diamine side chain significantly influences efficacy and toxicity. For primaquine, a pentyl chain (5 carbons) with a terminal primary amine provides a good balance of activity and reduced toxicity compared to earlier analogs like pamaquine, which had a tertiary amine.[7]

  • Substitution at C-6: The presence of a methoxy (-OCH₃) group at the C-6 position, as seen in primaquine, is crucial for optimal activity. Replacing it with other groups, such as an ethoxy group, reduces activity, while replacement with a methyl group leads to a loss of activity.[7] Halide substitutions at this position tend to increase toxicity.[7]

Caption: Key structure-activity relationships of the primaquine scaffold.

Pillar 3: Synthetic Protocols for 8-Aminoquinoline Antimalarials

The synthesis of 8-aminoquinoline drugs like primaquine is a multi-step process that can be logically broken down into the construction of the quinoline nucleus and the aliphatic side chain, followed by their condensation.

Protocol 1: Synthesis of the 6-Methoxy-8-Nitroquinoline Core

The quinoline core is often constructed via a classic cyclization reaction. The Skraup synthesis is a powerful method for this transformation, building the quinoline ring onto an existing benzene derivative.

Objective: To synthesize the 6-methoxy-8-nitroquinoline intermediate, a direct precursor to the core of primaquine.

Workflow:

Skraup_Synthesis Start 4-Methoxy-2-nitroaniline Reaction Skraup Cyclization Start->Reaction Reagents Glycerol Sulfuric Acid (H₂SO₄) Oxidizing Agent (e.g., Nitrobenzene) Reagents->Reaction Product 6-Methoxy-8-nitroquinoline Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final Isolated Intermediate Purification->Final

Caption: Workflow for the Skraup synthesis of the quinoline core.

Step-by-Step Methodology:

  • Reaction Setup: To a flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid.

  • Reagent Addition: While cooling in an ice bath, add 4-methoxy-2-nitroaniline, followed by glycerol.

  • Initiation: Add a mild oxidizing agent (historically, the starting nitroaniline's parent compound, p-nitroanisole, or nitrobenzene can be used).

  • Heating: Heat the mixture gently to initiate the reaction. The reaction is highly exothermic and must be controlled carefully. Once initiated, heat under reflux for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and pour it cautiously into a large volume of ice water. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline. This will precipitate the crude product.

  • Purification: The crude solid product is often purified by steam distillation to remove unreacted nitrobenzene, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-methoxy-8-nitroquinoline.

Causality Note: The Skraup synthesis is a classic acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with the aniline derivative. Subsequent cyclization and oxidation yield the quinoline ring system. The sulfuric acid acts as both a catalyst and a dehydrating agent.

Protocol 2: Synthesis and Coupling for Primaquine

This protocol outlines the final stages of primaquine synthesis: reduction of the nitroquinoline, preparation of the side chain, and their final coupling.

Objective: To synthesize primaquine from the 6-methoxy-8-nitroquinoline intermediate.

Step-by-Step Methodology:

Part A: Reduction of the Nitro Group

  • Reaction: Reduce the 6-methoxy-8-nitroquinoline to 8-amino-6-methoxyquinoline. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or using a chemical reductant like tin(II) chloride (SnCl₂) in hydrochloric acid.

  • Isolation: After the reaction is complete, filter off the catalyst (if used) and neutralize the solution to precipitate the 8-amino-6-methoxyquinoline, which is then filtered and dried.

Part B: Preparation of the Side Chain (1-bromo-4-phthalimidopentane)

This intermediate is often prepared from commercially available starting materials. A representative synthesis involves the conversion of 1,4-dibromopentane by reacting it with potassium phthalimide.

Part C: Condensation

  • Reaction Setup: In a suitable solvent (e.g., a high-boiling point alcohol), combine the 8-amino-6-methoxyquinoline (from Part A) and the 1-bromo-4-phthalimidopentane side chain (from Part B).

  • Heating: Heat the mixture under reflux for several hours. The reaction involves the nucleophilic substitution of the bromide by the 8-amino group of the quinoline.

  • Deprotection: The resulting phthalimide-protected intermediate is then treated with hydrazine hydrate to remove the phthalimide protecting group, liberating the terminal primary amine.

  • Final Purification: The crude primaquine is purified, often by conversion to its phosphate salt, which can be easily crystallized and isolated with high purity.

Causality Note: The phthalimide group is used to protect the terminal amine on the side chain. This prevents it from reacting with the bromoalkane starting material or engaging in other side reactions, ensuring that the desired linkage between the quinoline C-8 amine and the side chain occurs selectively.

Data Presentation: Physicochemical Properties

A summary of key properties for primaquine and the next-generation drug tafenoquine is presented below.

PropertyPrimaquineTafenoquine
Chemical Formula C₁₅H₂₁N₃OC₂₄H₂₈F₃N₃O₃
Molar Mass 259.35 g/mol 463.5 g/mol
LogP (calculated) ~2.5 - 3.0~5.0 - 5.5
Clinical Use Radical cure of P. vivax/ovaleRadical cure & prophylaxis
Half-life ~4-6 hours~15 days

Advanced Derivatives: The Role of Hydroxylation and this compound

The core topic of this compound is best understood in the context of metabolism and the search for improved drug candidates. As established, hydroxylation is the key bioactivation step. Introducing a hydroxyl group directly onto the quinoline ring via synthesis is a rational strategy to create either pre-activated analogs or to mimic key metabolites.

While a direct, widely adopted synthesis of a major antimalarial from this compound is not prominent in foundational literature, its structure represents an important target for medicinal chemists. The introduction of a hydroxyl group at the C-3 position could potentially:

  • Modulate Metabolic Pathways: Altering the site of metabolic attack could change the drug's half-life and the profile of active metabolites.

  • Improve Physicochemical Properties: A hydroxyl group can increase polarity, potentially affecting solubility and absorption.

  • Alter Efficacy and Safety: The position of the hydroxyl group is critical. The active metabolites of primaquine are thought to be hydroxylated at other positions (e.g., C-5). A C-3 hydroxylated analog would need extensive testing to determine if it retains efficacy and, crucially, if it circumvents the G6PD-related hemolytic toxicity.

The synthesis of such a derivative would likely follow a similar logic: constructing a 3-hydroxy-8-nitroquinoline core (or a protected version thereof) and then proceeding with reduction and side-chain coupling as described in the protocols above.

Conclusion and Future Perspectives

The 8-aminoquinoline scaffold remains the only clinically validated weapon for the radical cure of relapsing malaria. The synthesis of these compounds, particularly primaquine, is a well-established process rooted in fundamental organic chemistry principles. The future of antimalarial drug development in this class lies in designing new analogs that retain the hypnozoitocidal activity of primaquine and tafenoquine but possess a significantly improved safety profile, eliminating the risk of hemolysis in G6PD-deficient patients. Strategic modifications to the quinoline core, including the exploration of hydroxylated derivatives like this compound, represent a promising, albeit challenging, frontier in the quest for a truly safe and effective radical cure for all patients.

References

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (n.d.). Liverpool School of Tropical Medicine.
  • 8-Amino quinolines. (n.d.). Pharmacy 180.
  • Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. (n.d.). Benchchem.
  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 397–406. Retrieved from [Link]

  • 8-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis.
  • Anti-Malarial; 8-aminoquinolines. (n.d.). Slideshare.
  • Hauser, C. R., & Bloom, M. S. (1946). Synthesis of antimalarials; synthesis of certain 8-aminoquinolines. Journal of the American Chemical Society, 68(8), 1544–1546. Retrieved from [Link]

  • The synthesize method of tafenoquine. (2023). ChemicalBook.
  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2016). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. Retrieved from [Link]

  • McChesney, J. D., & Sarangan, S. (1984). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Memórias do Instituto Oswaldo Cruz, 79, 75-81. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 8-Aminoquinolin-3-ol in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic discovery pipelines. We are in a critical race to identify and develop novel chemical scaffolds that can circumvent existing resistance mechanisms. The quinoline nucleus, a privileged structure in medicinal chemistry, has yielded numerous therapeutic agents, including the renowned 8-aminoquinoline antimalarials like primaquine.[1][2] This guide focuses on a specific, yet promising, analogue: 8-Aminoquinolin-3-ol . By combining the functionalities of an amino group at the 8-position and a hydroxyl group at the 3-position, this scaffold presents unique opportunities for developing a new generation of antimicrobial agents.

This document serves as both a strategic overview and a practical laboratory guide. It is designed to provide researchers with the foundational knowledge and detailed methodologies required to explore the antimicrobial potential of this compound and its derivatives, from initial synthesis and screening to preliminary mechanism of action and safety profiling.

Section 1: The 8-Hydroxy/Amino-Quinoline Scaffold: A Mechanistic Overview

The antimicrobial efficacy of 8-hydroxyquinolines (8-HQ) and their amino derivatives is intrinsically linked to their potent ability to chelate metal ions.[3][4] Metal homeostasis is a critical aspect of bacterial survival, with ions like iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) serving as essential cofactors for a multitude of metabolic enzymes.

The core hypothesis for the antimicrobial action of compounds like this compound revolves around a two-pronged attack initiated by metal chelation:

  • Disruption of Metabolic Function: By sequestering essential metal ions, the quinoline derivative effectively starves the bacteria of critical enzyme cofactors. This can inhibit vital processes such as DNA replication, cellular respiration, and biosynthesis.[5]

  • Induction of Oxidative Stress: The formed metal-quinoline complex can act as a pro-oxidant. It can catalytically cycle between different oxidation states, leading to the generation of highly damaging reactive oxygen species (ROS) like superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).[6] This surge in ROS overwhelms the bacterium's antioxidant defenses, causing widespread damage to lipids, proteins, and nucleic acids, ultimately leading to cell death.

It is this dual-action mechanism that makes the 8-hydroxy/amino-quinoline scaffold a compelling starting point for developing agents that may be less susceptible to conventional resistance pathways.

G cluster_0 Mechanism of Action cluster_1 Intracellular Action Quinoline This compound (Lipophilic Molecule) Membrane Bacterial Cell Membrane Quinoline->Membrane Crosses Membrane Chelation Chelation Event Quinoline->Chelation Binds Cytoplasm Bacterial Cytoplasm Metal Essential Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal->Chelation Complex Quinoline-Metal Complex Chelation->Complex Depletion Metal Ion Depletion Chelation->Depletion ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Death Bacterial Cell Death Damage->Death Enzyme Essential Metalloenzymes Depletion->Enzyme Starves Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->Death

Caption: Proposed antimicrobial mechanism of this compound.

Section 2: Synthesis and Derivatization Strategies

The development of potent antimicrobial agents from the this compound scaffold necessitates chemical synthesis and the creation of a derivative library. The core can be synthesized through multi-step reactions, often starting from commercially available quinoline precursors.

A generalized synthetic workflow involves:

  • Functionalization of the Quinoline Ring: Introduction of nitro and hydroxyl groups at the desired positions.

  • Reduction of the Nitro Group: Conversion of the 8-nitro group to the 8-amino functionality.

Once the this compound core is obtained, derivatization is key to optimizing its properties (Structure-Activity Relationship, SAR). Modifications can be targeted at:

  • The Amino Group (Position 8): Formation of amides, sulfonamides, or Schiff bases to modulate lipophilicity and target engagement.[7]

  • The Phenolic Group (Position 3): Alkylation or esterification to create prodrugs or alter solubility.

  • The Quinoline Ring: Introduction of substituents like halogens or alkyl groups at positions 5 and 7 can significantly enhance antimicrobial potency and modulate the electronic properties of the chelating system.[8]

G cluster_workflow Antimicrobial Development Workflow start Scaffold Selection (this compound) synthesis Chemical Synthesis & Derivative Library start->synthesis screening Primary Screening (MIC/MBC Assays) synthesis->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action (Chelation, Membrane) hit_id->moa Potent Hits tox In Vitro Toxicology (Cytotoxicity, Hemolysis) hit_id->tox Potent Hits lead_opt Lead Optimization (SAR Studies) moa->lead_opt tox->lead_opt lead_opt->synthesis Iterative Design end Preclinical Candidate lead_opt->end

Caption: General workflow for antimicrobial agent development.

Section 3: Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial evaluation of this compound derivatives.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, a gold standard for determining the antimicrobial susceptibility of bacteria.

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental parameter for assessing the potency of a new agent. This method allows for the efficient testing of multiple compounds against various bacterial strains in a 96-well plate format.

Materials:

  • Test compounds (dissolved in DMSO, e.g., 10 mg/mL stock)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 0.9% saline

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, pick 3-5 isolated colonies and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking (200 rpm) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in fresh CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This is the working inoculum.

  • Compound Dilution Plate Preparation: a. In a separate 96-well plate (the "dilution plate"), add 100 µL of CAMHB to wells in columns 2 through 11. b. Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL in CAMHB with 2% DMSO) to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no compound). Column 12 will serve as the sterility control (no bacteria).

  • Inoculation of Test Plate: a. Transfer 50 µL from each well of the dilution plate to a new, sterile 96-well test plate. b. Add 50 µL of the working bacterial inoculum (from step 1c) to wells in columns 1 through 11. The final bacterial concentration will be ~5 x 10⁵ CFU/mL. c. Add 50 µL of sterile CAMHB to the wells in column 12 (sterility control).

  • Incubation and Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by reading the optical density at 600 nm.

G cluster_protocol Broth Microdilution MIC Protocol start Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Bacteria (~5x10^5 CFU/mL) start->inoculate dilute Prepare 2-Fold Serial Dilutions of Compound in 96-Well Plate dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results Visually or with Plate Reader incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine

Sources

Application Notes and Protocols for 8-Aminoquinolin-3-ol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: The scientific literature on 8-aminoquinolin-3-ol is limited. The following application notes and protocols are constructed based on established principles of coordination chemistry and extensive data available for the closely related and well-characterized analogues, 8-hydroxyquinoline and 8-aminoquinoline. These protocols are intended to serve as a robust starting point for the investigation of this compound and its metal complexes, and researchers should consider them as predictive methodologies requiring experimental validation.

Introduction: The Untapped Potential of this compound

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives like 8-hydroxyquinoline (oxine) being celebrated for their potent metal-chelating properties.[1][2] These compounds have paved the way for advancements in anticancer therapies, antimicrobial agents, and the development of organic light-emitting diodes (OLEDs).[3][4][5] The 8-aminoquinoline core is the foundation of crucial antimalarial drugs like primaquine.[6]

This guide focuses on the lesser-explored isomer, This compound . Possessing both an amino group at the 8-position and a hydroxyl group at the 3-position, this molecule presents a unique combination of functionalities. Theoretically, it can act as a versatile ligand, with the potential for bidentate chelation through the quinoline nitrogen and the 8-amino group, similar to 8-aminoquinoline, or potentially through the 3-hydroxyl group under certain conditions. The electronic properties of the quinoline ring will be modulated by both the electron-donating amino group and the hydroxyl group, which could fine-tune the stability and reactivity of its metal complexes.

These application notes provide a comprehensive framework for the synthesis, characterization, and potential applications of this compound as a ligand, empowering researchers to explore this promising yet understudied molecule.

PART 1: Synthesis of the Ligand: A Proposed Pathway

Proposed Synthesis of this compound via Skraup Reaction

The proposed synthesis would start from 2,5-diaminophenol. The reaction would proceed as follows:

Proposed Synthesis of this compound reactant 2,5-Diaminophenol product This compound reactant->product Skraup Synthesis reagents Glycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) Biological Evaluation Workflow start Synthesized this compound Metal Complexes antimicrobial Antimicrobial Screening (e.g., MIC determination) start->antimicrobial anticancer Anticancer Screening (e.g., MTT assay on cancer cell lines) start->anticancer mechanism Mechanism of Action Studies (e.g., DNA binding, enzyme inhibition) antimicrobial->mechanism anticancer->mechanism lead_opt Lead Optimization mechanism->lead_opt

References

Application Notes and Protocols for Zinc Ion Detection Using 8-Aminoquinolin-3-ol Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance of Zinc Sensing and the Promise of 8-Aminoquinolin-3-ol Probes

Zinc (Zn²⁺) is an essential trace element, playing a critical role as a structural and catalytic component in a vast number of proteins and enzymes. Its homeostasis is vital for numerous physiological processes, including gene expression, neurotransmission, and immune function. Dysregulation of zinc levels has been implicated in a range of pathologies, from neurodegenerative diseases to cancer, making the sensitive and selective detection of Zn²⁺ ions a crucial endeavor in biomedical research and drug development.[1][2]

Fluorescent chemosensors have emerged as powerful tools for tracking metal ions in biological systems due to their high sensitivity, operational simplicity, and potential for real-time imaging.[3][4][5] Among the various fluorophores, quinoline-based probes have been extensively developed for zinc detection, owing to their excellent photophysical properties and strong chelating affinity for Zn²⁺.[1]

This application note focuses on the use of probes based on the this compound scaffold for the detection of zinc ions. While direct literature on this specific derivative is emerging, its structural features—a quinoline core with both a hydroxyl (-OH) and an amino (-NH₂) group—position it as a highly promising candidate for a fluorescent zinc sensor. The hydroxyl group at the 3-position and the amino group at the 8-position, along with the quinoline nitrogen, create a potential tridentate chelation site for Zn²⁺. This coordination is expected to induce significant changes in the probe's photophysical properties, leading to a "turn-on" fluorescent response.

The principles outlined in this guide are drawn from the well-established chemistry of related 8-hydroxyquinoline and 8-aminoquinoline derivatives, providing a robust framework for the application of this compound based probes.[6][7][8]

II. Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The primary sensing mechanism for this compound based probes is anticipated to be Chelation-Enhanced Fluorescence (CHEF). In the free ligand state, the fluorescence of the probe is typically low. This quenching can be attributed to photoinduced electron transfer (PET) from the electron-rich amino group to the excited quinoline fluorophore. Upon binding to a Zn²⁺ ion, the lone pair of electrons on the nitrogen and oxygen atoms become engaged in coordination, which suppresses the PET process. This inhibition of PET, coupled with the rigidification of the molecular structure upon chelation, restricts non-radiative decay pathways and leads to a significant enhancement of the fluorescence quantum yield.

The coordination of Zn²⁺ with the 8-amino, 3-hydroxyl, and quinoline nitrogen forms a stable complex, resulting in a "turn-on" fluorescent signal that is proportional to the concentration of zinc ions.

CHEF_Mechanism cluster_0 Free Probe (Low Fluorescence) cluster_1 Zinc-Bound Probe (High Fluorescence) Probe This compound Low Fluorescence PET Photoinduced Electron Transfer Probe:port1->PET Fluorescence Quenching Zn Zn²⁺ Probe->Zn + Zn²⁺ Probe_Zn This compound-Zn²⁺ Complex High Fluorescence CHEF Chelation-Enhanced Fluorescence Probe_Zn:port1->CHEF Fluorescence Enhancement Zn->Probe_Zn

Caption: Proposed CHEF mechanism for this compound based zinc probes.

III. Experimental Protocols

A. Synthesis of a Hypothetical this compound Derivative

While the synthesis of this compound itself may require specialized methods, a common approach for creating derivatives of quinoline involves multi-step organic synthesis. A plausible route could involve the modification of a pre-formed quinoline scaffold. For instance, derivatization of the amino group is a common strategy to tune the probe's properties.[9][10]

Workflow for Amide Derivative Synthesis:

Synthesis_Workflow start Start: this compound step1 Dissolve in anhydrous solvent (e.g., DMF, CH₂Cl₂) start->step1 step2 Add base (e.g., Et₃N, DIPEA) step1->step2 step3 Add acyl chloride or anhydride (R-COCl or (RCO)₂O) dropwise at 0°C step2->step3 step4 Stir at room temperature (monitor by TLC) step3->step4 step5 Work-up: Aqueous wash, extraction step4->step5 step6 Purification: Column chromatography step5->step6 end_node Product: 8-Amidoquinolin-3-ol Derivative step6->end_node

Caption: General workflow for synthesizing an 8-amidoquinolin-3-ol derivative.

B. Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Accurately weigh a calculated amount of the this compound based probe and dissolve it in a minimal amount of DMSO. Dilute to the final volume with a suitable buffer (e.g., HEPES, Tris-HCl, pH 7.4) to obtain a 1 mM stock solution. Store at -20°C, protected from light.

  • Zinc Stock Solution (10 mM): Prepare a 10 mM stock solution of ZnCl₂ or ZnSO₄ in deionized water.

  • Working Solutions: Prepare fresh working solutions of the probe and zinc by diluting the stock solutions in the desired buffer for each experiment.

C. In Vitro Fluorescence Titration

This protocol determines the binding affinity (Kd) and stoichiometry of the probe with Zn²⁺.

  • Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength (λex) and record the emission spectrum over a defined range (e.g., 400-600 nm). The optimal λex should be determined by scanning the absorption spectrum of the probe.

  • Titration Procedure:

    • To a series of cuvettes, add a fixed concentration of the probe (e.g., 10 µM) in buffer.

    • Add increasing concentrations of Zn²⁺ (e.g., 0 to 5 equivalents) to each cuvette.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.

    • Record the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Zn²⁺.

    • The binding stoichiometry can be determined using a Job's plot.

    • The dissociation constant (Kd) can be calculated by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation).[2]

D. Selectivity and Interference Studies

It is crucial to assess the probe's selectivity for Zn²⁺ over other biologically relevant metal ions.

  • Procedure:

    • Prepare solutions of the probe (e.g., 10 µM) with various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Cd²⁺, Hg²⁺) at a concentration significantly higher than that of Zn²⁺ (e.g., 10-100 equivalents).

    • Measure the fluorescence intensity of each solution.

    • For competition experiments, add Zn²⁺ to the solutions containing the probe and interfering ions and record the fluorescence response.

  • Analysis: Compare the fluorescence enhancement in the presence of Zn²⁺ to that of other metal ions. A highly selective probe will show a significant fluorescence increase only with Zn²⁺.

Selectivity Profile of a Quinoline-Based Zinc Probe:

Selectivity_Profile Probe Probe Zn Zn²⁺ Probe->Zn Strong Fluorescence Enhancement Cu Cu²⁺ Probe->Cu Fluorescence Quenching (Potential Interference) Cd Cd²⁺ Probe->Cd Weak to Moderate Response Other Na⁺, K⁺, Ca²⁺, Mg²⁺... Probe->Other Negligible Response

Caption: Typical selectivity profile of a quinoline-based zinc sensor.

E. Live Cell Imaging of Intracellular Zinc

This protocol describes the use of the probe to visualize changes in intracellular Zn²⁺ levels.

  • Cell Culture: Plate cells (e.g., HeLa, PC-3) on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Probe Loading:

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Incubate the cells with the probe (e.g., 1-10 µM in serum-free medium) for 15-30 minutes at 37°C.

    • Wash the cells twice with buffer to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

    • To observe changes in intracellular Zn²⁺, treat the cells with a Zn²⁺ source (e.g., 50 µM ZnCl₂ with a zinc ionophore like pyrithione) and acquire images over time.

    • To demonstrate reversibility, a chelator such as TPEN can be added to sequester Zn²⁺ and observe the decrease in fluorescence.

IV. Data Presentation and Interpretation

Photophysical Properties of Representative Quinoline-Based Zinc Probes

The following table summarizes typical photophysical properties of related quinoline-based zinc probes. These values can serve as a benchmark for characterizing new this compound derivatives.

Probe Familyλex (nm)λem (nm)Quantum Yield (Φ) of Zn²⁺ ComplexFold-Increase in FluorescenceReference
8-Hydroxyquinoline~360-420~480-5300.05 - 0.2510 - 20[6][7]
8-Aminoquinoline~320-370~460-5100.01 - 0.154 - 40[11][12]
8-Amidoquinoline~360-400~490-5500.10 - 0.5010 - 150[3][5]

Note: These are representative values and can vary significantly based on the specific molecular structure and solvent environment.

V. Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Probe concentration too low; incorrect excitation/emission wavelengths; pH of buffer is not optimal.Optimize probe concentration; confirm spectral properties; perform a pH titration to find the optimal pH range.
High background fluorescence Probe instability or decomposition; autofluorescence from cells or medium.Use freshly prepared solutions; use phenol red-free medium for cell imaging; acquire background images for subtraction.
Interference from other ions Probe has low selectivity, particularly for Cu²⁺ or Cd²⁺.Perform competition experiments; consider using a masking agent for interfering ions if applicable.
Poor cell loading Low cell permeability of the probe.Increase incubation time or probe concentration; consider synthesizing more lipophilic derivatives.

VI. Conclusion

Probes based on the this compound scaffold hold significant potential for the sensitive and selective detection of zinc ions. By leveraging the principles of Chelation-Enhanced Fluorescence, these probes can provide a robust "turn-on" signal in the presence of Zn²⁺. The protocols and guidelines presented in this application note, based on the extensive knowledge of related quinoline-based sensors, offer a comprehensive framework for researchers to synthesize, characterize, and apply these novel probes in both chemical and biological systems. Further derivatization of the this compound core will undoubtedly lead to the development of next-generation zinc sensors with enhanced properties for advancing our understanding of zinc biology.

VII. References

  • Hassan, N. I., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Hassan, N. I., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]

  • Hassan, N. I., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel), 21(1), 311. [Link]

  • Hassan, N. I., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Li, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 18017–18026. [Link]

  • Burdette, S. C., et al. (2005). QZ1 and QZ2: Rapid, Reversible Quinoline-Derivatized Fluoresceins for Sensing Biological Zn(II). Journal of the American Chemical Society, 127(10), 3512–3522. [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. [Link]

  • Rossello, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3557. [Link]

  • Kays, J. C., et al. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances, 11(48), 30206–30213. [Link]

  • Santalla, M., et al. (2019). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 17(38), 8660-8664. [Link]

  • Mohamad, N. S., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. Preprints.org. [Link]

  • Wang, X., et al. (2015). Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole. RSC Advances, 5(62), 50011-50019. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

  • Kawakami, J., et al. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Analytical Sciences, 19(10), 1353-1354. [Link]

  • Li, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]

  • Semantics Scholar. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes... [Link]

  • Li, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]

  • Zhang, G., et al. (2013). 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells. Bioorganic & Medicinal Chemistry Letters, 23(12), 3511-3514. [Link]

  • NIH. (n.d.). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. [Link]

  • MDPI. (n.d.). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 8-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Aminoquinolin-3-ol and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your chemical reactions. Drawing from established principles of transition-metal catalysis and physical organic chemistry, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to this compound in Synthesis

This compound is a valuable bifunctional building block. The 8-aminoquinoline moiety is a powerful directing group for transition-metal-catalyzed C-H functionalization, enabling selective reactions at otherwise unreactive positions. The 3-hydroxyl group offers a handle for further derivatization or can influence the compound's solubility and electronic properties. However, the interplay of these two functional groups can present unique challenges. This guide will address common issues encountered in reactions such as palladium-catalyzed C-H arylations and nickel-catalyzed C(sp³)–H functionalizations, with special considerations for the phenolic hydroxyl group.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered when working with this compound and related 8-aminoquinoline-directed reactions.

Q1: I am observing low to no conversion in my 8-aminoquinoline-directed C-H arylation. What are the first things I should check?

A1: Low conversion is a common hurdle. Before extensive optimization, verify the fundamentals:

  • Reagent Quality: Ensure your palladium source (e.g., Pd(OAc)₂) is of high purity and the oxidant (e.g., AgOAc) is fresh and has been stored properly. Solvents must be anhydrous and degassed.[1][2]

  • Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction vessel was properly evacuated and backfilled with an inert gas like argon or nitrogen.[1][3]

  • Catalyst Activity: If you suspect catalyst decomposition, consider using a more robust pre-catalyst or adding a stabilizing ligand.[1]

Q2: How does the 3-hydroxyl group on this compound affect the reaction?

A2: The phenolic hydroxyl group can have several effects:

  • Coordination to the Metal Center: The hydroxyl group could potentially coordinate to the palladium or nickel catalyst, altering its electronic properties and reactivity.

  • Acid-Base Chemistry: As a weak acid, the hydroxyl group can react with basic additives, altering the pH and potentially interfering with the catalytic cycle.

  • Solubility: The polar hydroxyl group will affect the solubility of your starting material and intermediates, which can be a critical factor in solvent selection.

  • Side Reactions: The phenol is a nucleophile and could potentially undergo O-arylation as a side reaction, although N-directed C-H activation is generally favored.

Q3: My reaction mixture is turning black, and I'm getting a lot of palladium black. What does this mean and how can I prevent it?

A3: The formation of palladium black indicates catalyst decomposition (Pd(II) → Pd(0) aggregation), which halts the catalytic cycle. This can be caused by:

  • High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition.[1] Consider lowering the temperature and increasing the reaction time.[1]

  • Inappropriate Ligand or Additives: The choice of ligand and additives is crucial for stabilizing the catalytic species.

  • Impurities: Certain impurities can poison the catalyst. Ensure high-purity reagents and solvents.

Q4: I am using a nickel catalyst with Na₂CO₃ as a base and seeing poor results. Why might this be?

A4: Studies on nickel-catalyzed C-H functionalization with 8-aminoquinoline directing groups have shown that sodium carbonate (Na₂CO₃) can be detrimental.[4] The carbonate anion can bind to the nickel center, forming a stable, off-cycle resting state that hinders catalysis.[4] For these systems, a stronger, non-coordinating base like NaOtBu is often a much better choice and can lead to improved catalytic turnover at milder conditions.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Troubleshooting Low Yield in Pd-Catalyzed C(sp²)–H Arylation

Low yield in the palladium-catalyzed C-H arylation of an 8-aminoquinoline derivative is a multifaceted problem. The following workflow provides a systematic approach to identify and resolve the issue.

G start Low Conversion Observed catalyst Check Catalyst & Oxidant (Pd(OAc)₂, AgOAc purity) start->catalyst base Evaluate Base (NaOAc, Cs₂CO₃, etc.) catalyst->base If no improvement success Improved Conversion (Success) catalyst->success Issue Resolved solvent Optimize Solvent (DCE, t-amyl-OH) base->solvent If no improvement base->success Issue Resolved temp_time Adjust Temperature & Time (e.g., 100°C, 24h) solvent->temp_time If no improvement solvent->success Issue Resolved temp_time->success Issue Resolved fail Re-evaluate Substrate/Scope temp_time->fail If no improvement

Caption: Systematic workflow for troubleshooting low conversion.

  • Verify Catalyst and Reagent Integrity:

    • Action: Use a fresh bottle of Pd(OAc)₂ or one stored under inert gas. Silver salts like AgOAc are common oxidants; ensure they are not discolored and have been stored protected from light.[1]

    • Rationale: The palladium catalyst and oxidant are central to the C-H activation and reductive elimination steps. Their decomposition or impurity will directly inhibit the reaction.

  • Optimize the Base/Additive:

    • Action: While some reactions proceed without an additive, bases like NaOAc can significantly improve yields.[1][2] Screen different bases such as Cs₂CO₃ or K₂CO₃.

    • Rationale: The additive can play multiple roles, including acting as a ligand, a base to facilitate deprotonation, or a scavenger for inhibitory species.

  • Solvent Screening:

    • Action: Dichloroethane (DCE) is a common and effective solvent.[1][2] However, if solubility is an issue or for larger-scale reactions, consider more process-friendly options like tert-amyl alcohol, which has also proven effective.[1][2]

    • Rationale: The solvent impacts reagent solubility, catalyst stability, and reaction rate. The polarity and coordinating ability of the solvent can dramatically influence the outcome.

  • Adjust Temperature and Reaction Time:

    • Action: Systematically vary the temperature. A common starting point is 100-110 °C.[1][2] If catalyst decomposition is observed (blackening), lower the temperature to 100 °C and increase the reaction time to 24-48 hours.[1][2]

    • Rationale: C-H activation has a significant activation energy barrier, requiring elevated temperatures. However, a balance must be struck to avoid thermal decomposition of the catalyst and starting materials.

ParameterCondition 1 (Standard)Condition 2 (Optimized)Reference
Catalyst Pd(OAc)₂ (5 mol %)Pd(OAc)₂ (5-10 mol %)[2]
Oxidant AgOAc (2.0 equiv)AgOAc (2.5 equiv)[2]
Additive NaOAc (1.0 equiv)NaOAc (1.0 equiv)[2]
Solvent DCEtert-amyl alcohol[1][2]
Temperature 110 °C100 °C[1][2]
Time 16 h24-48 h[2]
Guide 2: Optimizing Buchwald-Hartwig Amination with 8-Aminoquinoline Derivatives

While 8-aminoquinoline itself can be a substrate for N-arylation, it is more commonly used as a directing group on a molecule that contains another amine to be coupled. This guide focuses on troubleshooting the coupling of an amine with an aryl halide where an 8-aminoquinoline directing group is present elsewhere in the molecule.

G cluster_0 Reaction Components cluster_1 Reaction Outcome Catalyst Catalyst System (Pd Precursor + Ligand) Yield Yield & Selectivity Catalyst->Yield Base Base (e.g., NaOtBu, K₂CO₃) Base->Yield Solvent Solvent (Toluene, Dioxane) Solvent->Yield

Sources

Technical Support Center: 8-Aminoquinolin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 8-Aminoquinolin-3-ol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of this important quinoline derivative. As Senior Application Scientists, we understand that synthesizing substituted quinolines can be fraught with challenges, from controlling reaction exotherms to isolating the pure product from a complex reaction mixture. This guide offers practical, evidence-based solutions to streamline your synthetic workflow and improve your success rate.

I. Overview of Synthetic Strategies & Common Pitfalls

The synthesis of this compound can be approached through several key pathways, each with its own set of potential difficulties. The most common strategies involve the construction of the quinoline core using a substituted aminophenol, or the modification of a pre-formed quinoline ring.

cluster_0 Synthetic Approaches cluster_1 Common Problems Skraup/Doebner-von Miller Skraup or Doebner-von Miller Reaction Tar Tar/Polymer Formation Skraup/Doebner-von Miller->Tar Harsh acidic conditions Low_Yield Low Yield Skraup/Doebner-von Miller->Low_Yield Polymerization of reagents Nitro_Reduction Reduction of 3-Hydroxy-8-Nitroquinoline Nitro_Reduction->Low_Yield Incomplete reduction Halogen_Hydrolysis Hydrolysis of 3-Bromo-8-aminoquinoline Side_Reactions Side Reactions Halogen_Hydrolysis->Side_Reactions Harsh hydrolysis conditions Purification Purification Challenges Tar->Purification Low_Yield->Purification Side_Reactions->Purification

Caption: Common synthetic routes to this compound and their associated challenges.

II. Troubleshooting Guides: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

A. Low Yield & Tar Formation in Skraup/Doebner-von Miller Reactions

Question 1: My Skraup/Doebner-von Miller reaction with o-aminophenol is producing a large amount of black, intractable tar and very little of the desired this compound. What's causing this and how can I fix it?

Answer: Tar formation is the most common side reaction in both the Skraup and Doebner-von Miller syntheses, especially when using sensitive substrates like aminophenols.[1][2] The highly acidic and exothermic nature of these reactions promotes the polymerization of the glycerol/acrolein or other α,β-unsaturated carbonyl compounds.[1]

Causality and Troubleshooting Steps:

  • Violent Exotherm: The Skraup reaction is notoriously exothermic.[3] Uncontrolled temperature spikes accelerate polymerization.

    • Solution: Employ a moderating agent. Ferrous sulfate (FeSO₄) is a classic and effective choice to gentle the reaction.[3] Additionally, ensure slow and controlled addition of sulfuric acid with efficient external cooling (an ice bath is recommended).

  • High Reactant Concentration: A high concentration of the carbonyl compound in the acidic medium favors self-polymerization.

    • Solution:

      • Gradual Addition: Add the glycerol or α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the o-aminophenol. This maintains a low instantaneous concentration of the polymerizable species.

      • Biphasic System (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an aqueous acidic phase can significantly reduce polymerization.[4]

  • Oxidizing Agent Issues: In the Skraup synthesis, a strong oxidizing agent is required. However, its reaction can also be too vigorous.

    • Solution: While nitrobenzene is traditionally used, milder oxidizing agents like arsenic acid can lead to a less violent reaction.[3] Alternatively, using o-nitrophenol, which is also a reactant in some procedures for related compounds, can serve a dual role.

Question 2: My yield is still low even after controlling the exotherm and minimizing tar. What other factors could be at play?

Answer: Low yields can also stem from incomplete reaction, degradation of the starting material or product, and inefficient workup.

Troubleshooting Checklist:

FactorPotential CauseRecommended Action
Starting Material Stability o-Aminophenol is susceptible to oxidation, especially at elevated temperatures and in the presence of acid.Use fresh, high-purity o-aminophenol. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Time & Temperature Insufficient heating may lead to incomplete cyclization. Excessive heat can degrade the product.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the temperature and reaction time to find the point of maximum product formation before significant degradation occurs.
Inefficient Oxidation The dihydroquinoline intermediate may not be fully oxidized to the aromatic quinoline.Ensure a sufficient stoichiometric amount of the oxidizing agent is used. In some cases, post-reaction oxidation of the crude product with an agent like manganese dioxide (MnO₂) may be beneficial.[1]
Workup Losses The product may be lost during neutralization and extraction steps.This compound is amphoteric. Carefully adjust the pH during workup to find the isoelectric point where it is least soluble for precipitation, or ensure the correct pH for efficient extraction into an organic solvent.
B. Challenges in the Reduction of 3-Hydroxy-8-Nitroquinoline

Question 3: I'm attempting to synthesize this compound by reducing 3-hydroxy-8-nitroquinoline, but the reaction is sluggish and gives a mixture of products. How can I improve this?

Answer: The reduction of a nitro group on a quinoline ring can be challenging, and the choice of reducing agent and reaction conditions is critical to avoid side reactions.

Troubleshooting Strategies:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is often a clean method. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are commonly used.[5]

      • Problem: Incomplete reduction or reduction of the quinoline ring itself.

      • Solution: Optimize hydrogen pressure, catalyst loading, and solvent. Ensure the catalyst is active.

    • Metal/Acid Reduction: Systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are effective for nitro group reduction.[6]

      • Problem: Harsh acidic conditions can lead to side reactions or degradation of the hydroxyl group.

      • Solution: Control the temperature and consider using a milder acid like acetic acid.[7]

  • Incomplete Reaction:

    • Monitoring: Track the disappearance of the starting material by TLC. The nitro compound will likely have a different color and/or UV activity compared to the amino product.

    • Optimization: If the reaction stalls, try increasing the temperature, adding more reducing agent, or extending the reaction time.

  • Side Products:

    • Over-reduction: Aggressive reducing conditions can lead to the reduction of the quinoline ring system.

    • Solution: Use a milder reducing agent or less forcing conditions. Sodium dithionite (Na₂S₂O₄) can be a good alternative for selective nitro group reduction in some cases.

C. Purification Difficulties

Question 4: My crude this compound is a dark, oily solid that is difficult to purify by recrystallization. What are my options?

Answer: The purification of quinoline derivatives, especially those produced from Skraup or Doebner-von Miller reactions, is notoriously challenging due to the presence of colored, polymeric byproducts.

Purification Workflow:

Crude Crude Product (Dark, Oily Solid) Steam_Dist Steam Distillation Crude->Steam_Dist Removes non-volatile tars Extraction Solvent Extraction Steam_Dist->Extraction Isolate from aqueous distillate Charcoal Activated Charcoal Treatment Extraction->Charcoal Removes colored impurities Column Column Chromatography Charcoal->Column Separates closely related impurities Recryst Recrystallization Column->Recryst Final polishing Pure Pure this compound Recryst->Pure

Sources

Technical Support Center: Synthesis of 8-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Aminoquinolin-3-ol. This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on evidence-based strategies to improve yield and purity. Our approach is grounded in established reaction mechanisms and troubleshooting methodologies derived from extensive literature on quinoline synthesis.

Strategic Overview: A Two-Stage Approach

Direct, one-pot synthesis of this compound is not well-documented. Therefore, a robust and logical two-stage synthetic strategy is recommended. This approach provides better control over each transformation and simplifies troubleshooting.

  • Stage 1: Formation of the Quinoline Core. Synthesis of the key intermediate, 3-Hydroxy-8-nitroquinoline . This is typically achieved via a modified Friedländer condensation.

  • Stage 2: Reduction of the Nitro Group. Conversion of 3-Hydroxy-8-nitroquinoline to the final product, this compound, via catalytic hydrogenation or metal-acid reduction.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Stage 1: Cyclization cluster_2 Stage 2: Reduction SM1 2-Amino-3-nitrophenol R1 3-Hydroxy-8-nitroquinoline SM1->R1 Friedländer Condensation SM2 α-Methylene Ketone/Ester (e.g., Ethyl Acetoacetate) SM2->R1 FP This compound R1->FP Nitro Group Reduction

Figure 1: Recommended two-stage synthetic workflow for this compound.

Part 1: Synthesis of 3-Hydroxy-8-nitroquinoline (Precursor)

The Friedländer synthesis is a powerful method for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] This reaction can be catalyzed by either acids or bases.[1]

Troubleshooting the Friedländer Condensation

Q1: My cyclization reaction is resulting in a very low yield or a complex mixture. What are the most common causes?

A1: Low yields in this step typically stem from three primary issues: catalyst choice, side reactions, and reactant stability.

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and substrate-dependent.[1] For synthesizing a hydroxyquinoline, an acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄) is often preferred to promote the initial condensation and subsequent cyclodehydration.[1][2] If using a base, you risk promoting self-condensation of the α-methylene ketone partner, a common side reaction.[1]

  • Side Reactions: The primary competing reaction is the aldol condensation of your ketone or ester starting material. This can be minimized by using a less reactive imine analogue of the 2-amino-3-nitrophenol, though this adds a step to the synthesis.[1]

  • Suboptimal Temperature: Excessive heat can lead to decomposition and tar formation, a frequent issue in quinoline syntheses like the related Skraup reaction.[3] Conversely, a temperature that is too low will result in an incomplete or sluggish reaction. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Poor Reactivity: The presence of a nitro group on the aminophenol ring is strongly deactivating, making the initial nucleophilic attack of the amine more difficult. This may require more forcing conditions (higher temperature, stronger acid catalyst) than a standard Friedländer synthesis.

Q2: I'm observing multiple product spots on my TLC, suggesting isomer formation. How can I control regioselectivity?

A2: Regioselectivity is a known challenge when using asymmetric ketones (like ethyl acetoacetate).[1] Cyclization can occur on either side of the ketone.

  • Steric and Electronic Control: The cyclization is an electrophilic aromatic substitution on the aminophenol ring. The regioselectivity will be dictated by the electronic directing effects of the amino, hydroxyl, and nitro groups, as well as steric hindrance.

  • Catalyst Influence: Certain catalysts can influence regioselectivity. While not specific to this exact molecule, studies on related syntheses have shown that the choice of catalyst can favor one isomer over another. Experimenting with different Lewis acids or Brønsted acids may be beneficial.[2]

Table 1: Impact of Conditions on Friedländer Condensation
ParameterConditionPotential Impact on Yield/PurityRationale & Citation
Catalyst Strong Acid (H₂SO₄, p-TSA)Higher Yield: Promotes both condensation and dehydration.Acid catalysis is standard for this reaction type.[2]
Base (KOH, KOtBu)Lower Yield / More Byproducts: Risk of ketone self-condensation.Base can deprotonate the α-methylene ketone, leading to side reactions.[1]
Temperature Moderate (Reflux in EtOH, Toluene)Optimal: Balances reaction rate with reactant/product stability.High temperatures can cause tarring and decomposition.[3]
High (>150 °C)Lower Yield / Tar Formation: Increased decomposition.A common issue in related high-temperature quinoline syntheses.[3]
Solvent Ethanol, TolueneGood: Common solvents for this reaction.Provides good solubility for reactants and suitable boiling points.[1]
Solvent-freeVariable: Can increase rate but may complicate heat transfer and increase side reactions.Solvent-free conditions have been explored for Friedländer reactions.[1]
Protocol 1: Acid-Catalyzed Synthesis of 3-Hydroxy-8-nitroquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-nitrophenol (1.0 equiv.) and ethyl acetoacetate (1.1 equiv.) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction may take several hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and pour the concentrated mixture into cold water to induce precipitation.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 2: Reduction of 3-Hydroxy-8-nitroquinoline

The reduction of the aromatic nitro group to an amine is a well-established transformation. The primary concerns are achieving complete conversion without affecting other functional groups on the quinoline ring.

Troubleshooting the Reduction Step

Q1: My reduction reaction is incomplete, and I recover starting material. How can I drive it to completion?

A1: Incomplete reduction is common and can be addressed by optimizing the reaction system.

  • Catalytic Hydrogenation (Pd/C): This is often the cleanest method.

    • Catalyst Activity: The catalyst (e.g., 10% Pd/C) may be old or poisoned. Ensure you are using fresh, high-quality catalyst. Sulfur-containing impurities can poison palladium catalysts.

    • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, using a higher pressure of H₂ (e.g., 50 psi) in a Parr shaker apparatus can significantly increase the reaction rate and drive it to completion.

    • Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are standard. Ensure the starting material is fully dissolved.

  • Metal-Acid Reduction (Sn/HCl, Fe/HCl): This is a classic and robust method.[4]

    • Acid Concentration: A sufficient concentration of acid is required to generate the active reducing species and keep the resulting amine product in its soluble ammonium salt form.

    • Reaction Time/Temperature: These reactions may require heating (e.g., to 70-100 °C) for several hours to go to completion.

Q2: My final this compound product is unstable and darkens upon exposure to air. What is happening?

A2: The product is an aminophenol derivative. Aminophenols are notoriously susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[5]

  • Work-up Conditions: During the work-up, especially after basification to liberate the free amine, it is crucial to work quickly and minimize air exposure. Performing the final extraction and filtration steps under a blanket of inert gas (Nitrogen or Argon) is highly recommended.

  • Storage: The purified product should be stored in a sealed vial under an inert atmosphere, protected from light, and refrigerated to minimize degradation.

Troubleshooting_Low_Yield Start Low Yield or Impure Product Check_SM Verify Purity of Starting Materials (NMR, mp) Start->Check_SM Stage1 Problem in Stage 1? (Cyclization) Check_SM->Stage1 Stage2 Problem in Stage 2? (Reduction) Stage1->Stage2 No Optimize_Cat Optimize Catalyst: - Switch Acid Type (p-TSA, H₂SO₄) - Vary Loading (5-20 mol%) Stage1->Optimize_Cat Yes Check_Reduction Incomplete Reduction? - Increase H₂ pressure - Use fresh catalyst - Increase reaction time/temp Stage2->Check_Reduction Yes Check_Purity Product Degradation? - Work up under inert gas - Use antioxidants (e.g., Na₂S₂O₄) - Purify via acid extraction Stage2->Check_Purity No Optimize_Temp Optimize Temperature: - Run at lower temp for longer - Ensure efficient reflux Optimize_Cat->Optimize_Temp Optimize_Temp->Stage2 Check_Reduction->Check_Purity Solution Improved Yield and Purity Check_Purity->Solution

Figure 2: Decision tree for troubleshooting low yields in the this compound synthesis.
Protocol 2: Reduction of 3-Hydroxy-8-nitroquinoline
  • Reaction Setup: In a flask suitable for hydrogenation (e.g., a Parr bottle), dissolve 3-hydroxy-8-nitroquinoline (1.0 equiv.) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under a stream of nitrogen.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the vessel with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and shake vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

Part 3: General FAQs and Purification

Q3: How critical is the purity of my starting 2-amino-3-nitrophenol?

A3: Extremely critical. Impurities in the starting material can inhibit the catalyst, generate hard-to-remove side products, and lower the overall yield. It is advisable to purify commercial 2-amino-3-nitrophenol by recrystallization before use if its purity is questionable.

Q4: My final product is an oil/gum that won't crystallize. How can I purify it?

A4: Aminophenols can be challenging to crystallize.

  • Acid-Base Extraction: A robust purification method is to dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract it with a dilute aqueous acid (e.g., 1M HCl). This will protonate your product, moving it to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with NaOH or NaHCO₃ to a neutral pH and re-extract the purified free base into an organic solvent.[6]

  • Chromatography: If all else fails, column chromatography on silica gel can be used. However, the acidic nature of silica can sometimes cause streaking or degradation of amines. Using a mobile phase containing a small amount of triethylamine (e.g., 1%) can help mitigate these issues.

References

  • Google Patents. PURIFICATION OF p-AMINOPHENOL. US3717680A.
  • Wiley Online Library. Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones. Accessed January 3, 2026. Available at: [Link]

  • Google Patents. Purification of p-aminophenol. US3703598A.
  • Google Patents. Purification of N-acetyl aminophenols. EP0320484A2.
  • ACS Publications. A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. Synthesis of 3-Oxo Quinolines by Cyclization Using Lignin Models and 2-Aminobenzyl Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. Process for the purification of p-aminophenol. US-4440954-A. Available at: [Link]

  • PubMed Central (NIH). Different catalytic approaches of Friedländer synthesis of quinolines. Available at: [Link]

  • European Patent Office. Process for the purification of p-aminophenol. EP 0041837 A1. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Accessed January 3, 2026. Available at: [Link]

  • ACS Publications. Synthesis of 3-Oxo Quinolines by Cyclization Using Lignin Models and 2-Aminobenzyl Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. Available at: [Link]

  • PubMed Central (NIH). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Wikipedia. 8-Aminoquinoline. Accessed January 3, 2026. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • NIH. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available at: [Link]

  • ResearchGate. Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Available at: [Link]

  • ResearchGate. Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Available at: [Link]

  • Royal Society of Chemistry. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • PubMed Central (NIH). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Available at: [Link]

  • Organic Syntheses. 3-hydroxyquinoline. Available at: [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. Available at: [Link]

  • Sciencemadness Discussion Board. My attempt at the Skraup quinoline synthesis. Accessed January 3, 2026. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Wikipedia. Skraup reaction. Accessed January 3, 2026. Available at: [Link]

Sources

Technical Support Center: Purification of 8-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Aminoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful purification of this important chemical intermediate.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its purity is paramount for the reliability and reproducibility of downstream applications. This guide provides practical, field-tested advice to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various substituted anilines or phenols.

  • Regioisomers: Isomers such as 5-Aminoquinolin-3-ol can be formed during the quinoline ring synthesis.

  • Oxidation products: 8-Aminoquinolines are susceptible to oxidation, which can lead to colored impurities.[1]

Q2: My this compound solution is turning dark. What is happening and how can I prevent it?

A2: A color change, often to a darker shade, is a common sign of oxidation.[1] 8-Aminoquinolines can be sensitive to air and light. To minimize this:

  • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Protect it from light by using amber vials or wrapping containers in aluminum foil.

  • Use deoxygenated solvents for your purification process where possible.

Q3: What is the best way to store purified this compound?

A3: For optimal stability, store the purified solid in a cool, dry, and dark place under an inert atmosphere. A desiccator or a glove box is ideal.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and the success of purification steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Low yield after recrystallization The chosen solvent is too good at room temperature, leading to product loss in the mother liquor.Select a solvent in which the compound has high solubility when hot and low solubility when cold. Consider a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor separation in column chromatography The solvent system (eluent) is too polar.Use a less polar eluent. Develop an optimal solvent system using TLC first. The ideal Rf value for the product is typically 0.2-0.4.
The solvent system is not polar enough.Increase the polarity of the eluent.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
The sample was overloaded.Use an appropriate amount of crude product for the column size (typically a 20:1 to 50:1 ratio of silica to crude sample).[2]
Product is still impure after one purification step Multiple impurities with similar properties to the product are present.A combination of purification techniques may be necessary. For example, an acid wash to remove basic impurities followed by column chromatography and then a final recrystallization.
The product has degraded during purification.Avoid prolonged heating and exposure to air and light.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solids based on differences in solubility.[3][4]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and water) to find one in which it is highly soluble when hot and poorly soluble when cold. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat your chosen solvent to just below its boiling point. Add the minimum amount of hot solvent to the crude solid until it completely dissolves with stirring.

  • Decolorization (Optional): If the solution is colored due to minor impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring a uniform packing without cracks.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This is the dry loading method.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen) to start the flow.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

Visualization of Workflows

Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Formed? cool->crystals oiling Oiling Out? cool->oiling collect Collect & Dry Crystals crystals->collect Yes troubleshoot_crystals Troubleshoot No Crystals: - Scratch flask - Add seed crystal - Concentrate solution crystals->troubleshoot_crystals No end Pure Product collect->end low_yield Low Yield? collect->low_yield oiling->crystals No troubleshoot_oil Troubleshoot Oiling Out: - Cool slower - Use lower boiling point solvent oiling->troubleshoot_oil Yes low_yield->end No troubleshoot_yield Troubleshoot Low Yield: - Use less solvent - Choose a better solvent low_yield->troubleshoot_yield Yes

Caption: Troubleshooting workflow for recrystallization.

General Workflow for Column Chromatography

G start Start tlc Develop Solvent System (TLC) start->tlc pack Pack Column with Silica Gel tlc->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for purification by column chromatography.

References

  • Wikipedia. (n.d.). 8-Aminoquinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Amino-3-quinolinol. [Link]

  • National Institutes of Health. (2016). Installing amino acids and peptides on N-heterocycles under visible-light assistance. [Link]

  • SciSpace. (n.d.). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). [Link]

  • Arkivoc. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]

  • Taylor & Francis Online. (n.d.). 8-Aminoquinoline – Knowledge and References. [Link]

  • Acta Chimica Slovenica. (2000). Chemistry of Substituted Quinolines IV. Regioselective nucleophilic…. [Link]

  • American Society for Microbiology. (n.d.). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. [Link]

  • National Institutes of Health. (n.d.). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. [Link]

  • ResearchGate. (2022). Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents. [Link]

  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. [Link]

  • ResearchGate. (n.d.). CHEMISTRY OF SUBSTITUTED QUINOLINONES. III. SYNTHESIS AND REACTIONS OF SOME NOVEL 3-PYRAZOLYL-2-QUINOLINONES. [Link]

  • ACS Omega. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. [Link]

  • PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]

Sources

avoiding degradation of 8-Aminoquinolin-3-ol during experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Experimental Settings

Welcome to the technical support guide for 8-Aminoquinolin-3-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals maintain the stability and integrity of this compound throughout their experiments. Understanding and controlling the degradation of this compound is paramount for generating reproducible and reliable data.

Core Concept: The Instability of the Aminophenol Moiety

This compound, like its structural relatives, contains an aminophenol moiety. This functional arrangement—an amino group and a hydroxyl group on an aromatic ring system—is highly susceptible to oxidation. This inherent chemical reactivity is the primary challenge researchers face. Oxidation leads to the formation of highly colored quinone-imine species and subsequent polymerization, resulting in solutions that change color, loss of compound activity, and potentially confounding experimental outcomes. This guide is designed to provide you with the tools and knowledge to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly changing color (e.g., to yellow, pink, or brown). What is happening? A1: This color change is a classic indicator of oxidative degradation.[1] The aminophenol structure of this compound is easily oxidized by atmospheric oxygen. This process forms colored byproducts, such as quinone-imines and polymers, which alter the solution's appearance and indicate that the parent compound is being consumed. The rate of this degradation is heavily influenced by pH, light exposure, and the presence of trace metal ions.[1]

Q2: What are the primary factors that accelerate the degradation of this compound? A2: The degradation is primarily driven by a combination of factors that promote oxidation:

  • Oxygen: As an air-sensitive compound, exposure to atmospheric oxygen is the main driver of degradation.[2]

  • pH: Basic (alkaline) conditions can significantly accelerate the rate of oxidation. The stability of related aminoquinolines is known to be highly pH-dependent.[3][4]

  • Light: Exposure to UV and even ambient laboratory light can provide the energy to initiate and propagate oxidative reactions.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.

  • Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) in solvents or buffers can act as powerful catalysts for oxidation. 8-aminoquinoline derivatives are effective metal chelators, highlighting their strong interaction with metal ions which can facilitate redox cycling.[5][6]

Q3: How should I properly store the solid compound and my prepared stock solutions? A3: Proper storage is the first line of defense against degradation. Based on supplier recommendations and chemical principles, the following conditions are mandatory.[2][7]

FormStorage ConditionRationale
Solid Powder Store at room temperature in a tightly sealed container. Keep in a dark place under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to oxygen, moisture, and light, preserving the compound's integrity.
Stock Solutions Aliquot into single-use volumes in amber glass or opaque vials. Purge the headspace with inert gas before sealing. Store at -20°C or -80°C for long-term stability.Prevents repeated freeze-thaw cycles and minimizes exposure to air and light during use.

Q4: Which solvents are best for preparing stock solutions? A4: Anhydrous, high-purity aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally recommended for initial stock solutions. For aqueous experimental buffers, it is critical to use freshly prepared, deoxygenated buffers and to use the solution immediately after dilution.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical framework for identifying the cause and implementing a solution.

Issue 1: Rapid Color Change and Degradation Upon Dissolution
  • Problem: Immediately upon dissolving the solid or diluting a stock solution, the solution turns yellow, brown, or pink.

  • Root Cause Analysis: This points to aggressive oxidation, likely catalyzed by one or more factors in your solvent or procedure.

    • Cause A: Dissolved Oxygen in Solvent: Standard laboratory solvents and buffers are saturated with atmospheric oxygen, which readily oxidizes the compound.

    • Cause B: High pH of the Medium: If your buffer is neutral to alkaline (pH > 7), it will deprotonate the hydroxyl group, making the molecule far more susceptible to oxidation.[4]

    • Cause C: Metal Ion Contamination: Buffers and reagents, particularly those of lower purity, can contain trace metal ions that catalyze oxidation.

  • Solutions & Corrective Actions:

    • Deoxygenate Solvents: Before use, sparge all solvents and buffers with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: When preparing solutions, use a glove box or maintain a positive pressure of inert gas over the solution.[2]

    • Control pH: If experimentally feasible, prepare solutions in a slightly acidic buffer (e.g., pH 5-6) to improve stability. If the experiment requires a higher pH, prepare the solution immediately before use and minimize its time at that pH.

    • Add a Chelating Agent: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffers to sequester any catalytic metal ions.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Problem: Experimental results vary significantly between replicates or from day to day, even when using the same protocol.

  • Root Cause Analysis: This is often a symptom of ongoing, variable degradation. The actual concentration of active this compound is not consistent.

    • Cause A: Stock Solution Degradation: The stock solution, even if stored frozen, may be degrading over time due to repeated use (exposing it to air and temperature changes) or improper initial preparation.

    • Cause B: Degradation in Assay Plate: The compound may be stable in the concentrated stock but degrades rapidly once diluted into the final assay buffer and incubated under experimental conditions (e.g., 37°C in an air incubator).

  • Solutions & Corrective Actions:

    • Validate Stock Solution Integrity: Prepare fresh stock solutions from the solid powder. Aliquot into single-use vials to avoid contamination and degradation of the main stock.

    • Minimize Incubation Time: Reduce the time the compound spends in the final assay buffer as much as possible. Add it to the plate as the last step before measurement.

    • Use Stabilizers: Consider adding an antioxidant, such as L-ascorbic acid or N-acetylcysteine, to the assay buffer if it does not interfere with the experiment's endpoint. This can provide a protective, reductive environment.

    • Run Time-Course Controls: To assess stability in your specific assay, incubate the compound in the assay buffer for different durations (e.g., 0, 30, 60, 120 minutes) before running the assay. This will reveal its stability window under your exact conditions.

Issue 3: Precipitate Forms in Solution
  • Problem: After preparation or upon freezing/thawing, a precipitate is observed in the solution.

  • Root Cause Analysis:

    • Cause A: Low Solubility: The concentration may exceed the solubility limit in the chosen solvent or buffer, especially after a change in temperature.

    • Cause B: Degradation Products: The colored byproducts formed from oxidation are often polymeric and less soluble than the parent compound, causing them to precipitate out of solution.[1]

  • Solutions & Corrective Actions:

    • Verify Solubility: Perform a solubility test in your chosen solvent system before preparing a high-concentration stock.

    • Filter the Solution: If you suspect the precipitate is from degradation, you can try filtering the solution through a 0.22 µm syringe filter. However, this only removes the insoluble part; the soluble, colored degradation products will remain, and the final concentration of the active compound will be unknown.

    • Re-prepare the Solution: The most reliable solution is to discard the precipitated solution and prepare a fresh one using the stabilization techniques described in Issue 1.

Validated Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in DMSO with enhanced stability.

  • Prepare Materials:

    • This compound solid powder.

    • High-purity, anhydrous DMSO.

    • An amber glass vial with a PTFE-lined screw cap.

    • Source of inert gas (Argon or Nitrogen) with tubing.

  • Procedure:

    • Weigh the required amount of this compound directly into the amber vial.

    • Place the vial in a desiccator under vacuum for 30 minutes to remove any adsorbed moisture.

    • Deoxygenate the DMSO by bubbling Argon or Nitrogen gas through it for 20 minutes.

    • Under a gentle stream of inert gas into the vial, add the deoxygenated DMSO to reach the final desired concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Purge the headspace of the vial with inert gas for 30 seconds before final, tight sealing.

    • Wrap the cap with parafilm to ensure an airtight seal.

    • Label clearly and store at -20°C or -80°C.

Diagrams: Visualization of Degradation and Prevention

Caption: Key factors promoting the degradation of this compound.

cluster_0 Initiating Factors cluster_1 Core Compound & Process cluster_2 Degradation Outcomes Oxygen Atmospheric O₂ Oxidation Oxidation Oxygen->Oxidation Light UV/Visible Light Light->Oxidation High_pH High pH (≥7) High_pH->Oxidation Heat Elevated Temp. Heat->Oxidation Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->Oxidation Compound This compound (Active Form) Compound->Oxidation Byproducts Colored Byproducts (Quinone-imines) Oxidation->Byproducts Loss Loss of Activity & Inconsistent Results Oxidation->Loss

Caption: Workflow for preparing a stabilized stock solution.

start Start weigh 1. Weigh Solid into Amber Vial start->weigh deoxygenate 2. Deoxygenate Solvent (Ar or N₂ Purge) weigh->deoxygenate add_solvent 3. Add Solvent Under Inert Atmosphere deoxygenate->add_solvent dissolve 4. Vortex to Dissolve add_solvent->dissolve purge 5. Purge Headspace with Inert Gas dissolve->purge store 6. Aliquot & Store at -20°C / -80°C purge->store end End: Stable Solution store->end

References
  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Journal of Solid State Electrochemistry. [Link]

  • Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and 5 units and b pH > 5. ResearchGate. [Link]

  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. MDPI. [Link]

  • How to troubleshoot experiments. Chemistry World. [Link]

  • Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PubMed Central. [Link]

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Technical Support Center: Troubleshooting Low Fluorescence of 8-Aminoquinolin-3-ol Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Aminoquinolin-3-ol and its derivatives. This document is designed for researchers, scientists, and drug development professionals who are utilizing these fluorescent probes in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your assays. This guide is structured in a question-and-answer format to directly address the common and complex issues that can lead to low or inconsistent fluorescence signals.

Section 1: Foundational Understanding & Initial Checks

Before delving into complex troubleshooting, it's crucial to ensure the fundamentals of your experimental setup are correct. Errors in basic parameters are the most common source of low fluorescence.

FAQ 1: I'm not seeing any fluorescence signal from my this compound probe. What are the first things I should check?

This is a common issue that can often be resolved by verifying your core setup. The quinoline scaffold is known for its sensitivity to the local environment, and what works for one fluorophore may not be optimal for another.[1]

Core Directive: Verify Instrument Settings and Probe Integrity.

  • Confirm Excitation and Emission Wavelengths: this compound and its derivatives, like other quinolines, typically excite in the UV-to-blue range (around 340-405 nm) and emit in the blue-to-green range (around 400-530 nm).[2][3] However, these values are highly dependent on the solvent and pH.

    • Actionable Advice: Do not rely solely on theoretical values. Run a full excitation and emission scan of your probe in your specific experimental buffer to determine the empirical optimal wavelengths for your conditions.

  • Check Probe Concentration: A concentration that is too low will naturally produce a weak signal.[2] Conversely, excessively high concentrations can lead to self-quenching or aggregation.

    • Actionable Advice: Prepare a dilution series of your probe to determine the optimal working concentration that yields a robust signal without causing inner filter effects. A typical starting range for many quinoline probes is 1-10 µM.[2]

  • Assess Probe Integrity: Like many organic fluorophores, this compound can degrade, especially when exposed to light or stored improperly.[2][4]

    • Actionable Advice:

      • Prepare fresh stock solutions from your solid compound.

      • Store stock solutions in a dark, cold environment (e.g., -20°C).

      • Minimize the exposure of your working solutions to ambient light during experiments.

  • Instrument Gain and Slit Widths: Your fluorometer or microscope settings might be too low to detect the signal.

    • Actionable Advice:

      • Increase the detector gain or voltage.

      • Widen the excitation and emission slit widths. Be aware that while this increases light throughput, it can decrease spectral resolution and increase background noise.[2]

Section 2: Environmental Factors Affecting Fluorescence

The fluorescence of quinoline-based probes is notoriously sensitive to their chemical environment. Understanding and controlling these factors is key to achieving reproducible results.

FAQ 2: My fluorescence signal is much lower than expected. How does my buffer composition affect the probe's performance?

The buffer system is a critical variable. The pH, polarity, and presence of certain ions can dramatically alter the fluorescence quantum yield of this compound.

Core Directive: Optimize the Chemical Environment of the Probe.

  • pH Sensitivity: The fluorescence of quinoline compounds containing amine or hydroxyl groups is often highly pH-dependent.[2][5] Protonation of the nitrogen atom in the quinoline ring or deprotonation of the hydroxyl group can significantly change the electronic structure and, consequently, the fluorescence properties.[5][6][7] For the closely related 8-hydroxyquinoline (8-HQ), fluorescence is known to be weak in neutral or basic aqueous solutions but can be enhanced in acidic media or upon metal chelation.[8]

    • Actionable Advice: Perform a pH titration curve for your this compound probe in your experimental buffer system. This will reveal the optimal pH range for maximal fluorescence and help you maintain stable conditions throughout your experiment.[2][9]

  • Solvent Polarity: The polarity of the solvent can have a significant impact on the fluorescence intensity of quinoline probes.[3][10] For some quinoline derivatives, fluorescence is high in non-polar solvents but almost completely quenched in polar solvents.[10] However, for 8-HQ, a high quantum yield has been observed in polar aprotic solvents like DMF and DMSO.

    • Actionable Advice: The choice of solvent can be critical. If your experiment allows, test the fluorescence of your probe in a few solvents of varying polarity to understand its behavior. For example, a study on a quinoline-based sensor found that methanol provided the strongest fluorescence emission intensity compared to other solvents.[3]

  • Presence of Quenchers: Various substances can quench fluorescence, leading to a diminished signal. Common quenchers include:

    • Heavy Atoms and Halide Ions: Ions like iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻) can quench the fluorescence of aminoquinolines through a dynamic quenching mechanism.[11][12] The quenching efficiency typically follows the order I⁻ > Br⁻ > Cl⁻.[11]

    • Metal Ions: While some metal ions can enhance the fluorescence of quinoline probes upon chelation, others, like Fe³⁺, Cu²⁺, and Pb²⁺, can act as quenchers.[3][13] The effect is highly dependent on the specific structure of the probe.

    • Molecular Oxygen: Dissolved oxygen in the buffer can lead to photobleaching and a reduction in fluorescence.[14]

    • Actionable Advice:

      • If possible, use buffers free from high concentrations of halide ions.

      • If contaminating metal ions are a concern and not the subject of your study, consider adding a chelating agent like EDTA.[2]

      • For microscopy applications where photobleaching is a major issue, deoxygenating the medium or using commercially available antifade reagents can be beneficial.[14][15]

Quantitative Summary of Environmental Effects
Parameter Potential Effect on Fluorescence Troubleshooting Action
pH Highly sensitive; protonation/deprotonation alters electronic structure.[5][6]Perform a pH titration to find the optimal range.
Solvent Polarity Can enhance or quench fluorescence depending on the specific derivative.[10]Test probe performance in different compatible solvents.
Halide Ions (I⁻, Br⁻, Cl⁻) Can act as collisional quenchers, reducing signal.[11]Use buffers with low halide concentrations if possible.
Metal Ions Can enhance (e.g., Zn²⁺, Al³⁺) or quench (e.g., Fe³⁺, Cu²⁺) fluorescence.[3][16]Add EDTA to chelate interfering metals if they are not the analyte.
Dissolved Oxygen Contributes to photobleaching.[14]Use antifade reagents or deoxygenate the buffer for sensitive applications.

Section 3: Photobleaching & Signal Instability

A common frustration in fluorescence experiments is a signal that rapidly decreases over time. This is often due to photobleaching, the light-induced destruction of the fluorophore.[17][18]

FAQ 3: My fluorescence signal is strong initially but fades quickly during measurement. What is causing this and how can I prevent it?

Rapid signal decay is a classic sign of photobleaching.[2] This occurs when the fluorophore is irreversibly damaged by the excitation light, permanently losing its ability to fluoresce.[14]

Core Directive: Minimize Light Exposure and Use Protective Reagents.

  • Reduce Excitation Light Intensity: The most direct way to reduce photobleaching is to limit the amount of light hitting your sample.[14][18]

    • Actionable Advice:

      • Use the lowest possible excitation light intensity that still provides a detectable signal.

      • In microscopy, use neutral density filters to attenuate the laser or lamp power.[15]

      • Minimize the duration of exposure to the excitation light. Only illuminate the sample when acquiring data.[15]

  • Use Antifade Reagents: These are commercially available solutions added to your mounting medium or buffer that help to reduce photobleaching.[14][15] They often work by scavenging reactive oxygen species that are a primary cause of photobleaching.[18][19]

  • Choose More Photostable Probes: If photobleaching remains a persistent issue, you may need to consider if this compound is the right probe for your application, or if a more photostable derivative is available.

Workflow for Minimizing Photobleaching

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome Assessment A Rapid Signal Decay Observed B Reduce Excitation Intensity (e.g., Neutral Density Filters) A->B Step 1 C Minimize Exposure Time (Acquire data only when necessary) B->C Step 2 D Incorporate Antifade Reagent (e.g., in mounting media) C->D Step 3 E Deoxygenate Buffer (If experimentally feasible) D->E Advanced Step F Is Signal Stability Improved? E->F G Yes: Proceed with Experiment F->G Success H No: Consider Alternative Probe F->H Persistent Issue

Caption: A logical workflow for diagnosing and mitigating photobleaching.

Section 4: Advanced Troubleshooting & Experimental Protocols

Sometimes, low fluorescence stems from more complex issues like probe aggregation or interference from other components in your assay.

FAQ 4: I'm seeing high variability between my replicates. Could the probe itself be the problem?

Inconsistent results often point to issues with the probe's behavior in your specific experimental medium, such as aggregation.

Core Directive: Ensure Probe Monodispersity and Purity.

  • Probe Aggregation: At higher concentrations, fluorescent probes can form aggregates. This often leads to self-quenching, where the fluorescence of one probe molecule is quenched by another in close proximity, resulting in a lower and more variable signal.[2]

    • Actionable Advice:

      • Lower the working concentration of the probe.

      • If compatible with your experiment, consider adding a small amount of a non-ionic surfactant (e.g., Triton X-100 or Tween 20) to help prevent aggregation.[2]

  • Purity and Contaminants: The synthesis of this compound can result in impurities that may interfere with its fluorescence.[20] Additionally, contaminants in your reagents or buffers can also act as quenchers.[21][22]

    • Actionable Advice:

      • Ensure you are using a high-purity grade of the probe. If in doubt, consider repurifying the compound.

      • Use high-purity reagents and solvents (e.g., HPLC or spectroscopy grade) for all your buffers and solutions.

Experimental Protocol: Determining Optimal Probe Concentration

This protocol will help you find the ideal concentration range for your this compound probe, balancing signal strength with the risk of aggregation.

Materials:

  • 1 mM stock solution of this compound in DMSO.

  • Your optimized experimental buffer (e.g., PBS, HEPES at the ideal pH).

  • Fluorometer or fluorescence plate reader.

  • Black, clear-bottom 96-well microplates or cuvettes.

Procedure:

  • Prepare a Dilution Series: Create a serial dilution of your probe in the experimental buffer. A good starting range would be from 50 µM down to 0.1 µM. Also, include a buffer-only control (zero probe).

  • Incubation: Add the dilutions to your microplate or cuvettes and allow them to equilibrate at your experimental temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity of each concentration at the empirically determined optimal excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity as a function of the probe concentration.

    • Expected Result: Initially, the fluorescence should increase linearly with concentration. At higher concentrations, you may see the curve start to plateau or even decrease. This deviation from linearity indicates the onset of inner filter effects or self-quenching due to aggregation.

Workflow for Optimizing Probe Concentrationdot

G A Prepare Serial Dilution of Probe (e.g., 0.1 µM to 50 µM) B Measure Fluorescence Intensity at each concentration A->B C Plot Intensity vs. Concentration B->C D Identify Linear Range C->D E Observe Plateau or Decrease? (Indicates Self-Quenching) D->E F Select Optimal Concentration (Upper end of linear range) D->F E->F

References

Technical Support Center: Troubleshooting Side Reactions in 8-Aminoquinolin-3-ol Directed C-H Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Aminoquinolin-3-ol directed C-H arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these powerful C-C bond-forming reactions. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of homocoupling of my aryl halide starting material. What is causing this and how can I minimize it?

A1: Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions, including C-H arylations. This byproduct arises from the reaction of two molecules of the aryl halide with the palladium catalyst, leading to the formation of a biaryl compound derived from your coupling partner.

Root Causes:

  • Slow C-H Activation: If the rate of C-H activation of your this compound-containing substrate is slow, the concentration of the active Pd(0) species can build up. This Pd(0) can then undergo oxidative addition with two molecules of the aryl halide, leading to homocoupling.

  • High Catalyst Loading: While a sufficient catalyst loading is necessary, an excessively high concentration can increase the probability of side reactions like homocoupling.

  • Nature of the Aryl Halide: Electron-rich aryl halides can be more prone to homocoupling.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of homocoupling relative to the desired C-H activation. A systematic screen of temperatures (e.g., from 110 °C down to 80 °C in 10 °C increments) is recommended.[1]

  • Adjust Catalyst and Ligand Concentration: Carefully titrate the palladium catalyst loading. Start with the recommended loading (e.g., 5 mol%) and incrementally decrease it to find the optimal balance between reactivity and suppression of homocoupling.

  • Employ Additives: The addition of certain additives can modulate the catalytic cycle and suppress homocoupling. For instance, additives like pivalic acid (PivOH) can facilitate the C-H activation step, thereby reducing the lifetime of the Pd(0) species available for homocoupling.

  • Consider a Different Palladium Precursor: The choice of palladium precursor can influence the concentration of active Pd(0) in the reaction mixture. If you are using a Pd(0) source, switching to a Pd(II) precursor like Pd(OAc)₂ might be beneficial, as the initial reduction to Pd(0) is often a slower process.

Q2: My reaction is producing a mixture of mono- and di-arylated products. How can I improve the selectivity for the mono-arylated product?

A2: The formation of di-arylated products occurs when a second C-H bond on your substrate is functionalized. This is often a challenge when there are multiple accessible C-H bonds with similar reactivity.

Root Causes:

  • High Equivalence of Aryl Halide: Using a large excess of the aryl halide coupling partner increases the likelihood of a second arylation event occurring after the initial mono-arylation.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the complete consumption of the starting material can lead to the formation of the di-arylated byproduct.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second C-H activation.

Troubleshooting Steps:

  • Reduce the Equivalents of Aryl Halide: Carefully control the stoichiometry of your aryl halide. Start with a smaller excess (e.g., 1.5 equivalents) and monitor the reaction progress.

  • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of the mono- and di-arylated products. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Optimize Reaction Temperature: As with homocoupling, lowering the reaction temperature can often improve selectivity by favoring the more kinetically accessible mono-arylation pathway.[1]

  • Steric Hindrance: If possible, modifying the substrate to introduce steric bulk near the second C-H arylation site can disfavor the di-arylation reaction.

Q3: I am observing a byproduct with a mass corresponding to N-arylation of the 8-aminoquinoline directing group. Why is this happening and how can I prevent it?

A3: N-arylation is a potential side reaction where the aryl group is coupled to the nitrogen of the 8-aminoquinoline directing group instead of the target C-H bond. This is a type of Buchwald-Hartwig amination side reaction.

Root Causes:

  • Catalyst System: Some palladium catalyst systems, particularly those that are also active for C-N bond formation, can promote this side reaction.

  • Reaction Conditions: The choice of base and solvent can significantly influence the chemoselectivity between C-H arylation and N-arylation.

Troubleshooting Steps:

  • Ligand Modification: If you are using a supporting ligand, consider switching to one that is known to favor C-C bond formation over C-N bond formation.

  • Base and Solvent Screening: Perform a screen of different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) and solvents (e.g., toluene, dioxane, DMF). The polarity and coordinating ability of the solvent can influence the relative rates of the competing reaction pathways.

  • Protecting the Amine: While the 8-amino group is part of the directing group, in some cases, temporary protection might be a viable, albeit less ideal, strategy if other methods fail. However, this would require additional synthetic steps.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to identifying and resolving common side reactions.

Issue 1: Low or No Conversion to the Desired Product

Low conversion is a frustrating but common issue. Before investigating specific side reactions, it's crucial to ensure your primary reaction is set up for success.

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the palladium catalyst and the oxidant (e.g., AgOAc), are of high purity and have been stored correctly. Deactivated catalyst or degraded oxidant is a frequent cause of failed reactions.

  • Inert Atmosphere: C-H activation reactions are often sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Solvent Purity: Use dry, degassed solvents to avoid quenching the catalyst or introducing unwanted side reactions.

Systematic Optimization Protocol:

If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. The following protocol, adapted from established methods, provides a structured approach.[3][4]

Step 1: Temperature and Time Screening

  • Set up a series of small-scale reactions in parallel.

  • Vary the temperature in 10 °C increments (e.g., 80 °C, 90 °C, 100 °C, 110 °C).

  • For each temperature, take aliquots at different time points (e.g., 4h, 8h, 16h, 24h) and analyze by LC-MS to determine the optimal temperature and reaction time for product formation while minimizing byproduct formation.

Step 2: Solvent and Base Screening

  • Using the optimal temperature and time from Step 1, screen a panel of solvents and bases.

  • Refer to the table below for common choices.

  • Analyze the outcome of each combination by LC-MS to identify the conditions that provide the highest yield and selectivity.

Table 1: Common Solvents and Bases for Optimization

SolventBaseTypical Concentration (M)Notes
1,2-Dichloroethane (DCE)NaOAc0.1 - 0.5A common starting point, good for many substrates.[1][4]
TolueneK₂CO₃0.1 - 0.5Less polar alternative to DCE.
DioxaneCs₂CO₃0.1 - 0.5Often used for more challenging substrates.
t-Amyl alcoholK₃PO₄0.1 - 0.5A greener solvent option, can sometimes improve solubility.[5]
N,N-Dimethylformamide (DMF)KOAc0.1 - 0.5A polar aprotic solvent, can be beneficial but may also promote side reactions.

Step 3: Additive Screening

  • With the best solvent/base combination, investigate the effect of additives.

  • Common additives include carboxylic acids (e.g., pivalic acid) or their salts. These can act as proton shuttles and facilitate the C-H activation step.

  • Screen different loadings of the additive (e.g., 0.1, 0.2, 0.5 equivalents).

Issue 2: Identification and Mitigation of Specific Byproducts

Byproduct Analysis Protocol:

  • LC-MS Analysis: Run a crude sample of your reaction mixture on an LC-MS to identify the masses of the major components (starting material, product, and byproducts).

  • NMR Spectroscopy: If a significant byproduct is observed, attempt to isolate it via column chromatography for full characterization by ¹H and ¹³C NMR. This will provide structural information to identify the byproduct.[4]

  • Database Search: Use the determined mass and structural information to search chemical databases (e.g., SciFinder, Reaxys) for known side reactions that could lead to the observed byproduct.

Common Byproducts and Their Mitigation:

  • Homocoupled Aryl Halide:

    • Identification: Mass corresponding to two aryl groups from your aryl halide coupled together.

    • Mitigation: As described in FAQ Q1, optimize temperature, catalyst loading, and consider additives.

  • Di-arylated Product:

    • Identification: Mass corresponding to the addition of two aryl groups to your substrate.

    • Mitigation: As described in FAQ Q2, reduce the equivalents of aryl halide and monitor the reaction time closely.

  • N-arylated Product:

    • Identification: Mass identical to the desired product, but with different chromatographic and spectroscopic properties. 2D NMR (e.g., HMBC) can confirm the C-N connectivity.

    • Mitigation: As described in FAQ Q3, screen different ligands, bases, and solvents.

  • Degradation of the this compound Directing Group:

    • Identification: Observation of byproducts with masses corresponding to fragments of the directing group or the substrate without the directing group. The robust nature of the 8-aminoquinoline amide bond makes this less common during the C-H activation step itself, but it can occur under harsh conditions or during workup.[6]

    • Mitigation:

      • Use milder reaction conditions (lower temperature, weaker base).

      • Ensure the workup procedure is not overly acidic or basic.

      • If the directing group is being cleaved, consider alternative removal strategies post-reaction.

Visualizing the Process: Reaction Mechanisms and Workflows

Understanding the catalytic cycle and potential off-cycle pathways is key to rational troubleshooting.

Catalytic Cycle for Pd(II)/Pd(IV) C-H Arylation

The following diagram illustrates a commonly proposed Pd(II)/Pd(IV) catalytic cycle for 8-aminoquinoline-directed C-H arylation.

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle cluster_side_reactions Common Side Reactions A Pd(II) Precatalyst B Cyclometalated Pd(II) Intermediate A->B C-H Activation (Substrate + Base) C Pd(IV) Intermediate B->C Oxidative Addition (Aryl Halide) Diarylation Diarylation B->Diarylation Further Reaction N_Arylation N-Arylation B->N_Arylation Alternative Pathway D Arylated Product + Pd(II) C->D Reductive Elimination Homocoupling Homocoupling (Aryl-Aryl) C->Homocoupling Off-cycle D->A Catalyst Regeneration

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle and common off-cycle pathways.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address common issues in your C-H arylation reaction.

G Start Reaction Outcome Unsatisfactory Check_Purity Check Reagent Purity (Catalyst, Oxidant, Solvent) Start->Check_Purity Check_Inert Verify Inert Atmosphere Check_Purity->Check_Inert Analyze_Crude Analyze Crude Reaction Mixture (LC-MS, NMR) Check_Inert->Analyze_Crude Identify_Byproducts Identify Major Byproducts Analyze_Crude->Identify_Byproducts Low_Conversion Low Conversion? Identify_Byproducts->Low_Conversion Side_Reactions Specific Side Reactions? Low_Conversion->Side_Reactions No Optimize_Conditions Systematic Optimization: 1. Temperature & Time 2. Solvent & Base 3. Additives Low_Conversion->Optimize_Conditions Yes Mitigate_Homocoupling Address Homocoupling: - Lower Temperature - Adjust Catalyst Loading Side_Reactions->Mitigate_Homocoupling Homocoupling Mitigate_Diarylation Address Diarylation: - Reduce Aryl Halide eq. - Monitor Reaction Time Side_Reactions->Mitigate_Diarylation Diarylation Mitigate_N_Arylation Address N-Arylation: - Screen Ligands/Bases Side_Reactions->Mitigate_N_Arylation N-Arylation Success Improved Outcome Optimize_Conditions->Success Mitigate_Homocoupling->Success Mitigate_Diarylation->Success Mitigate_N_Arylation->Success

Caption: A logical workflow for troubleshooting C-H arylation reactions.

References

Technical Support Center: Navigating the Challenges of 8-Aminoquinoline Directing Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of the 8-aminoquinoline (AQ) directing group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this often-challenging synthetic step. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you overcome common hurdles and achieve successful deprotection of your target molecules.

The 8-aminoquinoline directing group is a powerful tool in transition metal-catalyzed C-H functionalization, enabling remarkable selectivity.[1][2] However, the very stability that makes it an excellent directing group also renders its removal a significant challenge.[3][4] This guide will walk you through the intricacies of AQ group removal, from understanding the underlying chemical principles to implementing robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the removal of the 8-aminoquinoline directing group.

Q1: Why is the 8-aminoquinoline directing group so difficult to remove?

A1: The primary reason for the difficulty in removing the 8-aminoquinoline directing group lies in the exceptional stability of the amide bond it forms with the substrate. This stability is a result of resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond.[3][5] This resonance stabilization makes the amide bond particularly resistant to cleavage, often requiring harsh reaction conditions to break.[3][6]

Q2: What are the most common methods for removing the AQ directing group?

A2: The most widely employed methods for cleaving the AQ group are solvolysis reactions under strongly acidic or basic conditions.[3][6] These methods directly attack the robust amide bond. Other notable strategies include oxidative deprotection, transamidation, and reductive cleavage, each offering advantages for specific substrates.[3]

Q3: My standard acidic or basic hydrolysis protocol is failing. What are my next steps?

A3: If you are experiencing low to no conversion with standard hydrolysis, it is likely due to either insufficient reaction conditions or steric hindrance around the amide bond.[3] Before abandoning hydrolysis, consider systematically increasing the harshness of your conditions. If these optimizations fail, transitioning to an alternative strategy like oxidative deprotection is a logical next step.[3][4] This method transforms the stable amide into a more reactive imide, which can be cleaved under milder conditions.[4][7]

Q4: Are there any "traceless" methods for AQ group removal?

A4: In certain synthetic contexts, the 8-aminoquinoline group can function as a "traceless" directing group, meaning it is removed in situ during the reaction sequence, thus avoiding a separate deprotection step.[6] This is not a general solution but is an elegant strategy in specific transformations, such as the copper-catalyzed disulfenylation of o-carboranes.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the removal of the 8-aminoquinoline directing group.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion - Insufficiently harsh conditions (temperature, acid/base concentration).- Steric hindrance around the amide bond.- Increase the concentration of the acid (e.g., concentrated HCl) or base (e.g., NaOH).- Elevate the reaction temperature, typically in the range of 100-130°C.[3]- Prolong the reaction time; these reactions can take anywhere from hours to several days.[3]- For sterically hindered substrates, consider switching to an oxidative deprotection protocol.[3]
Decomposition of Starting Material or Product - The harsh acidic or basic conditions are incompatible with other sensitive functional groups in your molecule.- Attempt a milder oxidative deprotection protocol, such as ozonolysis followed by treatment with a reducing agent and a nucleophile.[3][4]- Explore the possibility of enzymatic cleavage if a suitable enzyme is available for your substrate.[3]
Incomplete Reaction in Oxidative Deprotection - Inefficient conversion of the amide to the imide.- The nucleophile used for cleavage is not sufficiently reactive.- Carefully monitor the initial oxidation step (e.g., by TLC or LC-MS) to ensure complete formation of the imide intermediate.- Consider using a stronger nucleophile for the cleavage step. For example, if an alcohol is ineffective, an amine might be more successful.[3]
Side Reactions Observed - The directing group or other parts of the molecule are undergoing undesired reactions under the cleavage conditions.- For basic conditions, consider the possibility of epimerization at adjacent stereocenters.[5]- With oxidative conditions, ensure that other sensitive functional groups are adequately protected.- A thorough analysis of byproducts can help identify the problematic reaction pathway and guide the selection of a more appropriate removal method.[3]
Failure to Cleave AQ from Lactam Systems - The amide bond is part of a ring system, making it exceptionally resistant to cleavage.- Standard cleavage methods are often ineffective for these substrates.[3]- Novel or highly specialized cleavage strategies may need to be developed and tested for these challenging cases.

Experimental Protocols

The following are detailed, step-by-step methodologies for key 8-aminoquinoline directing group removal experiments.

Protocol 1: General Procedure for Acidic Hydrolysis

This protocol provides a general guideline and will likely require optimization for your specific substrate.

  • Dissolution: Dissolve the 8-aminoquinoline amide substrate in a suitable solvent such as water, dioxane, or an alcohol.[3]

  • Acid Addition: Add concentrated hydrochloric acid to the solution.[3]

  • Heating: Heat the reaction mixture to a temperature between 100-130°C.[3]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique like TLC or LC-MS. Be aware that reaction times can vary significantly.[3]

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature and then carefully neutralize the acid.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Purify the desired product using standard techniques such as column chromatography or recrystallization.

Protocol 2: Oxidative Deprotection via Ozonolysis

This protocol is based on the method developed by Maulide and co-workers and offers a milder alternative to harsh acidic or basic hydrolysis.[3][4]

  • Setup: Dissolve the 8-aminoquinoline amide in a mixture of CH₂Cl₂ and MeOH and cool the solution to -78°C.[3]

  • Ozonolysis: Bubble ozone through the solution until the starting material is completely consumed, as monitored by TLC.[3]

  • Quenching: Quench the reaction by adding dimethyl sulfide (DMS) and allow the mixture to warm to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Cleavage: Treat the resulting crude imide with a suitable nucleophile to cleave the imide and release the desired product. Examples of nucleophiles include aqueous ammonia for amides or sodium methoxide for esters.[3]

  • Purification: Purify the product using standard laboratory techniques.

Visualizing the Workflow

To aid in selecting the appropriate strategy, the following diagrams illustrate the decision-making process for troubleshooting 8-aminoquinoline directing group removal.

G start Start with Standard Acidic/Basic Hydrolysis check_conversion Is Conversion > 80%? start->check_conversion success Successful Removal Proceed to Purification check_conversion->success Yes troubleshoot Troubleshoot Hydrolysis check_conversion->troubleshoot No increase_harshness Increase Temp/Concentration/ Time troubleshoot->increase_harshness check_again Re-evaluate Conversion increase_harshness->check_again check_again->success Yes decomposition Is Decomposition Observed? check_again->decomposition No decomposition->troubleshoot No, still low conversion oxidative_deprotection Switch to Oxidative Deprotection Protocol decomposition->oxidative_deprotection Yes success_oxidative Successful Removal Proceed to Purification oxidative_deprotection->success_oxidative

Caption: A workflow for selecting and troubleshooting 8-aminoquinoline deprotection strategies.

G cluster_hydrolysis Hydrolysis Issues cluster_decomposition Decomposition Issues cluster_oxidative Oxidative Deprotection Issues no_conversion Low/No Conversion increase_temp Increase Temperature no_conversion->increase_temp increase_conc Increase Acid/Base Concentration no_conversion->increase_conc increase_time Increase Reaction Time no_conversion->increase_time decomposition Product/SM Decomposition switch_to_oxidative Switch to Oxidative Method decomposition->switch_to_oxidative incomplete_ox Incomplete Reaction monitor_imide Monitor Imide Formation incomplete_ox->monitor_imide stronger_nu Use Stronger Nucleophile incomplete_ox->stronger_nu

Caption: A decision tree for troubleshooting common issues in 8-aminoquinoline removal.

References

  • BenchChem. (2025). Technical Support Center: 8-Aminoquinoline Directing Group Removal. BenchChem.
  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411–8436. [Link]

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. ResearchGate. [Link]

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). Frontispiece: A Guide to Directing Group Removal: 8-Aminoquinoline. ResearchGate. [Link]

  • (2025). ChemInform Abstract: 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. ResearchGate. [Link]

  • Maulide, N., et al. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal, 22(47), 16805–16808. [Link]

  • (2021). Directing groups in synthesis and methodology. (In this review, DG=8-aminoquinoline.). ResearchGate. [Link]

  • (n.d.). Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. ChemRxiv. [Link]

  • (n.d.). Novabiochem®. Merck Millipore.
  • (2016). Bridging C−H Activation: Mild and Versatile Cleavage of the 8‐Aminoquinoline Directing Group. OUCI. [Link]

  • (n.d.).
  • (n.d.). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • (n.d.). Annulation based on 8-aminoquinoline assisted C–H activation: an emerging tool in N-heterocycle construction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (2025). Annulation based on the 8-aminoquinoline assisted C-H activation: an emerging tool in N-heterocycle construction. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 8-Aminoquinolin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Aminoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction: The Challenge of a Bifunctional Scaffold

This compound is a valuable building block in medicinal chemistry and materials science. Its structure contains two key functional groups: a nucleophilic aromatic amine at the 8-position and a phenolic hydroxyl group at the 3-position. This bifunctionality offers rich possibilities for derivatization but also presents a significant challenge: achieving chemoselectivity. The choice of solvent is paramount as it not only governs the solubility of reactants and reagents but also profoundly influences the relative reactivity of the amino and hydroxyl groups. This guide provides a framework for rationally selecting and optimizing solvent conditions to control your reaction's success.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider?

A1: this compound's reactivity is dominated by its two functional groups:

  • 8-Amino Group: A primary aromatic amine that is nucleophilic and can be readily acylated, alkylated, and used as a directing group in C-H activation chemistry.[1] The conjugate acid of the similar 8-aminoquinoline has a pKa of approximately 3.99, making it basic.[2]

  • 3-Hydroxyl Group: A phenolic hydroxyl group that is weakly acidic and can be deprotonated to form a highly nucleophilic phenoxide. It is susceptible to O-alkylation and O-acylation. Phenols typically have a pKa of around 10.

The molecule's aromatic core makes it sparingly soluble in water but soluble in many polar organic solvents.[3] Its amphoteric nature—having both a basic amine and an acidic phenol—means its solubility can be highly dependent on pH.

Q2: How do I choose a starting solvent for my this compound reaction?

A2: Your initial choice should be based on two main factors:

  • Solubility: Ensure all reactants are soluble at the reaction temperature. This compound is generally soluble in polar solvents like DMSO and ethanol.[3] For less polar reactants, a co-solvent system or a less polar solvent like THF or Dichloromethane (DCM) might be necessary. Always perform a small-scale solubility test before setting up a large-scale reaction.

  • Reaction Type: The nature of your intended transformation is critical.

    • For reactions where you need a highly reactive, bare nucleophile (like in many SN2 reactions), a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is often preferred. These solvents solvate cations well but leave anions (like a deprotonated amine or phenoxide) relatively free and highly reactive.

    • For reactions involving charged intermediates or requiring stabilization of a leaving group, a polar protic solvent (e.g., Ethanol, Methanol, Water) may be beneficial. However, be aware that these solvents can hydrogen-bond with your nucleophile, potentially reducing its reactivity.

Q3: What is the difference between protic and aprotic solvents, and why is it critical for my reaction's selectivity?

A3: The key difference lies in their ability to donate hydrogen bonds.

  • Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen). They can act as both hydrogen bond donors and acceptors.

  • Aprotic Solvents (e.g., DMF, DMSO, THF, acetonitrile, DCM) lack such a hydrogen atom and can typically only act as hydrogen bond acceptors.

This distinction is crucial for controlling the chemoselectivity of this compound. The more acidic phenolic hydroxyl group is more likely to engage in hydrogen bonding with protic solvents. This can sometimes be leveraged to "shield" the hydroxyl group and favor reactions at the amino group. Conversely, in a polar aprotic solvent, a strong base can deprotonate the more acidic phenol, making the resulting phenoxide the dominant nucleophile for subsequent reactions like O-alkylation.

Troubleshooting Guide

Problem: Poor Solubility of Starting Material (this compound)
  • Likely Cause: The chosen solvent has a polarity that is mismatched with the highly polar, hydrogen-bonding nature of this compound.

  • Solution Workflow:

    • Switch to a More Polar Aprotic Solvent: If your reaction chemistry allows, switch to a solvent with a higher polarity index, such as DMF or DMSO. These are excellent solvents for polar molecules.

    • Use a Co-Solvent System: If you are using a medium-polarity solvent like THF or DCM, consider adding a small percentage of a more polar solvent (e.g., 10% DMF or DMSO) to aid dissolution.

    • Increase Temperature: Gently warming the mixture can often increase solubility. Ensure the temperature is well below the boiling point of the solvent and does not cause decomposition of your reactants.

    • Consider pH Adjustment (for Protic Solvents): In a protic solvent, if the reaction conditions permit, adding a small amount of acid can protonate the amino group, forming a more soluble salt.[3] Conversely, a base can form the phenoxide, which may also have different solubility characteristics. Use this strategy with caution as it will fundamentally change the reactivity of the functional groups.

Problem: Low or No Product Yield
  • Likely Cause: Insufficient reactivity of the nucleophile (either the amino or hydroxyl group) due to solvent effects, or poor stability of the catalyst/reagents in the chosen solvent.

  • Solution Workflow:

G start Low Yield Observed solubility Step 1: Confirm Solubility Are all reactants fully dissolved at the reaction temperature? start->solubility solubility->start  No, address solubility first reagents Step 2: Check Reagent Stability & Activity Is the solvent known to be compatible with your catalyst/reagents? solubility->reagents  Yes reagents->start  No, choose a compatible solvent solvent_class Step 3: Switch Solvent Class (Aprotic vs. Protic) reagents->solvent_class  Yes aprotic If reaction requires a strong, free nucleophile, try a Polar Aprotic solvent (DMF, DMSO, MeCN). solvent_class->aprotic protic If reaction involves charged intermediates or protic species, consider a Polar Protic solvent (EtOH, IPA). solvent_class->protic temp Step 4: Optimize Temperature Systematically screen temperatures (e.g., RT, 50°C, 80°C). aprotic->temp protic->temp success Success: Improved Yield temp->success

Caption: Troubleshooting workflow for low reaction yields.

Problem: Lack of Chemoselectivity (Reaction at the Wrong Site)

This is the most common issue with bifunctional molecules like this compound. The key is to modulate the relative nucleophilicity of the amino and hydroxyl groups.

Scenario A: You want to react at the 8-AMINO group but get 3-HYDROXYL reaction.
  • Likely Cause: The reaction conditions (especially the presence of base) are deprotonating the more acidic hydroxyl group, creating a highly reactive phenoxide that outcompetes the neutral amino group.

  • Solutions:

    • Protect the Hydroxyl Group: This is the most robust strategy. Convert the -OH group into a stable ether (e.g., Benzyl ether) or a silyl ether. After performing the desired reaction on the amino group, the protecting group can be removed. The use of protecting groups is a standard strategy for managing multifunctional quinolines.[4][5][6]

    • Run the Reaction Under Neutral or Acidic Conditions: Avoid using a base. Many acylations of amines can proceed without an external base or with a non-nucleophilic scavenger base.

    • Use a Protic Solvent: Solvents like ethanol can hydrogen-bond with the hydroxyl group, reducing its availability and nucleophilicity relative to the amino group.

    • Leverage Coupling Reagents: For acylation, conditions using coupling agents like EDCI in the presence of DMAP have been shown to favor O-acylation on a similar 2-amino-8-quinolinol scaffold, implying that avoiding these specific conditions might favor N-acylation.[7][8][9]

Scenario B: You want to react at the 3-HYDROXYL group but get 8-AMINO reaction.
  • Likely Cause: The amino group is inherently more nucleophilic than the neutral hydroxyl group under neutral or acidic conditions.

  • Solutions:

    • Use a Strong Base in a Polar Aprotic Solvent: Add a strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)) in a solvent like THF or DMF. This will selectively deprotonate the phenol to form the much more nucleophilic phenoxide anion, which will readily undergo O-alkylation or O-acylation. Studies on the related 2-amino-8-quinolinol show that using a base like t-BuOK can effectively generate the anionic nucleophile needed for selective reactions.[9]

    • Protect the Amino Group: Convert the amine into a carbamate (e.g., Boc or Cbz). These groups are stable under a wide range of conditions and effectively "turn off" the amine's nucleophilicity. After reacting at the hydroxyl group, the carbamate can be easily removed under acidic or hydrogenolysis conditions, respectively.

    • Choose O-Selective Reagents: As demonstrated with a similar scaffold, using coupling agents like EDCI/DMAP can selectively drive acylation towards the hydroxyl group.[7][8][9]

G cluster_0 Desired N-Acylation cluster_1 Desired O-Alkylation N_Start This compound Protect_OH 1. Protect -OH (e.g., BnBr, K2CO3 in DMF) N_Start->Protect_OH N_Acylate 2. N-Acylate (e.g., Acyl Chloride, Et3N in DCM) Protect_OH->N_Acylate Deprotect_OH 3. Deprotect -OH (e.g., H2, Pd/C in EtOH) N_Acylate->Deprotect_OH N_Product N-Acylated Product Deprotect_OH->N_Product O_Start This compound Deprotonate 1. Deprotonate -OH (e.g., NaH in THF) O_Start->Deprotonate O_Alkylate 2. O-Alkylate (e.g., Alkyl Halide) Deprotonate->O_Alkylate O_Product O-Alkylated Product O_Alkylate->O_Product

Caption: Chemoselectivity strategies for N- vs. O-functionalization.

Data & Protocols

Table 1: Properties of Common Solvents for Consideration
SolventDielectric Constant (ε)Polarity IndexTypeBoiling Point (°C)Key Considerations for this compound
Water 80.110.2Polar Protic100Good for salt forms; poor solubility for neutral form.[3]
DMSO 46.77.2Polar Aprotic189Excellent solubility for polar compounds; high boiling point can make removal difficult.[3]
Acetonitrile (MeCN) 37.55.8Polar Aprotic82Good general-purpose polar aprotic solvent; often used in coupling reactions.[9]
DMF 36.76.4Polar Aprotic153Excellent solubility properties, similar to DMSO but with a lower boiling point.
Methanol (MeOH) 32.75.1Polar Protic65Good solubility; can interfere with nucleophiles via H-bonding.
Ethanol (EtOH) 24.64.3Polar Protic78Good solubility; common choice for reactions where H-bonding is tolerated or desired.[3]
THF 7.64.0Polar Aprotic66Good for reactions with organometallics; moderate polarity may require co-solvents.
DCM 9.13.1Polar Aprotic40Lower polarity, useful for less polar reactants; may have limited solubility for this compound.
Experimental Protocol 1: General Procedure for Solvent Screening

This protocol allows for the rapid and efficient determination of an optimal solvent for a new reaction.

  • Preparation: In 8 separate, small reaction vials (e.g., 1 mL microwave vials), add this compound (1.0 eq) and your reaction partner (1.1 eq). Add a small magnetic stir bar to each.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent from Table 1 (e.g., DMSO, DMF, MeCN, EtOH, THF, DCM, Toluene, and a 1:1 mixture like THF:EtOH).

  • Reagent Addition: Add your catalyst and/or other reagents to each vial. Ensure additions are consistent across all vials.

  • Reaction: Seal the vials and place them in a parallel synthesis block or oil bath set to the desired temperature. Stir for a set amount of time (e.g., 4 hours).

  • Analysis: After cooling, take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., methanol or acetonitrile) and analyze by LC-MS or TLC to determine the relative conversion to the desired product.

  • Selection: Choose the solvent that provides the highest conversion and cleanest reaction profile for further optimization on a larger scale.

Experimental Protocol 2: Chemoselective O-Alkylation of this compound

This protocol is designed to favor reaction at the 3-hydroxyl position by forming the more reactive phenoxide.

  • Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to the flask to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

References

  • PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Amino-3-quinolinol. National Center for Biotechnology Information. [Link]

  • Jin, C., Zhu, R., Sun, B., & Yu, C. (2019). Visible-Light-Induced Remote C−H Difluoroalkylation of 8-Aminoquinolines via Debrominative Coupling with Functionalized Difluoromethyl Bromides. Asian Journal of Organic Chemistry.
  • Park, Y., Fei, X., Yuan, Y., Lee, S., Hur, J., Park, S. J., Jung, J.-K., & Seo, S.-Y. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(66), 41954–41961. [Link]

  • Johansson, H., Sjöberg, P. J. R., & Larhed, M. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(15), 10183–10191. [Link]

  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593–599.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Wikipedia. 8-Aminoquinoline. [Link]

  • Solubility of Things. 8-Aminoquinoline. [Link]

  • ResearchGate. 2-Amino-8-quinolinol (1) and its acyl derivatives. [Link]

  • RSC Publishing. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. [Link]

  • RSC Publishing. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. [Link]

  • National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Elsevier. Reaxys. [Link]

Sources

Validation & Comparative

A Tale of Two Quinoline Scaffolds: A Comparative Guide to 8-Hydroxyquinoline and 8-Aminoquinolin-3-ol as Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the rigid, bicyclic framework of quinoline has been a foundational scaffold in the development of fluorescent chemosensors. Its inherent photophysical properties, coupled with the ability to introduce diverse functional groups, have made it a workhorse for researchers in fields ranging from environmental monitoring to cellular imaging. Among the plethora of quinoline derivatives, 8-hydroxyquinoline (8-HQ) has long reigned as a benchmark for fluorescent metal ion sensing. However, the exploration of multifunctionalized quinolines, such as the lesser-known 8-Aminoquinolin-3-ol, prompts a critical evaluation of how subtle structural modifications can dramatically influence sensor performance.

This guide provides an in-depth comparison of the well-established 8-hydroxyquinoline with the prospective, yet largely uncharacterized, this compound as fluorescent sensors. Due to the limited experimental data on this compound, this comparison will leverage the extensive research on 8-aminoquinoline derivatives to project its potential sensing capabilities. We will delve into the underlying sensing mechanisms, compare their performance based on available experimental data and theoretical considerations, and provide actionable experimental protocols for their application.

The Contenders: A Structural Overview

At first glance, 8-hydroxyquinoline and this compound share the same fundamental quinoline core. However, the nature and position of their functional groups are key determinants of their electronic properties and, consequently, their performance as sensors.

8-Hydroxyquinoline (8-HQ): The Established Standard

8-Hydroxyquinoline is a commercially available, extensively studied compound.[1][2] Its structure features a hydroxyl group at the 8-position, in close proximity to the quinoline nitrogen. This arrangement creates a bidentate chelation site, ideal for coordinating with a wide range of metal ions.[2][3]

This compound: The Multifunctional Challenger

This compound, while cataloged (PubChem CID: 53845163), remains a molecule of theoretical interest with a scarcity of published experimental data. Its structure is distinguished by an amino group at the 8-position and a hydroxyl group at the 3-position. This arrangement presents multiple potential coordination sites and introduces different electronic influences on the quinoline ring compared to 8-HQ.

Sensing Mechanism: A Dance of Chelation and Fluorescence

The primary mechanism by which both 8-hydroxyquinoline and many 8-aminoquinoline derivatives function as "turn-on" fluorescent sensors is Chelation-Enhanced Fluorescence (CHEF) . In their free, unbound state, these molecules often exhibit weak fluorescence. This is due to non-radiative decay pathways, such as photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT), which quench their fluorescence.[4]

Upon chelation with a metal ion, the molecule's conformation becomes more rigid, which can inhibit vibrational and rotational modes of non-radiative decay. Furthermore, the binding of the metal ion alters the electronic structure of the molecule, often suppressing PET and ESIPT processes. This leads to a significant enhancement of the fluorescence quantum yield, resulting in a "turn-on" signal that can be readily measured.

CHEF_Mechanism cluster_free Free Sensor cluster_bound Metal-Bound Sensor Free_Sensor Sensor (Low Fluorescence) Non_Radiative Non-Radiative Decay (PET, ESIPT, Vibrations) Free_Sensor->Non_Radiative Quenching Bound_Sensor Sensor-Metal Complex (High Fluorescence) Free_Sensor->Bound_Sensor + Metal Ion (Chelation) Excitation Photon (hν) Excitation->Free_Sensor Radiative Fluorescence Emission Bound_Sensor->Radiative Emission Excitation2 Photon (hν) Excitation2->Bound_Sensor Metal_Ion Metal Ion

Figure 1: Generalized Chelation-Enhanced Fluorescence (CHEF) mechanism.

For 8-hydroxyquinoline, chelation typically involves the deprotonated hydroxyl group and the quinoline nitrogen, forming a stable 5-membered ring with the metal ion. In the case of 8-aminoquinoline derivatives, the amino group and the quinoline nitrogen act as the coordination sites.

Figure 2: Chelation of a metal ion (Mⁿ⁺) by 8-hydroxyquinoline (left) and a derivative of 8-aminoquinoline (right).

Performance Comparison: A Data-Driven Analysis

The true measure of a sensor lies in its performance metrics. Here, we compare 8-hydroxyquinoline with representative 8-aminoquinoline derivatives based on published experimental data. The projected properties for this compound are based on theoretical considerations of the electronic effects of its substituents.

Parameter8-Hydroxyquinoline8-Aminoquinoline DerivativesThis compound (Projected)
Target Analytes Broad range, notably Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺[5][6]Primarily Zn²⁺, Cu²⁺[7][8]Potentially broad range, with possible enhanced selectivity due to multiple coordination sites.
Detection Limit (LOD) For Al³⁺: ~10⁻⁷ - 10⁻⁸ M[7][9]. For Zn²⁺: ~0.125 µg/ml[10]For Zn²⁺: ~10⁻⁷ - 10⁻⁸ M[11][12]Potentially in the nanomolar range, depending on the target ion and the specific chelation mode.
Binding Constant (Kₐ) For Al³⁺: ~2.5 x 10³ M⁻¹[7]For Zn²⁺: ~2.16 x 10³ M⁻¹ for a benzimidazole derivative[11]Likely to exhibit strong binding, with the value being highly dependent on the coordinated metal ion.
Selectivity Moderate; can be tuned by derivatization. Often shows response to multiple ions.[13]Generally good selectivity for Zn²⁺ and Cu²⁺ over other ions.[11][14]The presence of both amino and hydroxyl groups could lead to unique selectivity profiles, potentially allowing for ratiometric sensing.
Response Mechanism Primarily "turn-on" CHEF.[4]Primarily "turn-on" CHEF, sometimes with spectral shifts.[7][8]Likely "turn-on" CHEF, with a high probability of significant solvatochromic and ion-dependent spectral shifts.
Quantum Yield (Φ) Low for free ligand, significantly enhanced upon chelation.Low for free ligand, with notable enhancement upon binding to target ions.[8]Expected to be low in the free state and significantly enhanced upon metal chelation.

Experimental Protocols: Putting Theory into Practice

The following protocols provide a starting point for utilizing these quinoline-based sensors in a research setting.

Protocol 1: General Procedure for Metal Ion Sensing with 8-Hydroxyquinoline

This protocol outlines a typical fluorescence titration experiment to determine the response of 8-HQ to a metal ion.

Protocol_8HQ start Start prep_stock Prepare Stock Solutions: 1. 8-HQ in Ethanol (e.g., 1 mM) 2. Metal Salt in Water (e.g., 10 mM) 3. Buffer Solution (e.g., HEPES, pH 7.4) start->prep_stock prep_samples Prepare a series of samples in cuvettes. Each contains: - Fixed concentration of 8-HQ (e.g., 10 µM) - Buffer - Increasing concentrations of the metal ion prep_stock->prep_samples measure Measure the fluorescence spectrum of each sample. - Determine optimal excitation wavelength (λex). - Record emission spectra (e.g., 400-700 nm). prep_samples->measure analyze Analyze the data: - Plot fluorescence intensity vs. metal ion concentration. - Determine the detection limit (LOD). - Perform a Job's plot to determine stoichiometry. - Calculate the binding constant (Ka). measure->analyze end End analyze->end

Figure 3: Workflow for metal ion sensing using 8-Hydroxyquinoline.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of 8-hydroxyquinoline in ethanol.

    • Prepare a 10 mM stock solution of the metal salt of interest (e.g., AlCl₃, ZnCl₂) in deionized water.

    • Prepare a buffer solution appropriate for the desired experimental conditions (e.g., 10 mM HEPES, pH 7.4).

  • Fluorescence Titration:

    • In a series of fluorescence cuvettes, add a fixed amount of the 8-HQ stock solution to achieve a final concentration of 10 µM in the desired final volume (e.g., 2 mL).

    • Add the appropriate amount of buffer to each cuvette.

    • Add incrementally increasing volumes of the metal ion stock solution to each cuvette to achieve a range of final concentrations (e.g., 0 to 50 µM).

    • Bring each cuvette to the final volume with the appropriate solvent (e.g., a water/ethanol mixture).

  • Spectroscopic Measurements:

    • Determine the optimal excitation wavelength for the 8-HQ-metal complex by acquiring an excitation spectrum while monitoring the emission at an estimated peak.

    • For each sample, record the fluorescence emission spectrum using the determined optimal excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.

    • To determine the binding stoichiometry, perform a Job's plot analysis.

    • Calculate the binding constant (Kₐ) by fitting the titration data to a suitable binding isotherm model (e.g., Benesi-Hildebrand).

Protocol 2: A General Approach for Screening 8-Aminoquinoline Derivatives

Given the diversity of 8-aminoquinoline derivatives, this protocol provides a general framework for their initial screening as fluorescent sensors.

  • Synthesis and Purification: Synthesize the 8-aminoquinoline derivative of interest using established synthetic routes.[8][12] Purify the compound to a high degree to avoid interference from fluorescent impurities.

  • Solvatochromism Study: Dissolve the compound in a range of solvents with varying polarities and measure the absorption and emission spectra to assess its photophysical properties and sensitivity to the environment.

  • Initial Metal Ion Screening:

    • Prepare a solution of the sensor in a suitable solvent system (e.g., methanol or a buffered aqueous solution).

    • In a 96-well plate, add the sensor solution to each well.

    • Add a panel of different metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺, Cd²⁺, Hg²⁺, etc.) to different wells at a fixed concentration (e.g., 10 equivalents relative to the sensor).

    • Measure the fluorescence intensity of each well using a plate reader to identify potential "hits" that show a significant change in fluorescence.

  • Detailed Titration Studies: For the metal ions that showed a response in the initial screening, perform detailed fluorescence titration experiments as described in Protocol 1 to quantify the sensor's performance.

Concluding Remarks for the Practicing Scientist

8-Hydroxyquinoline remains a robust and reliable fluorescent sensor for a variety of metal ions, backed by a vast body of literature and well-established protocols. Its broad reactivity, while a potential drawback in terms of selectivity, also makes it a versatile tool for initial screening and quantitative analysis in well-defined systems.

The family of 8-aminoquinoline derivatives, on the other hand, represents a frontier in fluorescent sensor development. The available data suggests that the amino group can impart greater selectivity, particularly for ions like Zn²⁺ and Cu²⁺, and opens up avenues for creating ratiometric sensors through further functionalization.

While this compound itself is an unexplored entity, its structure is intriguing. The presence of both an electron-donating amino group at the 8-position and a hydroxyl group at the 3-position is expected to create a unique electronic environment. This could lead to novel photophysical properties, including a large Stokes shift and potentially unique selectivity profiles for metal ions. The synthesis and characterization of this compound and its evaluation as a fluorescent sensor would be a valuable contribution to the field, potentially unlocking new capabilities in the ongoing quest for more sensitive and selective analytical tools. Researchers are encouraged to explore this and other multifunctionalized quinoline scaffolds to push the boundaries of fluorescent sensing technology.

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  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. PubMed Central.

  • 1,8-Naphthyridine and 8-hydroxyquinoline modified Rhodamine B derivatives: “Turn-on” fluorescent and colorimetric sensors for Al3+ and Cu2+. ResearchGate.

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Publications.

  • 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells. PubMed.

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A Comparative Analysis of the Fluorescence of 8-Aminoquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. Among the plethora of available fluorophores, 8-aminoquinoline and its derivatives represent a versatile class of compounds with tunable photophysical properties and a wide range of applications, from metal ion sensing to cellular imaging. This guide provides an in-depth comparative analysis of the fluorescence of various 8-aminoquinoline derivatives, supported by experimental data and detailed protocols to empower you in your research endeavors.

The 8-Aminoquinoline Scaffold: A Foundation for Diverse Fluorescence

The 8-aminoquinoline core structure is a robust platform for the design of fluorescent probes.[1] Its inherent fluorescence can be modulated by the introduction of various substituents, leading to a diverse library of compounds with tailored excitation and emission characteristics, quantum yields, and environmental sensitivities. The nitrogen atom of the amino group and the quinoline ring's nitrogen atom can act as coordination sites for metal ions, often resulting in significant changes in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[2]

The Influence of Substituents on Photophysical Properties

The nature and position of substituents on the 8-aminoquinoline ring play a pivotal role in determining the molecule's fluorescence profile. Electron-donating groups, such as methoxy (-OCH₃) and amino (-NH₂), generally lead to a red-shift in the emission spectrum (bathochromic shift), while electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), can cause a blue-shift (hypsochromic shift).[2] This is due to their influence on the intramolecular charge transfer (ICT) character of the excited state.[3]

For instance, the introduction of a p-toluenesulfonamido group at the 8-amino position, as seen in 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), is a well-known strategy to create effective zinc sensors.[3] The binding of Zn²⁺ to TSQ restricts intramolecular rotation and enhances fluorescence emission.[3]

Comparative Analysis of 8-Aminoquinoline Derivatives

To facilitate the selection of an appropriate 8-aminoquinoline derivative for your specific application, the following table summarizes the key photophysical properties of a selection of these compounds.

DerivativeExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent/ConditionsReference(s)
8-Aminoquinoline (AQ)~340~450~110LowEthanol[1]
6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)360490130-In the presence of Zn²⁺[3]
QZ1 (Fluorescein-8-aminoquinoline conjugate)499 (free), 489 (Zn²⁺ bound)51819 (free), 29 (Zn²⁺ bound)High (in presence of Zn²⁺)Aqueous Buffer[4]
QZ2 (Fluorescein-bis(8-aminoquinoline) conjugate)499 (free), 489 (Zn²⁺ bound)51819 (free), 29 (Zn²⁺ bound)0.70 (in presence of Zn²⁺)Aqueous Buffer[4]
(E)-2-{2-[5-(phenylethynyl)thiophen-2-yl]ethenyl}quinolin-8-ol----Dichloromethane[1]
Quinolin-8-yl benzoate---Lower than 8-hydroxyquinolineAcetonitrile[5]
8-Octyloxyquinoline---Higher than 8-methoxyquinolineAcetonitrile[5]

Note: The photophysical properties of fluorescent molecules can be highly dependent on the solvent and other environmental factors. The data presented here is for comparative purposes and was extracted from the cited literature.

Factors Influencing Fluorescence: A Deeper Dive

The fluorescence emission of 8-aminoquinoline derivatives is not solely dictated by their chemical structure but is also profoundly influenced by their immediate environment.

Solvent Polarity

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a common feature of many 8-aminoquinoline derivatives.[6] Generally, an increase in solvent polarity can lead to a red-shift in the emission spectrum due to the stabilization of the more polar excited state.[5]

pH

The protonation state of the quinoline and amino nitrogens can significantly affect the fluorescence properties. Changes in pH can alter the absorption and emission spectra, as well as the quantum yield. Therefore, it is crucial to control the pH of the experimental medium when working with these compounds.

Metal Ion Chelation

As previously mentioned, the ability of 8-aminoquinoline derivatives to chelate metal ions is one of their most exploited properties. The binding of a metal ion can have several effects:

  • Increased Rigidity: Chelation restricts intramolecular vibrations and rotations, which are non-radiative decay pathways, thus enhancing fluorescence intensity.[2]

  • Modulation of ICT: Metal ion binding can alter the electron density distribution within the molecule, affecting the ICT process and leading to shifts in the emission wavelength.[3]

  • Inhibition of Photoinduced Electron Transfer (PET): In some designs, a quenching group is held in proximity to the fluorophore. Upon metal binding, the quencher's ability to accept an electron from the excited fluorophore is diminished, leading to a "turn-on" fluorescence response.[4]

Sources

A Comparative Guide to the Validation of 8-Aminoquinolin-3-ol Based Fluorogenic Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for sensitive and robust methods to quantify enzyme activity, fluorogenic assays have become indispensable tools in drug discovery and diagnostics. The choice of the fluorogenic leaving group is critical to the performance of these assays. This guide provides an in-depth validation framework for enzyme assays based on the 8-Aminoquinolin-3-ol (8-AQ-3-ol) scaffold, a promising but less documented fluorophore. As a direct comparison, we will validate a hypothetical 8-AQ-3-ol-based assay for Prolyl Endopeptidase (PREP) against established methods utilizing 7-amino-4-methylcoumarin (AMC) and colorimetric p-nitroanilide (pNA) substrates.

The Principle of Fluorogenic Enzyme Assays

Fluorogenic enzyme assays rely on a substrate that is initially non-fluorescent or has very low fluorescence. The substrate consists of a recognition sequence for the target enzyme, linked to a fluorophore via a bond that is cleaved by the enzyme. Upon enzymatic cleavage, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.[1]

The 8-aminoquinoline scaffold and its derivatives are known to exhibit fluorescence, often enhanced upon chelation with metal ions or when their molecular structure is altered.[2][3] In the context of an enzyme assay, a substrate like Z-Gly-Pro-8-aminoquinolin-3-ol would be designed such that the fluorescence of the this compound leaving group is quenched when it is part of the larger substrate molecule. Enzymatic cleavage of the amide bond between the proline residue and the amino group of this compound would release the fluorophore, leading to a measurable increase in fluorescence.

Assay Validation: A Framework Based on ICH Q2(R1)

The validation of an analytical method is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[4][5][6][7]

Key Validation Parameters:
  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For an enzyme assay, this means ensuring that the signal is generated only by the target enzyme and not by other enzymes or compounds in the sample.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. In an enzyme assay, this relates to the enzyme concentration and the reaction rate.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Validation of Prolyl Endopeptidase (PREP) Assays

Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[8][9] It is a target for drug development in various neurological and inflammatory disorders. We will compare three different assay formats for measuring PREP activity.

Experimental Workflows

Below is a generalized workflow for the three comparative assays.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis prep_reagents Prepare Assay Buffer, Enzyme Solution, Substrate Stock prep_plate Pipette Enzyme and Buffer to Microplate prep_reagents->prep_plate Dispense initiate Initiate Reaction by Adding Substrate prep_plate->initiate Start Reaction incubate Incubate at 37°C initiate->incubate detect Measure Signal (Fluorescence or Absorbance) incubate->detect Kinetic Read plot Plot Signal vs. Time detect->plot calculate Calculate Initial Velocity (V₀) plot->calculate determine Determine Enzyme Activity calculate->determine

Caption: Generalized workflow for enzyme activity assays.

Mechanism of Signal Generation

G cluster_0 8-AQ-3-ol Assay cluster_1 AMC Assay cluster_2 pNA Assay S1 Z-Gly-Pro-NH-8-AQ-3-ol (Non-fluorescent) P1 Z-Gly-Pro + 8-AQ-3-ol (Fluorescent) S1->P1 PREP S2 Z-Gly-Pro-AMC (Low fluorescence) P2 Z-Gly-Pro + AMC (Highly fluorescent) S2->P2 PREP S3 Z-Gly-Pro-pNA (Colorless) P3 Z-Gly-Pro + pNA (Yellow) S3->P3 PREP

Caption: Signal generation in different PREP assays.

Experimental Protocols

Hypothetical this compound (8-AQ-3-ol) Based PREP Assay

This protocol is a projection based on the principles of fluorogenic assays and the known properties of quinoline derivatives.

a. Materials:

  • Recombinant Human Prolyl Endopeptidase (PREP)

  • Substrate: Z-Gly-Pro-8-aminoquinolin-3-ol

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~510 nm - hypothetical wavelengths based on related compounds)

b. Procedure:

  • Prepare a stock solution of the Z-Gly-Pro-8-aminoquinolin-3-ol substrate in DMSO.

  • Prepare serial dilutions of PREP in Assay Buffer.

  • To each well of the microplate, add 50 µL of the PREP dilution. Include a buffer-only control (blank).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Prepare the substrate working solution by diluting the stock in Assay Buffer to the desired final concentration.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30 minutes.

7-Amino-4-methylcoumarin (AMC) Based PREP Assay

This protocol is based on established methods for measuring PREP activity.[10][11]

a. Materials:

  • Recombinant Human Prolyl Endopeptidase (PREP)

  • Substrate: Z-Gly-Pro-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

b. Procedure:

  • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.

  • Prepare serial dilutions of PREP in Assay Buffer.

  • To each well of the microplate, add 50 µL of the PREP dilution. Include a buffer-only control.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Prepare the substrate working solution by diluting the stock in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Measure the fluorescence intensity kinetically as described for the 8-AQ-3-ol assay.

p-Nitroanilide (pNA) Based Colorimetric PREP Assay

This is a classic colorimetric method for protease activity.[12][13]

a. Materials:

  • Recombinant Human Prolyl Endopeptidase (PREP)

  • Substrate: Z-Gly-Pro-pNA

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • 96-well clear microplate

  • Absorbance microplate reader (405-410 nm)

b. Procedure:

  • Prepare a stock solution of Z-Gly-Pro-pNA in DMSO.

  • Prepare serial dilutions of PREP in Assay Buffer.

  • To each well of the microplate, add 50 µL of the PREP dilution. Include a buffer-only control.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Prepare the substrate working solution by diluting the stock in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Measure the absorbance at 405 nm every minute for 30-60 minutes.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three assay types. The values for the 8-AQ-3-ol assay are hypothetical and based on anticipated improvements over existing technologies, while the data for AMC and pNA assays are representative of what is found in the literature.

Parameter8-AQ-3-ol Assay (Hypothetical)AMC Assay[10][14]pNA Assay[12][13]
Principle FluorescenceFluorescenceColorimetric
Sensitivity (LOD) High (pM range)High (pM to nM range)Moderate (nM to µM range)
Linear Range WideWideNarrower
Throughput HighHighHigh
Interference Compound fluorescence, quenchingCompound fluorescence, quenchingCompound absorbance at 405 nm
Cost Potentially highModerate to highLow
Z'-factor > 0.7> 0.6> 0.5
Advantages Potentially higher quantum yield and better photostability than AMC.High sensitivity, well-established.Inexpensive, simple instrumentation.
Disadvantages Limited commercial availability and characterization.Susceptible to light, potential for compound interference.Lower sensitivity, potential for compound interference.

Discussion and Conclusion

The validation of any enzyme assay is critical to ensure the reliability and reproducibility of the data generated. This guide provides a framework for the validation of this compound based assays, using a direct comparison with established methods for Prolyl Endopeptidase.

The hypothetical 8-AQ-3-ol assay is positioned as a potentially high-performance method, leveraging the favorable photophysical properties that are often associated with quinoline-based fluorophores. Its main drawback is the current lack of commercial availability and extensive published data.

The AMC-based assay remains the gold standard for high-sensitivity, high-throughput screening of PREP activity.[15] Its validation parameters are well-understood, and a wide range of substrates are commercially available. However, researchers must be mindful of potential interference from fluorescent compounds and the photolability of the AMC fluorophore.

The pNA-based colorimetric assay is a cost-effective and straightforward method suitable for many applications. Its lower sensitivity compared to fluorogenic methods may be a limiting factor when working with low enzyme concentrations or for detecting weak inhibitors.

Recommendation: For researchers developing novel enzyme assays, the principles outlined in the ICH Q2(R1) guidelines are paramount.[4][5][6][7] When considering a new fluorophore like this compound, a rigorous side-by-side comparison with established methods, as detailed in this guide, is essential to fully characterize its performance and determine its suitability for the intended application. The choice of assay will ultimately depend on the specific requirements of the experiment, including the need for sensitivity, throughput, and cost-effectiveness.

References

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A Comparative Analysis of 8-Aminoquinolin-3-ol and Primaquine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimalarial drug discovery, the 8-aminoquinoline scaffold remains a cornerstone for targeting the persistent liver stages of Plasmodium vivax and P. ovale. Primaquine, the prototypical 8-aminoquinoline, has been a clinical mainstay for decades, yet its therapeutic window is narrowed by metabolic liabilities and potential for hemolytic toxicity. This guide provides a comparative analysis of 8-Aminoquinolin-3-ol, a structural analog of primaquine, to offer a forward-looking perspective for researchers in the field.

While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationships (SAR) within the 8-aminoquinoline class to extrapolate and frame a scientifically grounded comparison with primaquine. We will delve into the known biological activities of primaquine, its mechanism of action, and its metabolic fate, and then project how the substitution of the 6-methoxy group with a 3-hydroxyl moiety might influence these properties.

Primaquine: The Established Benchmark

Primaquine is an essential tool in the fight against relapsing malaria.[1] Its primary therapeutic value lies in its ability to eradicate hypnozoites, the dormant liver-stage parasites that are responsible for recurrent malarial episodes.[1] However, primaquine's efficacy is intrinsically linked to its metabolic activation and is accompanied by a significant risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][3]

Mechanism of Action

The prevailing understanding is that primaquine itself is a prodrug. Its antimalarial activity is dependent on metabolic activation by host enzymes, primarily cytochrome P450 2D6 (CYP2D6).[3][4] This bioactivation generates reactive metabolites, likely quinone-imine species, which are thought to exert their parasiticidal effects through the generation of reactive oxygen species (ROS).[2][4] This oxidative stress is believed to disrupt essential parasite cellular processes, leading to its elimination.

Metabolic Profile and Toxicity

Primaquine undergoes extensive metabolism, with the formation of numerous metabolites.[2] The generation of redox-active metabolites is crucial for its therapeutic effect but is also implicated in its primary toxicity: hemolytic anemia in G6PD-deficient individuals.[3][5][6] G6PD is a critical enzyme in the pentose phosphate pathway, which protects erythrocytes from oxidative damage. In its absence, red blood cells are highly susceptible to the oxidative assault initiated by primaquine's metabolites.

This compound: A Hypothetical Profile Based on Structure-Activity Relationships

The defining structural difference between primaquine and this compound is the position and nature of the oxygen-containing substituent on the quinoline ring: a 6-methoxy group in primaquine versus a 3-hydroxyl group in this compound. This seemingly minor alteration can have profound implications for the compound's physicochemical properties, metabolism, and ultimately, its biological activity and safety profile.

Based on general principles of medicinal chemistry and the known SAR of 8-aminoquinolines, we can hypothesize the following:

  • Metabolic Activation: The presence of a hydroxyl group on the quinoline ring could provide an alternative site for metabolic modification, potentially altering the metabolic pathway and the profile of reactive metabolites generated. It is plausible that this compound may be a substrate for different CYP450 isoforms or may undergo more rapid phase II conjugation reactions (e.g., glucuronidation or sulfation) at the 3-hydroxyl position. This could, in turn, influence the balance between therapeutic efficacy and toxicity.

  • Reactive Oxygen Species (ROS) Production: The capacity of 8-aminoquinolines to generate ROS is a key aspect of their antimalarial activity.[4] The electronic properties of the quinoline ring are influenced by the substituents it carries. A hydroxyl group at the 3-position would have a different electronic influence compared to a methoxy group at the 6-position, which could affect the redox potential of the molecule and its metabolites, thereby modulating ROS production.

  • Toxicity Profile: The hemolytic toxicity of 8-aminoquinolines is linked to their metabolic activation and subsequent generation of oxidative species.[3][5][6] A change in the metabolic profile of this compound could potentially lead to a different toxicity profile. For instance, if its metabolism favors detoxification pathways over the formation of highly reactive, redox-cycling metabolites, it might exhibit a wider therapeutic window.

Comparative Data Summary

As direct comparative data is unavailable, the following table provides a summary of the known properties of primaquine and the hypothesized characteristics of this compound based on SAR.

FeaturePrimaquineThis compound (Hypothesized)
Primary Indication Radical cure of P. vivax and P. ovale malaria[1]Potential for antimalarial activity, particularly against liver stages.
Mechanism of Action Prodrug, requires metabolic activation by CYP2D6 to generate ROS[3][4]Likely involves metabolic activation and ROS generation; the specific metabolic pathway and resulting reactive species may differ.
Key Metabolizing Enzyme CYP2D6[3][4]May be a substrate for various CYP450s and phase II enzymes due to the 3-hydroxyl group.
Primary Toxicity Hemolytic anemia in G6PD-deficient individuals[2][3]Toxicity profile is unknown but would be critically dependent on its metabolic fate and potential for generating oxidative stress.

Experimental Workflows for Comparative Evaluation

To rigorously compare the biological activity of this compound with primaquine, a series of well-defined experimental workflows are necessary. The following protocols provide a framework for such an evaluation.

In Vitro Antiplasmodial Activity Assay (Liver Stage)

This assay is crucial for determining the efficacy of the compounds against the target hypnozoite stage of the parasite.

Protocol:

  • Cell Culture: Culture human hepatoma cells (e.g., HepG2) in appropriate media and seed them in 96-well plates.

  • Sporozoite Infection: Infect the hepatoma cells with Plasmodium berghei (a rodent malaria parasite often used as a model) or P. cynomolgi (a simian malaria parasite closely related to P. vivax) sporozoites.

  • Compound Treatment: Add serial dilutions of this compound and primaquine (as a positive control) to the infected cell cultures. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period sufficient for parasite development (e.g., 48-72 hours).

  • Quantification: Fix and stain the cells to visualize the developing liver-stage parasites (schizonts). The number and size of the schizonts can be quantified using high-content imaging systems.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound to determine their relative potencies.

Diagram of In Vitro Liver Stage Assay Workflow:

InVitroLiverStageAssay A Seed Human Hepatoma Cells B Infect with Plasmodium Sporozoites A->B C Add Test Compounds (this compound, Primaquine) B->C D Incubate for Parasite Development C->D E Fix and Stain Liver-Stage Parasites D->E F Quantify Schizonts (High-Content Imaging) E->F G Calculate IC50 Values F->G

Caption: Workflow for in vitro assessment of antiplasmodial activity against liver-stage parasites.

Reactive Oxygen Species (ROS) Production Assay

This assay helps to elucidate the mechanism of action by measuring the generation of ROS.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 or a cell-free system with liver microsomes) in 96-well plates.

  • Compound Incubation: Treat the cells or microsomes with this compound and primaquine at various concentrations.

  • ROS Probe Addition: Add a fluorescent ROS indicator dye (e.g., DCFDA or DHE) to the wells.

  • Measurement: Measure the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates ROS production.

  • Data Analysis: Compare the levels of ROS generated by each compound relative to a vehicle control.

Diagram of ROS Production Assay Workflow:

ROSProductionAssay A Culture Cells or Prepare Liver Microsomes B Incubate with Test Compounds A->B C Add Fluorescent ROS Probe B->C D Measure Fluorescence Intensity C->D E Analyze ROS Production Levels D->E

Caption: Workflow for measuring the production of reactive oxygen species.

In Vitro Hemolysis Assay

This assay is critical for assessing the potential for drug-induced hemolysis, a key toxicity concern for 8-aminoquinolines.

Protocol:

  • Blood Collection: Obtain fresh red blood cells (RBCs) from healthy donors and, if possible, from G6PD-deficient individuals.

  • Compound Incubation: Incubate the RBCs with serial dilutions of this compound and primaquine. Include a positive control for hemolysis (e.g., a hypotonic solution) and a negative control (vehicle).

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 24 hours).

  • Hemolysis Measurement: Centrifuge the samples to pellet the intact RBCs. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive control.

Diagram of In Vitro Hemolysis Assay Workflow:

HemolysisAssay A Isolate Red Blood Cells B Incubate RBCs with Test Compounds A->B C Centrifuge and Collect Supernatant B->C D Measure Hemoglobin Release (Absorbance) C->D E Calculate Percentage of Hemolysis D->E

Caption: Workflow for assessing the in vitro hemolytic potential of test compounds.

Conclusion and Future Directions

While primaquine remains a vital antimalarial agent, its limitations necessitate the exploration of new 8-aminoquinoline analogs with improved safety and efficacy profiles. Although direct experimental data on this compound is currently scarce, the principles of structure-activity relationships suggest that its biological properties could differ significantly from those of primaquine.

The hydroxyl group at the 3-position is a key structural modification that warrants thorough investigation. It has the potential to alter the compound's metabolic fate, thereby influencing both its antimalarial potency and its propensity to cause hemolysis. The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation of this compound and other novel 8-aminoquinoline derivatives.

Future research should focus on the synthesis and comprehensive biological characterization of this compound. Direct, head-to-head comparative studies with primaquine are essential to elucidate its potential as a next-generation antimalarial agent. Such studies will not only define the therapeutic potential of this specific compound but will also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy and toxicity of the 8-aminoquinoline class as a whole, paving the way for the rational design of safer and more effective drugs to combat relapsing malaria.

References

  • McChesney, J. D. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. WHO. [Link]

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  • McChesney, J. D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 59(3), 459–462. [Link]

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  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 59(3), 459-62. [Link]

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  • Vennerstrom, J. L., et al. (1999). 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598-602. [Link]

  • Nanayakkara, P. D., et al. (2014). Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. Antimicrobial Agents and Chemotherapy, 58(10), 6247–6253. [Link]

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A Comparative Guide to 8-Aminoquinoline Isomers in Catalysis: Efficacy, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-aminoquinoline (8-AQ) moiety has become a cornerstone in modern synthetic chemistry, lauded for its role as a powerful bidentate directing group in transition metal-catalyzed C-H bond functionalization.[1] Its ability to form a stable chelate with metal centers enables unprecedented control over regioselectivity, unlocking pathways to complex molecular architectures. However, the remarkable success of 8-AQ often overshadows its constitutional isomers. This guide presents a critical comparison of the catalytic efficacy of 8-aminoquinoline versus its isomers, grounded in mechanistic principles and supported by experimental data. We will explore why the specific arrangement of the nitrogen donors in 8-AQ confers superior catalytic performance, provide quantitative comparisons where available, and offer a detailed protocol for evaluating directing group efficiency in a palladium-catalyzed C-H arylation reaction.

The Privileged Architecture of 8-Aminoquinoline in Catalysis

The efficacy of 8-aminoquinoline as a directing group is not accidental; it is a direct consequence of its molecular geometry. When an 8-aminoquinoline amide coordinates to a metal center, such as palladium(II), the quinoline nitrogen and the exocyclic amide nitrogen act as a powerful N,N-bidentate ligand. This coordination geometry is optimal for the formation of a highly stable, five-membered metallacycle intermediate.

This chelation is the critical step that brings the metal catalyst into close proximity to the target C-H bond, facilitating its cleavage in a process known as concerted metalation-deprotonation (CMD).[2] The stability of this five-membered ring lowers the activation energy for the C-H activation step, making the overall catalytic cycle more efficient.

Caption: Chelation of 8-aminoquinoline amide to a Palladium(II) center forms a stable five-membered palladacycle, the key intermediate in directed C-H activation.

Comparative Efficacy: Why Isomers Fall Short

The catalytic superiority of 8-aminoquinoline becomes evident when compared to its isomers. Isomers such as 5-aminoquinoline, 6-aminoquinoline, and 7-aminoquinoline are generally poor directing groups for this type of catalysis. The fundamental reason lies in their inability to form a stable, low-strain, five-membered metallacycle.

  • 5-Aminoquinoline: An attempt to chelate a metal center using the quinoline nitrogen and the 5-amino group would necessitate the formation of a highly strained and energetically unfavorable four-membered ring.

  • 6- and 7-Aminoquinoline: These isomers would need to form larger, more flexible, and entropically disfavored seven- or six-membered metallacycles, respectively. These larger rings do not provide the rigid, pre-organized geometry necessary for efficient C-H activation.

This mechanistic principle is borne out by experimental observations. In a study on Ruthenium(II)-catalyzed C-H addition, the N-(quinolin-8-yl)benzamide substrate performed effectively, while the corresponding 5-aminoquinoline amide was found to be "rather unreactive" under the same conditions. This highlights the critical importance of the nitrogen atom's position for forming the necessary chelating complex with the catalyst.

While a comprehensive, single study quantitatively comparing all isomers across a standard reaction is scarce—likely because the inefficacy of other isomers is a well-accepted principle—the available data consistently points to the unique competence of the 8-amino isomer.

IsomerReaction TypeCatalyst SystemObserved Efficacy (Yield)Source / Comment
8-Aminoquinoline Pd-Catalyzed β-Arylation of Carboxylic AcidsPd(OAc)₂, Aryl IodideGood to Excellent Yields Daugulis, O. et al. (Widely reported)
8-Aminoquinoline Ru(II)-Catalyzed Remote C-H Addition[Ru(p-Cy)Cl₂]₂ / AgSbF₆Moderate to Good Yields Santra, S. et al. (2018)
5-Aminoquinoline Ru(II)-Catalyzed Remote C-H Addition[Ru(p-Cy)Cl₂]₂ / AgSbF₆Unreactive Santra, S. et al. (2018)
6-Aminoquinoline Flavin-Dependent Enzymatic HalogenationAbeH HalogenaseActive Substrate Shepherd, S. A. et al. (2020)
8-Aminoquinoline Flavin-Dependent Enzymatic HalogenationAbeH HalogenaseNot a Substrate Shepherd, S. A. et al. (2020)
Disclaimer: Data is compiled from different studies and serves to illustrate the principle of isomeric efficacy. The enzymatic reaction highlights that efficacy is system-dependent, though for the broadly applicable metal-catalyzed C-H functionalizations, 8-AQ is superior.

Experimental Protocol: Screening Isomer Efficacy in a Palladium-Catalyzed β-C(sp³)–H Arylation

To provide a practical framework for researchers, we outline a detailed, self-validating protocol for a model C–H arylation reaction. This experiment is designed to quantitatively compare the directing group ability of 8-aminoquinoline with any of its isomers.

Objective: To measure and compare the product yield of the palladium-catalyzed β-arylation of an aliphatic carboxamide directed by 8-aminoquinoline versus an isomeric aminoquinoline.

Causality Behind Experimental Choices:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common, reliable, and relatively air-stable Pd(II) source for C-H activation.

  • Solvent: tert-Amyl alcohol is a high-boiling, polar solvent that aids in substrate solubility and can facilitate the CMD step.

  • Base: Cesium triphosphate (Cs₃PO₄) is a strong, non-nucleophilic base often found to be effective in these reactions.

  • Control: A reaction is included without any aminoquinoline directing group to establish a baseline and confirm that the reaction is indeed directed.

Step-by-Step Methodology
  • Preparation of Amide Substrates:

    • Synthesize the N-(quinolin-8-yl)butyramide and the corresponding isomeric amide (e.g., N-(quinolin-5-yl)butyramide) via standard amide coupling (e.g., using EDCI/HOBt or acyl chloride) from butyric acid and the respective aminoquinoline. Purify by column chromatography and confirm structure and purity by ¹H NMR and LC-MS.

  • Reaction Setup (Perform in parallel for each isomer and controls):

    • To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the aminoquinoline amide substrate (0.20 mmol, 1.0 equiv.), palladium acetate (2.2 mg, 0.01 mmol, 5 mol%), and cesium triphosphate (131 mg, 0.40 mmol, 2.0 equiv.).

    • Add 4-iodoanisole (69 mg, 0.30 mmol, 1.5 equiv.).

    • Add 2.0 mL of tert-amyl alcohol.

    • Seal the vial with a Teflon-lined cap.

  • Reaction Execution:

    • Purge the vial with dry argon or nitrogen for 5 minutes.

    • Place the vial in a preheated oil bath or heating block set to 120 °C.

    • Stir the reaction mixture vigorously for 18 hours.

  • Work-up and Analysis:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

    • To the crude residue, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Analyze the crude mixture by ¹H NMR and/or GC-MS to determine the conversion of starting material and the yield of the β-arylated product relative to the internal standard.

    • For isolation, purify the crude product by silica gel column chromatography.

Caption: Workflow for the comparative screening of aminoquinoline isomer efficacy in a Pd-catalyzed C-H arylation.

Conclusion and Outlook

The evidence overwhelmingly supports the privileged status of 8-aminoquinoline as a directing group in transition metal-catalyzed C-H functionalization. Its efficacy is a direct result of its unique ability to form a stable, five-membered metallacycle intermediate, a geometric feat its isomers cannot readily achieve. This fundamental mechanistic advantage translates into significantly higher reactivity and product yields, making 8-AQ the isomer of choice for synthetic chemists. While specialized catalytic systems, such as enzymes, may exhibit different selectivities, for the broad and versatile field of metal-catalyzed C-H activation, the 8-amino isomer remains unparalleled. Future research into novel directing groups will undoubtedly continue to draw inspiration from the elegant and effective chelation strategy embodied by 8-aminoquinoline.

References

  • Daugulis, O. et al. (2013). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. J. Org. Chem. Available at: [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition. Available at: [Link]

  • Santra, S. et al. (2018). Ruthenium(II)-catalyzed remote C–H addition of 8 aminoquinoline amide to activated aldehyde. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shepherd, S. A. et al. (2020). Crystallographic and Thermodynamic Evidence of Negative Coupling in the Flavin-Dependent Tryptophan Halogenases AbeH and BorH. ACS Omega. Available at: [Link]

  • O'Duill, M. L., & Fitzgerald, L. S. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal. Available at: [Link]

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A Comparative Analysis of Tafenoquine and Novel 8-Aminoquinoline Analogs in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating malaria, the 8-aminoquinoline class of compounds remains a cornerstone for achieving a radical cure, particularly against the relapsing forms of Plasmodium vivax. This guide provides an in-depth comparative study of the FDA-approved drug, tafenoquine, and the broader landscape of experimental 8-aminoquinoline derivatives, with a focus on elucidating the scientific rationale behind their development and evaluation. While a direct, comprehensive comparison with the specific entity "8-Aminoquinolin-3-ol" is not feasible due to the limited publicly available data on this particular molecule, this guide will use other well-documented analogs to illustrate the comparative principles and experimental methodologies crucial for advancing the field.

Introduction: The Enduring Challenge of Malarial Relapse

Plasmodium vivax and Plasmodium ovale present a unique therapeutic challenge due to the formation of dormant liver-stage parasites called hypnozoites. These hypnozoites can reactivate weeks, months, or even years after the initial infection, causing relapsing episodes of malaria. The 8-aminoquinolines are, to this day, the only class of drugs clinically proven to eradicate these hypnozoites, a process known as radical cure.[1]

For decades, primaquine was the sole option for radical cure, but its requirement for a 14-day treatment course often leads to poor patient adherence.[2] This critical gap in treatment efficacy spurred the development of tafenoquine, a long-acting 8-aminoquinoline that offers the significant advantage of a single-dose regimen.[2] This guide will dissect the mechanistic nuances, compare the clinical and preclinical efficacy, and detail the experimental workflows that underpin our understanding of these vital antimalarial agents.

Mechanism of Action: A Tale of Two Pathways

The antimalarial activity of 8-aminoquinolines is not fully elucidated but is understood to be mediated by their metabolites, which induce oxidative stress within the parasite.[3] This shared mechanism, however, exhibits subtle yet significant variations between different analogs.

Tafenoquine's Presumed Pathway: Tafenoquine is believed to act as a prodrug that is metabolized to reactive quinone-imine intermediates. These metabolites are thought to interfere with the parasite's mitochondrial electron transport chain and inhibit pyrimidine biosynthesis, ultimately leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite.[3]

Primaquine and other Analogs: The mechanism of primaquine and many other 8-aminoquinoline analogs also involves metabolic activation to electrophilic intermediates that generate ROS.[4] These reactive species are thought to disrupt parasite mitochondrial function and interfere with DNA replication.[4] It is this generation of oxidative species that is also linked to the primary toxicity of this drug class: hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5]

cluster_0 8-Aminoquinoline Action 8-Aminoquinoline 8-Aminoquinoline Metabolic Activation Metabolic Activation 8-Aminoquinoline->Metabolic Activation Host/Parasite Enzymes Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites ROS Generation ROS Generation Reactive Metabolites->ROS Generation Redox Cycling Parasite Killing Parasite Killing ROS Generation->Parasite Killing Oxidative Stress

Caption: Generalized mechanism of 8-aminoquinolines.

Comparative Efficacy: Tafenoquine vs. Primaquine and Experimental Analogs

The most robust comparative data for tafenoquine comes from its head-to-head clinical trials against the previous standard of care, primaquine.

Clinical Efficacy: Tafenoquine vs. Primaquine

The pivotal Phase III clinical trials, DETECTIVE and GATHER, provided the foundational evidence for tafenoquine's regulatory approval.[6]

MetricTafenoquine (Single 300 mg Dose)Primaquine (15 mg daily for 14 days)PlaceboSource(s)
Recurrence-Free at 6 Months (DETECTIVE Trial) 62.4%69.6%27.7%[6]
Recurrence-Free at 6 Months (Patient-Level Meta-Analysis of GATHER and DETECTIVE Trials) 67.0%72.8%N/A[7]
Hazard Ratio for Recurrence vs. Placebo (DETECTIVE Trial) 0.30 (P<0.001)0.26 (P<0.001)N/A[6]

These data demonstrate that a single dose of tafenoquine is significantly more effective than placebo at preventing P. vivax relapse and has an efficacy profile that approaches that of a 14-day course of primaquine in a clinical trial setting where adherence to the latter was high.[6] The primary advantage of tafenoquine, therefore, lies in its single-dose administration, which is anticipated to lead to superior effectiveness in real-world settings due to improved patient compliance.[2] More recent real-world evidence from Brazil suggests that single-dose tafenoquine was more effective than a 7-day course of primaquine in preventing recurrence at day 90.[8]

Preclinical Efficacy of Experimental 8-Aminoquinoline Analogs

While direct clinical comparisons are lacking for most experimental 8-aminoquinolines, in vitro studies provide valuable insights into their potential efficacy. Research from the Walter Reed Army Institute of Research (WRAIR) has evaluated numerous primaquine analogs against Plasmodium falciparum.

CompoundAverage IC50 (nM) against P. falciparum
Primaquine >500 nM
WR 249420 50-100 nM
WR 251855 50-100 nM
WR 266848 50-100 nM
WR 268499 50-100 nM
WR 268658 50-100 nM
WR 242511 50-100 nM
Chloroquine (for comparison) <50 nM (in sensitive strains)

Source: Adapted from Vennerstrom et al. (1999)[9][10][11][12]

This data reveals that several 8-aminoquinoline analogs exhibit significantly greater in vitro potency against the blood stages of P. falciparum than the parent compound, primaquine.[9][10][11][12] This highlights the potential for developing new 8-aminoquinolines with broader activity against different stages of the parasite life cycle.

Experimental Protocols: A Guide to Efficacy Assessment

The evaluation of novel antimalarial compounds requires a standardized and rigorous set of experimental protocols, progressing from in vitro screening to in vivo animal models and finally to human clinical trials.

In Vitro Antiplasmodial Activity Assay

This protocol is fundamental for the initial screening of compound libraries to identify potential leads.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the blood stages of P. falciparum.

Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive and -resistant strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the diluted compounds to a 96-well microtiter plate.

  • Parasite Addition: Add parasitized erythrocytes to each well.

  • Incubation: Incubate the plates for 48-72 hours in a controlled environment (5% CO2, 5% O2, 90% N2).

  • Growth Inhibition Measurement: Quantify parasite growth inhibition using a suitable method, such as:

    • Microscopy: Giemsa-stained thin blood smears to determine parasitemia.

    • Fluorometric/Colorimetric Assays: Use of DNA-intercalating dyes (e.g., SYBR Green I) or measurement of parasite-specific enzymes (e.g., lactate dehydrogenase).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Culture Parasite Culture Compound Dilution Compound Dilution Parasite Culture->Compound Dilution Assay Plate Setup Assay Plate Setup Parasite Culture->Assay Plate Setup Compound Dilution->Assay Plate Setup Incubation Incubation Assay Plate Setup->Incubation Growth Measurement Growth Measurement Incubation->Growth Measurement IC50 Calculation IC50 Calculation Growth Measurement->IC50 Calculation

Caption: In vitro antiplasmodial assay workflow.

In Vivo Efficacy Assessment in a Murine Model

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic properties of promising compounds.

Objective: To assess the in vivo antimalarial activity of a test compound in a Plasmodium berghei-infected mouse model.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or ICR).

  • Infection: Inoculate mice with P. berghei-infected erythrocytes.

  • Compound Administration: Administer the test compound to groups of infected mice at various doses and by a relevant route (e.g., oral, intraperitoneal). A control group should receive the vehicle alone.

  • Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.

  • Efficacy Endpoints:

    • Parasite Clearance: Determine the time taken to clear parasites from the peripheral blood.

    • Survival: Monitor the survival of the mice over a defined period.

    • Recrudescence: Observe for the reappearance of parasites after initial clearance.

  • Data Analysis: Compare the mean parasitemia and survival rates between the treated and control groups to determine the efficacy of the compound.

Safety and Tolerability: A Critical Consideration

A major limiting factor for the widespread use of 8-aminoquinolines is their potential to cause hemolytic anemia in individuals with G6PD deficiency.[6] This necessitates mandatory G6PD testing prior to the administration of both primaquine and tafenoquine.

MetricTafenoquine (Single 300 mg Dose)Primaquine (15 mg daily for 14 days)Source(s)
Protocol-Defined Decrease in Hemoglobin (GATHER Trial) 2.4%1.2%[6]
Adverse Events (First 29 Days - DETECTIVE Trial) 48.8%46.5%[6]
Serious Adverse Events (First 29 Days - DETECTIVE Trial) 8.1%3.1%[6]

The GATHER trial demonstrated that the incidence of a clinically significant decrease in hemoglobin was low and similar between tafenoquine and primaquine in a G6PD-normal population.[6] While the overall rate of adverse events was comparable, a higher incidence of serious adverse events, primarily mild to moderate and transient decreases in hemoglobin, was observed with tafenoquine in the DETECTIVE trial.[6]

Conclusion and Future Directions

Tafenoquine represents a significant advancement in the fight against relapsing malaria, offering a single-dose radical cure with an efficacy profile comparable to a 14-day course of primaquine. Its primary benefit lies in the potential for improved patient adherence, which is critical for successful treatment outcomes in real-world settings.

The exploration of novel 8-aminoquinoline analogs continues to be a promising avenue for antimalarial drug discovery. The identification of compounds with enhanced potency against blood-stage parasites and potentially improved safety profiles could lead to the development of next-generation therapies that are not only effective for radical cure but also for the treatment of acute malaria and as prophylactic agents. Future research should focus on elucidating the precise mechanisms of action of these compounds to enable rational drug design aimed at dissociating efficacy from the hemolytic toxicity that has long been the Achilles' heel of this vital class of antimalarial drugs.

References

  • Llanos-Cuentas, A., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. The New England Journal of Medicine. [Link]

  • GSK. (2019). Two positive phase III studies of tafenoquine for the radical cure of Plasmodium vivax malaria published in The New England Journal of Medicine. GSK. [Link]

  • Lacerda, M.V.G., et al. (2024). Operational effectiveness of tafenoquine and primaquine for the prevention of Plasmodium vivax recurrence in Brazil: a retrospective observational study. The Lancet Infectious Diseases. [Link]

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  • Jain, M., et al. (2005). Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues. Bioorganic & Medicinal Chemistry. [Link]

  • Graves, P.M., et al. (2018). Primaquine or other 8-aminoquinolines for reducing Plasmodium falciparum transmission. Cochrane Database of Systematic Reviews. [Link]

  • Kumar, A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Current Organic Chemistry. [Link]

  • Baird, J.K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [Link]

  • Slideshare. (2019). Anti-Malarial; 8-aminoquinolines. Slideshare. [Link]

  • Coghill, A.M. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. MDPI. [Link]

  • Kumar, V., et al. (2014). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Hauser, C.R., & Bloom, M.S. (1946). Synthesis of antimalarials; synthesis of certain 8-aminoquinolines. Journal of the American Chemical Society. [Link]

  • McChesney, J.D. (1984). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. WHO IRIS. [Link]

  • Ashfaq, M., et al. (2020). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules. [Link]

  • Coghill, A.M. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. PMC. [Link]

  • Vennerstrom, J.L., et al. (1999). 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization. PubMed. [Link]

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A Comparative Guide to the Validation of 8-Aminoquinolin-3-ol as a Biomarker Probe for Monoamine Oxidase A

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 8-Aminoquinolin-3-ol as a fluorescent biomarker probe for Monoamine Oxidase A (MAO-A). We will delve into the core principles of its mechanism, present a framework for its validation, and objectively compare its potential performance with established alternative probes. This document is intended to serve as a practical resource for researchers in pharmacology, neurobiology, and drug discovery who are seeking to employ robust and reliable methods for quantifying MAO-A activity.

Introduction: The Critical Role of MAO-A and the Need for Reliable Probes

Monoamine oxidase A (MAO-A) is a key enzyme in the metabolic pathways of neurotransmitters such as serotonin, norepinephrine, and dopamine. Its dysregulation has been implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. Consequently, the accurate measurement of MAO-A activity is crucial for both basic research into disease mechanisms and the development of novel therapeutic agents.

Fluorescent probes have emerged as indispensable tools for the sensitive and real-time monitoring of enzyme activity in complex biological systems. An ideal probe should exhibit high selectivity and sensitivity for its target enzyme, demonstrate a clear and robust signal change upon enzymatic conversion, and possess favorable physicochemical properties for use in biological assays. This compound, a heterocyclic aromatic compound, has been investigated as a potential fluorogenic substrate for MAO-A. This guide will provide a comprehensive validation framework for this probe and compare it against current standards in the field.

Mechanism of Action: How this compound Reports MAO-A Activity

The utility of 8-aminoquinoline derivatives as fluorescent probes for monoamine oxidases lies in their ability to undergo an enzyme-catalyzed oxidative deamination, leading to the release of a highly fluorescent product. While specific studies on the 3-ol derivative are limited, the general mechanism for 8-aminoquinoline-based probes is understood to proceed as follows:

  • Enzymatic Oxidation: The primary amino group of the 8-aminoquinoline derivative is oxidized by MAO-A, a flavin-dependent enzyme, to form an unstable imine intermediate.

  • Hydrolysis: The imine intermediate is subsequently hydrolyzed to yield the corresponding aldehyde and ammonia.

  • β-Elimination and Tautomerization: The aldehyde undergoes a β-elimination reaction, leading to the release of a highly conjugated and fluorescent quinolone species. In the case of this compound, this would be the highly fluorescent 3-hydroxyquinolinone.

This "turn-on" fluorescence mechanism provides a direct and sensitive readout of MAO-A activity.

MAO_A_Mechanism cluster_0 MAO-A Active Site 8_Aminoquinolin_3_ol This compound (Weakly Fluorescent) Imine_Intermediate Imine Intermediate 8_Aminoquinolin_3_ol->Imine_Intermediate MAO-A (Oxidation) Aldehyde_Intermediate Aldehyde Intermediate Imine_Intermediate->Aldehyde_Intermediate H2O (Hydrolysis) 3_Hydroxyquinolinone 3-Hydroxyquinolinone (Highly Fluorescent) Aldehyde_Intermediate->3_Hydroxyquinolinone β-Elimination & Tautomerization

Caption: Proposed mechanism of MAO-A-catalyzed conversion of this compound.

Validation of this compound: A Performance Overview

Rigorous validation is paramount to establish the utility of any chemical probe.[1] While direct and comprehensive validation data for this compound as a fluorogenic substrate for MAO-A is not extensively available in the public domain, we can infer its likely performance characteristics based on studies of structurally related 8-aminoquinoline analogs which have been primarily investigated as MAO inhibitors.[1][2][3] The following table outlines the key parameters that must be experimentally determined to validate this compound as a biomarker probe.

ParameterDescriptionTarget ValueRationale
Purity The chemical purity of the probe.>95%Impurities can interfere with the assay, leading to inaccurate results.
Photophysical Properties Excitation and emission maxima (λex/λem) of the fluorescent product.Clear spectral separation from substrate and potential interfering compounds.To ensure a high signal-to-noise ratio and minimize background fluorescence.
Enzyme Kinetics (Km) Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.In the low micromolar range.A lower Km indicates a higher affinity of the enzyme for the substrate, allowing for sensitive detection at low enzyme concentrations.
Enzyme Kinetics (Vmax) The maximum rate of the enzymatic reaction.High turnover rate.A higher Vmax results in a faster signal generation, enabling rapid measurements.
Limit of Detection (LOD) The lowest enzyme concentration that can be reliably detected.In the low ng/mL range.High sensitivity is crucial for detecting subtle changes in enzyme activity in biological samples.
Selectivity The relative activity of MAO-A versus other enzymes, particularly its isoform MAO-B.>10-fold selectivity for MAO-A over MAO-B.High selectivity ensures that the measured signal is attributable to MAO-A activity, which is critical for studies where both isoforms are present.
Linearity The range over which the fluorescence signal is directly proportional to the enzyme concentration.A wide linear range.Allows for accurate quantification of enzyme activity across a broad range of concentrations.
Stability The stability of the probe and its fluorescent product under assay conditions.Stable for the duration of the assay.Degradation of the probe or its product can lead to inaccurate and irreproducible results.

Experimental Protocol: A Step-by-Step Guide to MAO-A Activity Assay

The following protocol provides a general framework for measuring MAO-A activity using a fluorescent probe like this compound. This should be optimized for specific experimental conditions.

MAO_A_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Prepare_Reagents Prepare Reagents: - Assay Buffer - MAO-A Enzyme - Probe Stock Solution - Inhibitor (Control) Prepare_Plate Prepare 96-well Plate: - Blanks - Controls (No Enzyme, Inhibitor) - Samples Prepare_Reagents->Prepare_Plate Add_Enzyme Add MAO-A Enzyme to appropriate wells Prepare_Plate->Add_Enzyme Initiate_Reaction Add this compound to all wells Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C (Time-course or endpoint) Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (λex / λem) Incubate->Measure_Fluorescence Subtract_Background Subtract Blank from all readings Measure_Fluorescence->Subtract_Background Calculate_Activity Calculate Enzyme Activity (Relative Fluorescence Units/min) Subtract_Background->Calculate_Activity Generate_Curves Generate Dose-Response or Kinetic Curves Calculate_Activity->Generate_Curves

Caption: A generalized workflow for a fluorometric MAO-A activity assay.

Materials:

  • 96-well black microplate

  • Fluorescence microplate reader

  • Recombinant human MAO-A

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-A specific inhibitor (e.g., Clorgyline) for control experiments

  • Dimethyl sulfoxide (DMSO) for dissolving the probe and inhibitor

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the MAO-A inhibitor in DMSO.

    • Dilute the recombinant MAO-A to the desired concentration in assay buffer.

  • Assay Setup:

    • Add assay buffer to all wells.

    • For inhibitor control wells, add the MAO-A inhibitor.

    • Add the MAO-A enzyme to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add the this compound working solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent product.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

    • Determine the rate of reaction (increase in fluorescence per unit time) for each well.

    • Plot the reaction rates against enzyme or inhibitor concentrations to determine kinetic parameters or IC50 values.

Comparative Analysis: this compound vs. Alternative Probes

A critical aspect of probe validation is its comparison against existing and commercially available alternatives. The following table provides a comparative overview of this compound (with inferred properties) and other commonly used fluorescent and bioluminescent probes for MAO-A.

ProbeTypePrincipleAdvantagesDisadvantagesLimit of Detection (LOD)
This compound FluorescentEnzyme-catalyzed "turn-on"- Small molecule, good cell permeability (inferred)- Direct measurement of enzyme activity- Limited specific validation data available- Potential for interference from autofluorescenceNot explicitly reported; likely in the ng/mL range.
Resorufin-based Probes FluorescentEnzyme-catalyzed release of resorufin- High fluorescence quantum yield- Long emission wavelength reduces background- Potential for non-specific oxidation0.47 µM for a biogenic amine probe.[4][5]
Coumarin-based Probes FluorescentEnzyme-catalyzed release of a coumarin fluorophore- Good photostability- Tunable spectral properties- Generally lower emission wavelengths, potential for autofluorescence interferenceVaries with specific probe design.
MAO-Glo™ Assay BioluminescentLuciferin-based substrate- High sensitivity and wide dynamic range- Low susceptibility to compound interference- Indirect measurement of MAO activity- Requires specific detection reagents and a luminometer1 ng for MAO-A.[6]

Conclusion and Future Perspectives

This compound holds promise as a fluorescent probe for MAO-A activity, leveraging a direct and enzyme-catalyzed "turn-on" mechanism. Its small molecular size and the favorable photophysical properties of its potential fluorescent product make it an attractive candidate for high-throughput screening and cell-based assays. However, to establish its utility and reliability, rigorous validation is essential. Future studies should focus on the detailed characterization of its enzyme kinetics, selectivity, and sensitivity, and a direct comparison with established probes under identical experimental conditions.

The choice of a biomarker probe will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the biological matrix being studied, and the available instrumentation. While commercially available kits like the MAO-Glo™ Assay offer high sensitivity and convenience, fluorescent probes such as this compound and its alternatives provide a valuable and often more cost-effective approach for direct enzyme activity measurements. As the field of chemical biology continues to advance, the development and thorough validation of novel probes will remain a critical endeavor for advancing our understanding of enzyme function in health and disease.

References

  • Chaurasiya, N. D., Ganesan, S., Nanayakkara, N. P. D., McChesney, J. D., Walker, L. A., & Tekwani, B. L. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals (Basel, Switzerland), 14(5), 398. [Link]

  • Chaurasiya, N. D., Ganesan, S., Nanayakkara, N. P. D., McChesney, J. D., Walker, L. A., & Tekwani, B. L. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. PubMed, 14(5), 398. [Link]

  • Guang, H., Du, G. H., & Zhang, J. T. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. [Link]

  • Kumar, M., & Kumar, V. (2015). A Coumarin-Based Fluorescent Probe as a Central Nervous System Disease Biomarker. Molecules (Basel, Switzerland), 20(9), 17351–17361. [Link]

  • Chaurasiya, N. D., Ganesan, S., Nanayakkara, N. P. D., McChesney, J. D., Walker, L. A., & Tekwani, B. L. (2012). Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(4), 1701–1704. [Link]

  • Chaurasiya, N. D., Ganesan, S., Nanayakkara, N. P. D., McChesney, J. D., Walker, L. A., & Tekwani, B. L. (2021). (PDF) Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. ResearchGate. [Link]

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  • Pan, L., Zhang, R., Li, Y., Nong, J., Huang, K., Qin, A., & Zhu, L. (2022). A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish. RSC Advances, 12(52), 33870–33875. [Link]

  • Guang, H., Du, G. H., & Zhang, J. T. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. [Link]

  • Pan, L., Zhang, R., Li, Y., Nong, J., Huang, K., Qin, A., & Zhu, L. (2022). A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish. PubMed, 12(52), 33870–33875. [Link]

  • Dai, Z., & Zhang, R. (2019). Resorufin-based responsive probes for fluorescence and colorimetric analysis. Journal of Materials Chemistry B, 7(3), 269-284. [Link]

  • Li, H., Zhang, R., & Zhu, H. L. (2014). A resorufin-based colorimetric and fluorescent probe for live-cell monitoring of hydrazine. Biosensors & Bioelectronics, 58, 282–286. [Link]

  • Li, Y., et al. (2020). Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection. Luminescence, 35(2), 305-311. [Link]

  • Pop, V., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9578. [Link]

  • Thakare, M. S., & Yeole, P. M. (2018). Synthesis of Resorufin Based Chromogenic and Fluorescent Probe for Detection of Mercury. Journal of Biological Chemistry and Chronicles, 4(2), 48-53. [Link]

  • Gao, S., et al. (2024). A Coumarin-Based Fluorescent Probe for Selective Detection of Cu(II) and Imaging in Human Cell. ResearchGate. [Link]

  • Kim, J. Y., et al. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega, 7(35), 31410-31417. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Handling and disposing of specialized reagents like 8-Aminoquinolin-3-ol requires a protocol that is not just compliant, but also grounded in a deep understanding of its chemical nature. This guide provides the essential, step-by-step procedures for its safe disposal, ensuring the protection of both laboratory personnel and the environment.

The following procedures are based on the known hazards of closely related aminoquinoline and hydroxyquinoline compounds. While this compound (CAS No. 25369-38-4) is a specific molecule, its fundamental characteristics are expected to align with these analogs.[1][2][3][4] However, you are required to consult the specific Safety Data Sheet (SDS) provided by your supplier for this exact compound before handling or disposal.

Hazard Identification and Risk Assessment

This compound and its analogs are classified as hazardous materials. Understanding these hazards is the bedrock of safe handling and disposal.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation/damage.[1][2][4]

  • Genetic Mutagenicity: Suspected of causing genetic defects.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory system irritation.[1][2]

Due to its nature as a solid powder, the primary route of exposure is through the inhalation of dust or direct contact with skin and eyes.[1][2] All procedures must be designed to minimize dust generation.[1][4]

Hazard CategoryClassificationPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Avoid ingestion, skin contact, and dust inhalation.[1][4]
Skin Corrosion/Irritation Category 2Wear appropriate chemical-resistant gloves.[1][2]
Serious Eye Damage/Irritation Category 2Wear chemical safety goggles and/or face shield.[1][2]
Germ Cell Mutagenicity Category 2Handle as a potential mutagen; minimize exposure.[1][2][3]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that involves this compound, from weighing to disposal, ensure the following PPE is worn and all handling occurs within a certified chemical fume hood.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile or Neoprene) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[2]

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or chemical safety goggles. A face shield is recommended when handling larger quantities.[5]

  • Skin and Body Protection: A lab coat is mandatory. For larger spills or bulk handling, impervious clothing should be used to prevent skin exposure.[2]

  • Respiratory Protection: All handling of the solid material must be performed in a chemical fume hood to prevent dust inhalation.[1][4] If a fume hood is not available, a NIOSH-approved P95 or P1 particle respirator may be necessary for nuisance exposures.[2]

Safe Handling Practices:

  • Always work within a certified chemical fume hood.[1][4]

  • Avoid the formation and accumulation of dust.[1][2][5]

  • Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area under an inert atmosphere.[1][5]

  • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[1][5]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]

Step 1: Segregation and Labeling

Properly segregating and labeling chemical waste is the most critical step to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle) for all this compound waste.

  • Label Accurately: The container must be clearly labeled as "HAZARDOUS WASTE: this compound".

  • List Contents: If the waste is a solution, list all components, including solvents and their approximate percentages. For example: "this compound (~5g), Methanol (200 mL)".

  • Date Accumulation: Mark the date when the first drop of waste is added to the container.

Step 2: Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste (Gloves, Weigh Boats, Wipes):

    • Collect all contaminated solid materials in a separate, clearly labeled, sealed plastic bag or container.

    • The label should read: "HAZARDOUS WASTE: Debris contaminated with this compound".

    • Place this bag alongside your primary chemical waste container for pickup.

  • Contaminated Labware (Glassware, Spatulas):

    • Carefully rinse the contaminated labware with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.

    • Collect this first rinse ("prerinsate") in your designated this compound hazardous waste container.

    • Perform a second rinse. This rinsate can often be collected in a general non-halogenated solvent waste container, but check with your institution's Environmental Health and Safety (EHS) department.

    • After decontamination, the labware can be washed normally.

Step 3: Managing Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: If the spill is large or outside of a containment hood, alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear all required PPE, including respiratory protection if outside a fume hood.

  • Contain the Spill: For solid spills, gently cover with a dry absorbent material. Do not use air hoses for cleaning .[3]

  • Clean-Up: Carefully sweep or vacuum up the spilled material, avoiding dust generation.[1][3] Place the collected material and all cleaning supplies into a sealed, labeled hazardous waste container.[2][5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe for disposal as hazardous waste.

Step 4: Final Disposal Pathway

All generated waste streams must be managed through your institution's official channels.

  • Contact EHS: Arrange for a hazardous waste pickup with your institution's EHS department or a licensed chemical waste disposal company.[2]

  • Provide Documentation: Accurately describe the waste to the disposal company, providing the full chemical name and any other components in the waste stream.

  • Store Securely: While awaiting pickup, store the sealed and labeled waste container in a designated, secure satellite accumulation area, away from incompatible materials.[3]

The most common ultimate disposal method for this type of organic waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the safe management and disposal of this compound waste.

G cluster_0 Waste Characterization cluster_1 Containment & Labeling cluster_2 Final Disposition start Waste Generated (this compound) is_solid Solid or Liquid Waste? start->is_solid solid_waste Contaminated Solids (Gloves, Wipes, Weigh Boats) is_solid->solid_waste Solid liquid_waste Pure Compound or Solution is_solid->liquid_waste Liquid bag_solids Place in sealed, labeled 'Contaminated Debris' bag solid_waste->bag_solids container_liquids Place in sealed, compatible 'Hazardous Waste' container liquid_waste->container_liquids store_waste Store in designated Satellite Accumulation Area bag_solids->store_waste label_details Label with: - Full Chemical Name - All Components & % - Accumulation Start Date container_liquids->label_details label_details->store_waste contact_ehs Arrange Pickup with EHS or Licensed Contractor store_waste->contact_ehs disposal Dispose via approved Hazardous Waste Facility (e.g., Incineration) contact_ehs->disposal

Caption: Decision workflow for this compound waste management.

By adhering to this structured protocol, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of safety or compliance.

References

  • Fisher Scientific. (2009, September 26). Safety Data Sheet - 8-Aminoquinoline.
  • ChemicalBook. (2025, February 1). 8-Aminoquinoline - Safety Data Sheet.
  • CymitQuimica. (n.d.). 8-Aminoquinoline SDS.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 3-Aminoquinoline.
  • Fisher Scientific. (2010, September 6). Safety Data Sheet - 8-Hydroxyquinoline.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 8-Hydroxyquinoline.
  • A16752 - 8-Aminoquinoline. (2009, September 26). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Benchchem. (n.d.). Proper Disposal of Erbium(3+);quinolin-8-olate: A Comprehensive Guide for Laboratory Personnel.
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  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Aminoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on the Safety of Quinoline Derivatives

In the landscape of pharmaceutical research and development, quinoline derivatives are of significant interest due to their broad biological activity. 8-Aminoquinolin-3-ol, while a valuable research compound, belongs to a chemical class that necessitates a rigorous and informed approach to laboratory safety. The structural similarity to compounds known for their toxicity, potential mutagenicity, and carcinogenicity demands that we, as scientists, treat it with the highest degree of caution.[1][2][3]

This guide moves beyond a simple checklist. It is designed to provide you—our fellow researchers, scientists, and drug development professionals—with a deep, causal understanding of the essential safety protocols for handling this compound. Our objective is to build a self-validating system of safety in your laboratory, where every procedural step is grounded in a clear understanding of the risks involved. This document serves as your operational and logistical plan for safely integrating this compound into your workflow, from initial handling to final disposal.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

Due to the specific nature of this compound, comprehensive safety data may be limited. Therefore, a conservative approach is mandated, inferring hazards from the parent compound, 8-aminoquinoline, and its close structural analogs like 8-hydroxyquinoline and the quinoline core.[4]

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Quinoline derivatives can be toxic if swallowed, harmful upon skin contact, and potentially harmful if inhaled as dust or aerosol.[3][5][6]

  • Skin and Eye Damage: These compounds are known to cause serious skin irritation and severe eye damage.[2][5][7] Allergic skin reactions (sensitization) are also a significant risk.[2][8]

  • Long-Term Health Effects: Perhaps most critically, there is a suspected risk of causing genetic defects (mutagenicity) and potential for carcinogenicity.[3][7][9] Some analogs are also suspected of damaging fertility or the unborn child.[2][8]

This hazard profile is the foundation upon which our personal protective equipment (PPE) strategy is built. The goal is to establish multiple, robust barriers to prevent any route of exposure.

The Hierarchy of Controls: Engineering and Administration First

PPE is the final, personal barrier between you and a potential hazard. It should always be used in conjunction with more effective, higher-level controls.

  • Engineering Controls: This is your primary line of defense. All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to control airborne concentrations.[5][6][8] Ensure your fume hood has a verified face velocity appropriate for handling potent compounds. Eyewash stations and safety showers must be immediately accessible.[8][10]

  • Administrative Controls: These are the procedures that minimize risk. Develop a detailed Standard Operating Procedure (SOP) for all work involving this compound. Clearly designate and label areas where this compound is stored and handled. Do not eat, drink, or smoke in the laboratory.[1][2]

Core PPE Protocol for this compound

The following protocol outlines the minimum required PPE. Specific tasks may require an elevated level of protection.

Primary Barrier: Skin and Body Protection

Your skin is a primary route of exposure. The goal is complete coverage.

  • Laboratory Coat: A clean, knee-length laboratory coat with long sleeves and snug-fitting cuffs is mandatory. It should be fully buttoned to protect clothing and skin.[11]

  • Gloves: Glove selection is critical and requires careful consideration beyond standard disposable nitrile. While nitrile gloves offer temporary splash protection, they have poor resistance to many aromatic amines and halogenated compounds.[12]

Step-by-Step Glove Protocol:

  • Selection: For handling this compound, double-gloving is required. Use a lighter, disposable nitrile glove as the inner layer and a more robust, chemical-resistant glove as the outer layer.[13]

  • Inspection: Before every use, visually inspect the outer gloves for any signs of degradation, punctures, or discoloration.

  • Donning: Don the inner nitrile gloves first, ensuring they are tucked under the cuff of your lab coat. Then, don the outer chemical-resistant gloves, pulling the cuff over the sleeve of your lab coat.

  • During Use: If the outer glove comes into contact with the chemical, remove it immediately, wash your hands (with the inner glove still on), and don a new outer glove. If you suspect the inner glove has been compromised, move away from the work area, remove both pairs, wash your hands thoroughly, and don fresh gloves.

  • Doffing: Remove the outer glove first by peeling it off from the cuff, turning it inside out. Then, remove the inner glove using the same technique, avoiding contact between your bare skin and the outside of either glove. Dispose of both pairs as hazardous waste.[11]

Table 1: Glove Material Selection Guide for Quinoline Derivatives

Glove Material Recommended Use Rationale & Limitations
Nitrile Rubber Inner glove / very brief splash contact ONLY. Provides dexterity and minimal splash protection. Not suitable for prolonged contact or immersion as breakthrough can occur rapidly with aromatic compounds.[12]
Butyl Rubber Outer glove / Handling solutions. Excellent resistance to many polar organic compounds like amines and ketones.[14]
Viton® Outer glove / High-hazard operations. Offers superior resistance to aromatic and chlorinated compounds. Often less flexible but provides a longer breakthrough time.[14]
Silver Shield/4H® Outer glove / Spill cleanup. Highly resistant to a very broad range of chemicals. Can be cumbersome for fine motor tasks.[14]

Note: This information is a guide. Always consult the specific glove manufacturer's chemical resistance chart for data on breakthrough time and degradation with aromatic amines or similar compounds before use.[15][16][17]

Secondary Barrier: Eye and Face Protection

Given the risk of serious eye damage, robust protection is non-negotiable.

  • Chemical Splash Goggles: At a minimum, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times in the designated work area.[15]

  • Face Shield: When there is a heightened risk of splash, such as during the transfer of solutions or when handling larger quantities, a full-face shield must be worn over the chemical splash goggles.[11][15]

Tertiary Barrier: Respiratory Protection

Engineering controls are designed to make respiratory protection unnecessary during routine use. However, it is required in specific situations.

  • When to Use: Respiratory protection is mandatory when engineering controls are insufficient or unavailable. This includes weighing the solid compound outside of a containment hood, cleaning up significant spills, or if there is any suspicion of aerosol generation.[15][18]

  • Type of Respirator: For dusts, a NIOSH-approved respirator with a P100 (HEPA) filter is required.[2] If working with volatile solutions outside of a fume hood, an air-purifying respirator with an organic vapor cartridge is necessary. All respirator use requires prior medical clearance and annual fit testing as per institutional and OSHA guidelines.[15]

Operational and Disposal Plans

Workflow-Specific PPE
Workflow StepRequired PPE EnsembleKey Justification
Weighing Solid Lab Coat, Double Gloves (e.g., Nitrile inner, Butyl outer), Chemical Splash Goggles.High risk of generating fine dust, which is an inhalation and contact hazard. Must be performed in a fume hood or containment balance enclosure.[5][6]
Preparing Solutions Lab Coat, Double Gloves, Chemical Splash Goggles, Face Shield.Increased risk of splashes during solvent addition and transfer.[11][15]
Spill Cleanup Chemical-resistant suit/apron, Double Gloves (e.g., Silver Shield outer), Chemical Splash Goggles, Face Shield, Boots, Respirator (P100 or Organic Vapor).Maximum protection required for direct contact with concentrated material and potential for high vapor/dust concentration.[8][19]
Waste Disposal Lab Coat, Double Gloves, Chemical Splash Goggles.Handling sealed hazardous waste containers still poses a risk from residual surface contamination.
Disposal Plan: A Closed-Loop Protocol

All materials that come into contact with this compound are considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compound and contaminated solids (e.g., weigh paper, stir bars) in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

    • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container.

    • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be collected in a separate, labeled hazardous waste bag.[11]

  • Storage: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area within the laboratory, away from incompatible materials like strong oxidizing agents.[6][11]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal company.[1][20] The primary disposal method for this type of waste is typically high-temperature incineration.[21] Never dispose of this compound or its waste down the drain.[1][7]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Ensemble Selection start Identify Task with This compound weigh_solid Weighing Solid prep_solution Preparing Solution spill_cleanup Spill / Emergency waste_handling Waste Handling ppe_base Base PPE: - Lab Coat - Double Gloves - Splash Goggles start->ppe_base All Tasks Require ppe_respirator Add Respirator (P100/OV) weigh_solid->ppe_respirator If outside containment ppe_face_shield Add Face Shield prep_solution->ppe_face_shield spill_cleanup->ppe_face_shield spill_cleanup->ppe_respirator ppe_full_body Add Full Body Protection (Apron/Suit, Boots) spill_cleanup->ppe_full_body

Caption: PPE selection workflow for this compound.

References

  • Benchchem. (2025).
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Chemos GmbH & Co. KG.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Sigma-Aldrich. (2024). Safety Data Sheet: 8-Hydroxyquinoline. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 8-Aminoquinoline. Thermo Fisher Scientific.
  • ChemicalBook. (2025).
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 8-Hydroxyquinoline. Thermo Fisher Scientific.
  • Fisher Scientific. (2025). Safety Data Sheet: 8-Aminoquinoline. Fisher Scientific.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. US EPA.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. UCSF EH&S.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • CymitQuimica. (n.d.).
  • ScienceLab.com. (2010).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
  • Central Drug House (P) Ltd. (n.d.).
  • RS Components. (n.d.). Chemical Compatibility Chart For Disposable Gloves. RS Online.
  • University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Safety Office, University of Oxford.
  • Pharmacy and Medicines Poison Board, Malawi. (n.d.). GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. PMPB.
  • University of Michigan. (n.d.). Glove Compatibility Chart. Environment, Health & Safety.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS, University of Pennsylvania.
  • Benchchem. (2025). Proper Disposal of Erbium(3+)
  • Benchchem. (2025). Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide. Benchchem.
  • ChemicalBook. (2025).
  • Benchchem. (2025). Essential Guide to the Safe Disposal of 5-Bromoquinoline-8-thiol. Benchchem.
  • Benchchem. (2025).

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